[2-(Allyloxy)-5-chlorophenyl]methanol
Description
BenchChem offers high-quality [2-(Allyloxy)-5-chlorophenyl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-(Allyloxy)-5-chlorophenyl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(5-chloro-2-prop-2-enoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h2-4,6,12H,1,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHDJLCEYLGTCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of [2-(Allyloxy)-5-chlorophenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, technically-grounded protocol for the synthesis of [2-(allyloxy)-5-chlorophenyl]methanol. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind experimental choices, ensuring a self-validating and reproducible methodology. The synthesis is presented as a two-step process, beginning with the allylation of 2-hydroxy-5-chlorobenzaldehyde via a Williamson ether synthesis, followed by the selective reduction of the resulting aldehyde to the corresponding primary alcohol.
Strategic Overview and Mechanistic Rationale
The synthesis of [2-(allyloxy)-5-chlorophenyl]methanol is a valuable process for obtaining a key building block in the development of various organic molecules, including potential pharmaceutical and agrochemical agents.[1] The presence of the allyloxy group offers a versatile handle for further chemical transformations.[1]
The synthetic strategy hinges on two fundamental and well-established organic reactions:
-
Step 1: Williamson Ether Synthesis: This classical method for ether formation involves the reaction of an alkoxide with a primary alkyl halide.[2][3][4] In this protocol, the phenolic hydroxyl group of 2-hydroxy-5-chlorobenzaldehyde is deprotonated by a base to form a phenoxide ion. This potent nucleophile then attacks the electrophilic carbon of allyl bromide in an SN2 reaction, displacing the bromide and forming the desired ether, 2-(allyloxy)-5-chlorobenzaldehyde.[2][3] The choice of a primary halide like allyl bromide is crucial to favor the SN2 pathway and minimize competing elimination reactions.[3][4]
-
Step 2: Aldehyde Reduction: The selective reduction of the aldehyde functional group in 2-(allyloxy)-5-chlorobenzaldehyde to a primary alcohol is achieved using sodium borohydride (NaBH₄).[5][6][7] NaBH₄ is a mild and selective reducing agent that readily reduces aldehydes and ketones but typically does not affect other functional groups like ethers or aromatic chlorides under standard conditions.[5][6] The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide during the workup to yield the final alcohol product.[5][7]
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Caption: Overall workflow for the synthesis of [2-(allyloxy)-5-chlorophenyl]methanol.
Detailed Synthesis Protocol
Reagents and Equipment
| Reagent/Equipment | Grade/Specification | Supplier Recommendation |
| 2-Hydroxy-5-chlorobenzaldehyde | ≥98% | Sigma-Aldrich, TCI |
| Allyl bromide | 99%, stabilized | Acros Organics, TCI |
| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific |
| Acetone | Anhydrous, ≥99.5% | Fisher Scientific |
| Sodium borohydride (NaBH₄) | ≥98%, powder | Sigma-Aldrich, Carl ROTH |
| Methanol | Anhydrous, ≥99.8% | Fisher Scientific |
| Diethyl ether | Anhydrous, ≥99% | Fisher Scientific |
| Hydrochloric acid (HCl) | 1 M aqueous solution | Fisher Scientific |
| Brine (saturated NaCl solution) | - | - |
| Anhydrous sodium sulfate (Na₂SO₄) | Granular, ≥99% | Fisher Scientific |
| Round-bottom flasks | Various sizes | - |
| Reflux condenser | - | - |
| Magnetic stirrer and stir bars | - | - |
| Heating mantle | - | - |
| Separatory funnel | - | - |
| Rotary evaporator | - | - |
| Thin-layer chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Merck |
| Column chromatography setup | Silica gel (230-400 mesh) | - |
Step-by-Step Methodology
Step 1: Synthesis of 2-(Allyloxy)-5-chlorobenzaldehyde
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxy-5-chlorobenzaldehyde (10.0 g, 63.8 mmol) and anhydrous potassium carbonate (13.2 g, 95.7 mmol).
-
Add 100 mL of anhydrous acetone to the flask.
-
Stir the suspension vigorously and then add allyl bromide (8.5 mL, 95.7 mmol) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 hexane/ethyl acetate eluent). The starting material should be consumed.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Dissolve the crude product in diethyl ether (100 mL) and wash with 1 M sodium hydroxide solution (2 x 50 mL) to remove any unreacted starting material, followed by water (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(allyloxy)-5-chlorobenzaldehyde as a pale yellow oil. The product is often of sufficient purity for the next step, but can be further purified by column chromatography if necessary.
Step 2: Synthesis of [2-(Allyloxy)-5-chlorophenyl]methanol
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the crude 2-(allyloxy)-5-chlorobenzaldehyde (assuming quantitative yield from the previous step, ~12.5 g, 63.8 mmol) in 100 mL of methanol.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add sodium borohydride (2.4 g, 63.8 mmol) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.[8]
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC until the starting aldehyde is no longer visible.
-
Carefully quench the reaction by slowly adding 50 mL of 1 M hydrochloric acid to the cooled reaction mixture to neutralize the excess NaBH₄ and decompose the borate esters. This will cause gas evolution.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with diethyl ether (3 x 75 mL).
-
Combine the organic extracts and wash with water (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude [2-(allyloxy)-5-chlorophenyl]methanol.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the final product as a colorless oil or a low-melting solid.
Quantitative Data Summary
| Step | Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| 1 | 2-Hydroxy-5-chlorobenzaldehyde | 156.57 | 10.0 | 63.8 | 1.0 |
| 1 | Allyl bromide | 120.98 | 11.6 | 95.7 | 1.5 |
| 1 | Potassium carbonate | 138.21 | 13.2 | 95.7 | 1.5 |
| 2 | 2-(Allyloxy)-5-chlorobenzaldehyde | 196.63 | ~12.5 (crude) | ~63.8 | 1.0 |
| 2 | Sodium borohydride | 37.83 | 2.4 | 63.8 | 1.0 |
Expected Yield: The overall yield for this two-step synthesis is typically in the range of 70-85%.
Purification and Characterization
Purification
-
Extraction: A standard liquid-liquid extraction is employed to separate the product from inorganic byproducts and water-soluble impurities.
-
Column Chromatography: This is the primary method for obtaining a highly pure final product. The choice of eluent system (e.g., a gradient of hexane and ethyl acetate) is crucial for separating the product from any unreacted starting materials or side products.
Characterization
The structure and purity of the synthesized [2-(allyloxy)-5-chlorophenyl]methanol should be confirmed by a combination of spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic CH₂OH protons, the protons of the allyloxy group (-OCH₂-, -CH=, =CH₂), and the hydroxyl proton.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the expected number of carbon atoms in their distinct chemical environments.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should display a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and characteristic peaks for the C-O-C stretch of the ether and the C=C stretch of the allyl group.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product (198.65 g/mol ).[9][10] The fragmentation pattern can provide further structural information.
Safety and Handling
It is imperative to consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
-
Allyl bromide: is a highly flammable, toxic, and corrosive liquid.[6][11][12][13] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
-
Sodium borohydride: is a flammable solid that reacts with water and acids to produce flammable hydrogen gas.[5][7][8][14] It is also corrosive and can cause severe skin and eye damage.[7][8] Handle with care, avoiding contact with moisture and ignition sources.
-
2-Hydroxy-5-chlorobenzaldehyde: May cause skin and eye irritation. Handle with appropriate personal protective equipment.
-
Solvents: Acetone, methanol, and diethyl ether are flammable. Work should be conducted away from open flames and ignition sources.
References
- Allyl bromide - Safety Data Sheet - ChemicalBook. (2025).
- Sodium borohydride - Safety Data Sheet - Carl ROTH. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2010).
- SAFETY DATA SHEET - Fisher Scientific. (2009).
- Sodium Borohydride CAS No 16940-66-2 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
- SAFETY DATA SHEET - Allyl bromide - Stobec. (2012).
- 111530 - Sodium borohydride powder - Safety Data Sheet. (n.d.).
- SAFETY DATA SHEET - TCI Chemicals. (2025).
- Safety Data Sheet - DC Fine Chemicals. (n.d.).
- ALLYL BROMIDE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2016).
- 2-(Allyloxy)-5-chlorobenzaldehyde - Chem-Impex. (n.d.).
- Williamson Ether Synthesis reaction - BYJU'S. (n.d.).
- The Williamson Ether Synthesis - Master Organic Chemistry. (2014).
- Williamson Ether Synthesis. (n.d.).
- 15.3: The Williamson Ether Synthesis - Chemistry LibreTexts. (2020).
- Williamson ether synthesis - Wikipedia. (n.d.).
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- 2-(allyloxy)-5-chlorophenyl]methanol | 787619-52-7 - Sigma-Aldrich. (n.d.).
- [2-(allyloxy)-5-chlorophenyl]methanol | 787619-52-7 - Sigma-Aldrich. (n.d.).
- [2-(allyloxy)-5-chlorophenyl]methanol - - Sigma-Aldrich. (n.d.).
- Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. (2005). Journal of Chemical Technology and Biotechnology, 80(7), 834-836.
- Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011).
- Sodium Borohydride (NaBH4) Reduction - Organic Synthesis. (n.d.).
- Addition of NaBH4 to aldehydes to give primary alcohols - Master Organic Chemistry. (n.d.).
- Convenient Reduction of Carbonyl Compounds with NaBH4/Wet Al2O3 System Under Solvent-Free, Solid-Gel and Microwave Irradiation. (n.d.).
- COMPARATIVE STUDY OF SODIUM BOROHYDRIDE CATALYSED REDUCTION REATIONS: SYNTHESIS AND CHARACTERIZATION OF BENZYL ALCOHOL AND ANTIB. (n.d.).
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An In-depth Technical Guide to [2-(Allyloxy)-5-chlorophenyl]methanol
CAS Number: 787619-52-7
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Organic Synthesis
[2-(Allyloxy)-5-chlorophenyl]methanol is a substituted aromatic alcohol that presents a unique combination of reactive functional groups, making it a valuable intermediate in synthetic organic chemistry. Its structure, featuring a benzyl alcohol, an allyl ether, and a chloro-substituent on the aromatic ring, offers multiple avenues for molecular elaboration. This guide provides a comprehensive overview of its chemical identity, a detailed protocol for its logical synthesis, an exploration of its predicted reactivity, and a discussion of its potential applications, particularly in the realm of pharmaceutical and materials science research. While specific literature on this exact compound is sparse, this guide leverages established chemical principles and data from closely related analogues to provide a robust and practical resource for laboratory professionals.
Physicochemical and Structural Characteristics
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development. The key identifiers and properties of [2-(Allyloxy)-5-chlorophenyl]methanol are summarized below.
Structural and Chemical Identity
-
IUPAC Name: [2-(Allyloxy)-5-chlorophenyl]methanol[1]
-
Molecular Weight: 198.65 g/mol [3]
-
InChI Key: WOHDJLCEYLGTCY-UHFFFAOYSA-N[1]
Figure 1: Chemical Structure of [2-(Allyloxy)-5-chlorophenyl]methanol
Tabulated Physicochemical Data
| Property | Value | Source |
| Purity | Typically ≥95% | [1][3] |
| Physical Form | Solid | [3] |
| Storage Temperature | Room Temperature / Ambient | [1][3] |
Synthesis Protocol: A Rational Approach via Williamson Etherification
The proposed synthesis begins with the commercially available 5-chloro-2-hydroxybenzyl alcohol. The phenolic hydroxyl group is selectively deprotonated with a suitable base, followed by nucleophilic attack on allyl bromide to form the desired ether linkage.
Figure 2: Proposed Synthetic Workflow
Experimental Protocol: Synthesis of [2-(Allyloxy)-5-chlorophenyl]methanol
This protocol is adapted from a reported procedure for a structurally similar allylation of a substituted nitrophenol.[4]
Materials and Reagents:
-
5-Chloro-2-hydroxybenzyl alcohol
-
Allyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Hexanes
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-chloro-2-hydroxybenzyl alcohol (1.0 eq.).
-
Addition of Reagents: Add anhydrous potassium carbonate (1.5 eq.) and anhydrous acetone (sufficient to dissolve the starting material, e.g., 10 mL per gram of benzyl alcohol).
-
Allylation: To the stirring suspension, add allyl bromide (1.5 eq.) at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes/ethyl acetate eluent system). The disappearance of the starting material indicates reaction completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the potassium salts.
-
Wash the solid residue with a small amount of acetone.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield pure [2-(Allyloxy)-5-chlorophenyl]methanol.
Causality and Self-Validation:
-
Choice of Base and Solvent: Potassium carbonate is a moderately strong base, sufficient to deprotonate the acidic phenolic hydroxyl group without affecting the less acidic benzyl alcohol. Acetone is a suitable polar aprotic solvent for this SN2 reaction.[5]
-
Stoichiometry: A slight excess of allyl bromide and potassium carbonate is used to ensure complete consumption of the starting material.
-
Monitoring: TLC is a crucial in-process control to prevent the formation of by-products due to prolonged reaction times or excessive temperatures.
-
Purification: Column chromatography is essential to remove any unreacted starting materials, excess reagents, and potential by-products, ensuring the high purity of the final compound.
Analytical Characterization
Due to the absence of published spectroscopic data for [2-(Allyloxy)-5-chlorophenyl]methanol, this section provides predicted spectral characteristics based on the analysis of a closely related analog, 1-allyl-2-(allyloxy)-5-bromo-3-nitrobenzene.[4] These predictions serve as a guide for researchers in confirming the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aromatic Protons: Signals are expected in the range of δ 6.8-7.5 ppm, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.
-
Allyl Group:
-
The protons on the double bond (CH=CH₂) will appear as multiplets between δ 5.2-6.1 ppm.
-
The methylene protons adjacent to the ether oxygen (-O-CH₂-) will likely be a doublet around δ 4.4-4.6 ppm.
-
-
Benzyl Group: The benzylic protons (-CH₂OH) should appear as a singlet or a doublet (if coupled to the hydroxyl proton) in the region of δ 4.5-4.8 ppm. The hydroxyl proton (-OH) will be a broad singlet, with its chemical shift dependent on concentration and solvent.
-
-
¹³C NMR:
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm).
-
Allyl Group: Signals for the three carbons of the allyl group are predicted around δ 70 ppm (-O-CH₂-), δ 117 ppm (=CH₂), and δ 133 ppm (-CH=).
-
Benzyl Carbon: The benzylic carbon (-CH₂OH) is expected to resonate around δ 60-65 ppm.
-
Infrared (IR) Spectroscopy
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group of the benzyl alcohol.
-
C-H Stretch (aromatic and aliphatic): Peaks around 2850-3100 cm⁻¹.
-
C=C Stretch (alkene and aromatic): Absorptions in the 1500-1650 cm⁻¹ region.
-
C-O-C Stretch (ether): A strong, characteristic band around 1200-1250 cm⁻¹.
-
C-Cl Stretch: A signal in the fingerprint region, typically between 600-800 cm⁻¹.
Predicted Reactivity and Synthetic Potential
The trifunctional nature of [2-(Allyloxy)-5-chlorophenyl]methanol provides a rich landscape for subsequent chemical transformations.
Figure 3: Predicted Reactivity Pathways
Reactions at the Benzyl Alcohol Moiety
-
Oxidation: The primary alcohol can be selectively oxidized to the corresponding aldehyde, 2-(allyloxy)-5-chlorobenzaldehyde, using mild oxidizing agents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂). Stronger oxidation could lead to the carboxylic acid. This transformation is fundamental in converting the molecule into a key intermediate for further C-C bond-forming reactions.[6]
-
Substitution: The hydroxyl group can be converted into a good leaving group, for instance, by reaction with thionyl chloride (SOCl₂) to form 2-(allyloxy)-5-chlorobenzyl chloride. This benzylic halide is a highly reactive electrophile for nucleophilic substitution reactions.
Reactions Involving the Allyl Ether Group
-
Claisen Rearrangement: Upon heating, aryl allyl ethers can undergo a[7][7]-sigmatropic rearrangement, known as the Claisen rearrangement, to form an ortho-allyl phenol.[8] In this case, the allyl group would migrate to the C3 position of the benzene ring, yielding 3-allyl-5-chloro-2-(hydroxymethyl)phenol. This reaction provides a powerful method for C-C bond formation on the aromatic ring.
-
Addition Reactions: The double bond of the allyl group is susceptible to various electrophilic addition reactions, such as hydrohalogenation, halogenation, and dihydroxylation, allowing for further functionalization of the side chain.
Potential Applications in Drug Discovery and Materials Science
While there are no specific documented applications for [2-(Allyloxy)-5-chlorophenyl]methanol, its structural motifs are prevalent in molecules with significant biological activity and material properties.
-
Pharmaceutical Intermediates: The combination of the chloro- and allyloxy- substituents on a phenyl ring is found in various pharmacologically active compounds. The chlorine atom can enhance metabolic stability and binding affinity, while the allyloxy group can serve as a synthetic handle or a pharmacophore itself. This molecule could serve as a precursor for the synthesis of novel analogs of existing drugs or as a building block in fragment-based drug discovery campaigns.
-
Polymer and Materials Science: Allyl ether-containing compounds are valuable monomers for polymerization reactions. The presence of the benzyl alcohol functionality offers a site for further modification, potentially leading to the development of functional polymers with tailored properties for applications in coatings, resins, or advanced materials.[9]
Safety and Handling
Based on the hazard statements provided by commercial suppliers, [2-(Allyloxy)-5-chlorophenyl]methanol should be handled with appropriate care in a well-ventilated laboratory fume hood.[1]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautions: Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust/fumes and contact with skin and eyes.
Conclusion
[2-(Allyloxy)-5-chlorophenyl]methanol emerges as a promising, albeit under-explored, chemical intermediate. Its synthesis is readily achievable through established methodologies like the Williamson ether synthesis. The convergence of a reactive benzyl alcohol and a versatile allyl ether within a single molecule opens up a multitude of possibilities for synthetic diversification. This guide provides a solid foundation for researchers to synthesize, characterize, and explore the synthetic utility of this compound, paving the way for its potential application in the discovery and development of new pharmaceuticals and advanced materials.
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Muthusamy, R. (2016). Reactivity of Benzyl Alcohol and Substituted Benzyl Alcohols with 1-Chlorobenzimidazole in Acid Medium – A Kinetic and Mechanistic Approach. IRA-International Journal of Applied Sciences, 3(3), 496-505. Available from: [Link]
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Strieth-Kalthoff, F., et al. (2020). Photocatalytic Dehydroformylation of Benzyl Alcohols to Arenes. Angewandte Chemie International Edition, 59(32), 13318-13323. Available from: [Link]
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- 8. organicreactions.org [organicreactions.org]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to [2-(Allyloxy)-5-chlorophenyl]methanol: Synthesis, Characterization, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of [2-(Allyloxy)-5-chlorophenyl]methanol, a halogenated aromatic alcohol with potential applications in organic synthesis and pharmaceutical development. Due to the limited availability of detailed characterization data in publicly accessible literature, this document outlines a proposed synthetic pathway, purification protocols, and a full suite of analytical characterization techniques. The methodologies are presented with a focus on the underlying chemical principles to provide researchers with a robust framework for the preparation and validation of this compound.
Chemical Identity and Physicochemical Properties
[2-(Allyloxy)-5-chlorophenyl]methanol is a substituted aromatic alcohol. Its core structure consists of a benzene ring functionalized with a chlorine atom, an allyloxy group, and a hydroxymethyl group.
| Property | Value | Source |
| IUPAC Name | [2-(Allyloxy)-5-chlorophenyl]methanol | |
| CAS Number | 787619-52-7 | [1] |
| Molecular Formula | C₁₀H₁₁ClO₂ | [2] |
| Molecular Weight | 198.65 g/mol | [1] |
| Appearance | Solid (predicted) | |
| Purity (Typical) | ≥95% | |
| InChI Key | WOHDJLCEYLGTCY-UHFFFAOYSA-N |
Proposed Synthesis of [2-(Allyloxy)-5-chlorophenyl]methanol
A plausible and efficient two-step synthesis of [2-(Allyloxy)-5-chlorophenyl]methanol is proposed, commencing from the commercially available 2-hydroxy-5-chlorobenzaldehyde. The synthetic strategy involves an initial reduction of the aldehyde to the corresponding benzyl alcohol, followed by a Williamson ether synthesis to introduce the allyloxy group.
Caption: Proposed two-step synthesis workflow for [2-(Allyloxy)-5-chlorophenyl]methanol.
Step 1: Reduction of 2-Hydroxy-5-chlorobenzaldehyde
The initial step involves the chemoselective reduction of the aldehyde functionality to a primary alcohol.
-
Principle: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that readily reduces aldehydes to alcohols in the presence of other functional groups like phenols. The reaction is typically performed in a protic solvent such as methanol or ethanol.
Protocol 1: Synthesis of (5-Chloro-2-hydroxyphenyl)methanol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-hydroxy-5-chlorobenzaldehyde in methanol.
-
Reduction: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄) portion-wise while stirring. The molar ratio of NaBH₄ to the aldehyde should be approximately 1.5:1 to ensure complete conversion.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the excess NaBH₄ by the slow addition of water.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be used in the next step without further purification if TLC shows a clean conversion.
Step 2: Allylation via Williamson Ether Synthesis
The second step is the formation of the allyl ether via a Williamson ether synthesis.
-
Principle: This reaction involves the deprotonation of the phenolic hydroxyl group by a weak base, such as potassium carbonate (K₂CO₃), to form a phenoxide ion. This nucleophilic phenoxide then displaces the bromide from allyl bromide in an Sₙ2 reaction to form the desired ether.[3][4] Acetone is a suitable solvent for this reaction as it is polar aprotic and facilitates the Sₙ2 reaction.
Protocol 2: Synthesis of [2-(Allyloxy)-5-chlorophenyl]methanol
-
Reaction Setup: To a solution of (5-chloro-2-hydroxyphenyl)methanol in acetone, add potassium carbonate and allyl bromide. The molar ratio of allyl bromide and potassium carbonate to the alcohol should be in slight excess (e.g., 1.2 to 1.5 equivalents).
-
Reaction Conditions: Heat the mixture to reflux and stir for several hours.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with water to remove any remaining salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Analytical Characterization
A comprehensive characterization is essential to confirm the identity and purity of the synthesized [2-(Allyloxy)-5-chlorophenyl]methanol.
Caption: General workflow for the analytical characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.30 | d | 1H | Ar-H |
| ~7.15 | dd | 1H | Ar-H |
| ~6.90 | d | 1H | Ar-H |
| ~6.05 | m | 1H | -O-CH₂-CH =CH₂ |
| ~5.40 | dd | 1H | -O-CH₂-CH=CH ₂ (trans) |
| ~5.30 | dd | 1H | -O-CH₂-CH=CH ₂ (cis) |
| ~4.70 | s | 2H | Ar-CH ₂-OH |
| ~4.60 | dt | 2H | -O-CH ₂-CH=CH₂ |
| ~2.50 | br s | 1H | -OH |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~154.0 | C -OAr |
| ~133.0 | -O-CH₂-C H=CH₂ |
| ~130.0 | Ar-C |
| ~129.5 | Ar-C |
| ~128.0 | Ar-C -Cl |
| ~126.0 | Ar-C |
| ~118.0 | -O-CH₂-CH=C H₂ |
| ~113.0 | Ar-C |
| ~70.0 | -O-C H₂-CH=CH₂ |
| ~62.0 | Ar-C H₂-OH |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Expected Molecular Ion (M⁺): m/z = 198 (for ³⁵Cl) and 200 (for ³⁷Cl) in an approximate 3:1 ratio.
-
Key Fragmentation Patterns:
-
Loss of the allyl group (-C₃H₅) leading to a fragment at m/z = 157/159.
-
Loss of the hydroxymethyl group (-CH₂OH) leading to a fragment at m/z = 167/169.
-
Formation of the allyloxy tropylium ion.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 (broad) | O-H stretch (alcohol) |
| 3100-3000 | =C-H stretch (alkene and aromatic) |
| 2950-2850 | C-H stretch (aliphatic) |
| 1650-1630 | C=C stretch (alkene) |
| 1600-1450 | C=C stretch (aromatic) |
| 1250-1200 | C-O stretch (aryl ether) |
| 1050-1000 | C-O stretch (primary alcohol) |
| 850-800 | C-Cl stretch |
Purity Analysis: HPLC and GC-MS
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for determining the purity of the final compound.[5]
Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm and 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Protocol 4: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: GC system coupled with a Mass Spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium.
-
Injection Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.
-
MS Detection: Electron Ionization (EI) mode, scanning from m/z 40 to 400.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or methanol.
Safety Information
Conclusion
This technical guide provides a detailed framework for the synthesis, purification, and comprehensive characterization of [2-(Allyloxy)-5-chlorophenyl]methanol. The proposed synthetic route is based on well-established and reliable chemical transformations. The analytical protocols outlined will enable researchers to verify the identity and purity of the synthesized material, ensuring its suitability for further applications in research and development.
References
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]
-
Báez, A., et al. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molecules, 29(3), 723. [Link]
-
Sienkiewicz, M., et al. (2021). Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. Catalysts, 11(12), 1559. [Link]
-
Báez, A., et al. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank, 2024(1), M1773. [Link]
-
Organic Syntheses. (n.d.). (2s,3s)-(+)-(3-phenylcyclopropyl)methanol. Retrieved from [Link]
-
Báez, A., et al. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. PMC. [Link]
-
CP Lab Safety. (n.d.). [2-(allyloxy)-5-chlorophenyl]methanol, 95% Purity, C10H11ClO2, 5 grams. Retrieved from [Link]
Sources
Introduction: Elucidating the Structure of a Key Synthetic Intermediate
An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Analysis of [2-(Allyloxy)-5-chlorophenyl]methanol
[2-(Allyloxy)-5-chlorophenyl]methanol is a substituted aromatic alcohol that serves as a valuable intermediate in the synthesis of more complex molecules in pharmaceutical and materials science research. Its precise molecular architecture—featuring an aromatic ring with three distinct substituents, a chiral center at the benzylic carbon (once the hydroxyl proton is considered), and a flexible allyloxy side chain—requires a robust and detailed analytical approach for unambiguous structural confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for this purpose, offering unparalleled insight into the molecular framework.[1][2][3] This guide, intended for researchers and drug development professionals, provides a comprehensive walkthrough of the complete NMR analysis of [2-(Allyloxy)-5-chlorophenyl]methanol. It moves beyond a simple recitation of data to explain the causal relationships behind spectral features and the strategic choices in experimental design. We will detail the entire workflow from sample preparation to the interpretation of one-dimensional (¹H, ¹³C) and two-dimensional correlation spectra, ensuring a self-validating and authoritative characterization.
Molecular Structure and Analytical Overview
A thorough analysis begins with a clear understanding of the distinct chemical environments within the molecule. The structure below is numbered to facilitate the assignment of NMR signals throughout this guide.
Caption: The systematic workflow for the NMR analysis of the target compound.
Part I: The Foundation – High-Quality Sample Preparation
The quality of the final NMR spectrum is fundamentally dependent on the quality of the sample. A properly prepared sample ensures high resolution, optimal signal-to-noise, and prevents spectral artifacts that can complicate interpretation.
Causality Behind the Protocol:
-
Deuterated Solvents: Solvents in which hydrogen (¹H) atoms are replaced with deuterium (²H) are essential. [4][5]The spectrometer's lock system uses the deuterium signal to stabilize the magnetic field, while the absence of a large protonated solvent signal prevents it from overwhelming the much smaller analyte signals. [4]Chloroform-d (CDCl₃) is an excellent first choice for this compound due to its ability to dissolve a wide range of organic molecules and its relatively clean spectral window.
-
Concentration: The sample concentration must be sufficient to achieve a good signal-to-noise ratio in a reasonable time but low enough to avoid intermolecular interactions or viscosity issues that can broaden spectral lines. [6][7]For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typical for small molecules. [8]* Homogeneity: The solution must be completely free of particulate matter. [5][7]Suspended solids will severely degrade the magnetic field homogeneity, making it impossible to "shim" the spectrometer for high resolution, resulting in broad, poorly defined peaks. [6] Experimental Protocol: Sample Preparation
-
Weighing: Accurately weigh 10-15 mg of [2-(Allyloxy)-5-chlorophenyl]methanol directly into a clean, dry small vial.
-
Dissolution: Add approximately 0.7 mL of Chloroform-d (CDCl₃) to the vial. Gently swirl the vial to ensure the sample is fully dissolved. A brief application of sonication can be used if necessary.
-
Filtering (Self-Validation Step): To ensure no particulate matter is present, prepare a Pasteur pipette by pushing a small, tight plug of cotton wool into the narrow section.
-
Transfer: Using the filtered pipette, transfer the clear solution from the vial into a clean, high-quality 5 mm NMR tube. [5][8]The optimal sample height should be around 4-5 cm (approx. 0.55-0.7 mL). [4][5]5. Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and label it clearly. The sample is now ready for analysis.
Part II: ¹H NMR Spectral Analysis – Mapping the Protons
The ¹H NMR spectrum provides the most immediate and information-rich picture of an organic molecule. [1]We will analyze it based on three core principles: chemical shift (proton environment), integration (proton count), and spin-spin coupling (proton connectivity).
Predicted Chemical Shifts (δ) and Splitting Patterns (J)
-
Aromatic Protons (H3, H4, H6) [δ ≈ 6.8–7.5 ppm]: Protons on an aromatic ring typically resonate in this downfield region. [9][10]The specific shifts are influenced by the electronic effects of the substituents.
-
The allyloxy group (-OCH₂CH=CH₂) is electron-donating, which tends to shield (shift upfield) the ortho (H3) and para (H6, relative to the -OH group) positions. [11] * The chlorine atom is electron-withdrawing via induction but weakly donating via resonance, leading to complex effects.
-
The hydroxymethyl group (-CH₂OH) is weakly electron-donating.
-
H6: Expected to be a doublet, split by H4 (meta-coupling, J ≈ 2-3 Hz).
-
H3: Expected to be a doublet, split by H4 (ortho-coupling, J ≈ 7-9 Hz).
-
H4: Expected to be a doublet of doublets, split by both H3 (ortho) and H6 (meta).
-
-
Benzylic Protons (C7-H₂) [δ ≈ 4.7 ppm]: These protons are adjacent to both an aromatic ring and an oxygen atom, placing them in a deshielded environment. [12]They will likely appear as a singlet if there is no coupling to the hydroxyl proton, or a doublet if coupling is present.
-
Hydroxyl Proton (OH) [δ ≈ 1.5–4.0 ppm]: The chemical shift of this proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. It often appears as a broad singlet and may exchange with trace D₂O in the solvent, causing it to disappear.
-
Allyloxy Protons (C8-H₂, C9-H, C10-H₂) [δ ≈ 4.5–6.1 ppm]: This system has a characteristic pattern.
-
C8-H₂ (O-CH₂): These protons are adjacent to an oxygen, shifting them downfield to ≈ 4.5-4.6 ppm. They will appear as a doublet, split by the C9 proton (J ≈ 5 Hz).
-
C9-H (-CH=): This proton is part of the double bond and will be further downfield, around ≈ 5.9–6.1 ppm. It will appear as a complex multiplet (a doublet of triplets of doublets) due to coupling with C8-H₂ (vicinal), and both cis and trans C10 protons.
-
C10-H₂ (=CH₂): These are terminal vinyl protons and are diastereotopic. They will appear as two distinct signals around ≈ 5.2–5.4 ppm. One will be a doublet of doublets (trans coupling to C9-H, J ≈ 17 Hz; geminal coupling to the other C10-H, J ≈ 1.5 Hz) and the other a doublet of doublets (cis coupling to C9-H, J ≈ 10 Hz; geminal coupling).
-
Data Summary Table: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Assigned Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant(s), J (Hz) | Integration |
|---|---|---|---|---|
| H6 | ~7.3 - 7.5 | d | meta, ~2.5 Hz | 1H |
| H4 | ~7.2 - 7.3 | dd | ortho, ~8.5 Hz; meta, ~2.5 Hz | 1H |
| H3 | ~6.8 - 6.9 | d | ortho, ~8.5 Hz | 1H |
| C9-H | ~5.9 - 6.1 | m | - | 1H |
| C10-H (trans) | ~5.3 - 5.5 | ddt | trans, ~17.2 Hz; gem, ~1.5 Hz | 1H |
| C10-H (cis) | ~5.2 - 5.3 | ddt | cis, ~10.5 Hz; gem, ~1.5 Hz | 1H |
| C7-H₂ | ~4.7 | s (or d) | - | 2H |
| C8-H₂ | ~4.5 - 4.6 | dt | vic, ~5.0 Hz; allyl, ~1.5 Hz | 2H |
| OH | Variable (Broad) | br s | - | 1H |
Part III: ¹³C NMR Analysis – Visualizing the Carbon Backbone
The ¹³C NMR spectrum reveals every unique carbon environment in the molecule. While standard ¹³C spectra are proton-decoupled (showing only singlets), a DEPT experiment is crucial for distinguishing between CH, CH₂, and CH₃ groups, which is a key self-validation step.
Predicted Chemical Shifts (δ)
-
Aromatic Carbons (C1-C6) [δ ≈ 110–160 ppm]: Aromatic carbons resonate in a broad downfield range. [10][13] * C2 & C5 (Substituted): Carbons directly attached to electronegative atoms (O, Cl) will be the most downfield. C2 (bearing the allyloxy group) is expected around 155 ppm, while C5 (bearing Cl) would be around 128 ppm.
-
C1, C3, C4, C6 (Protonated): These will appear in the 115-130 ppm range.
-
-
Allyl Group Carbons (C8, C9, C10):
-
C9 (-CH=): Expected around 132-134 ppm.
-
C10 (=CH₂): Expected around 117-119 ppm.
-
C8 (O-CH₂): This sp³ carbon adjacent to an oxygen will be around 68-70 ppm.
-
-
Benzylic Carbon (C7): This sp³ carbon, attached to the ring and an oxygen, is expected around 60-63 ppm. [12] DEPT-135 as a Validation Tool: A DEPT-135 experiment is invaluable. In its spectrum:
-
CH₂ groups appear as negative peaks (pointing down). We expect C7, C8, and C10 to be negative.
-
CH and CH₃ groups appear as positive peaks (pointing up). We expect C1, C3, C4, C6, and C9 to be positive.
-
Quaternary carbons (like C2 and C5) are invisible. This pattern provides definitive confirmation of the assignments for each carbon type.
Data Summary Table: Predicted ¹³C NMR & DEPT-135 Data (CDCl₃, 100 MHz)
| Assigned Carbon | Predicted δ (ppm) | DEPT-135 Phase |
|---|---|---|
| C2 | ~155 | Absent |
| C9 | ~133 | Positive (CH) |
| C1, C6 | ~128 - 130 | Positive (CH) |
| C5 | ~128 | Absent |
| C4 | ~125 - 127 | Positive (CH) |
| C10 | ~118 | Negative (CH₂) |
| C3 | ~115 | Positive (CH) |
| C8 | ~69 | Negative (CH₂) |
| C7 | ~61 | Negative (CH₂) |
Part IV: 2D NMR – Confirming the Connectivity
While 1D NMR provides a wealth of information, 2D correlation experiments like COSY and HSQC provide the final, unambiguous proof of the molecular structure by visually linking atoms together.
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. A cross-peak appears between two signals if their respective protons are spin-coupled (typically through 2-3 bonds).
Expected COSY Correlations:
-
A strong cross-peak between the aromatic protons H3 and H4 .
-
A weaker cross-peak between H4 and H6 .
-
A clear correlation pathway through the allyl group: H8 ↔ H9 ↔ H10 .
-
A potential weak correlation between the benzylic C7-H₂ and the hydroxyl OH proton if coupling exists.
Caption: Predicted ¹H-¹H COSY correlations for [2-(Allyloxy)-5-chlorophenyl]methanol.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It is the most powerful tool for definitively assigning the ¹³C spectrum based on the already-assigned ¹H spectrum. Each CH, CH₂, and CH₃ group will produce one cross-peak, linking its ¹H and ¹³C chemical shifts.
References
-
Hornak, J. P. (n.d.). The Basics of NMR. Rochester Institute of Technology. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]
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University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
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Western University. (2013). NMR Sample Preparation. JB Stothers NMR Facility. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. Organic Chemistry at CU Boulder. Retrieved from [Link]
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Chemistry Steps. (n.d.). NMR Spectroscopy – An Easy Introduction. Retrieved from [Link]
-
Jack Westin. (n.d.). NMR Spectroscopy - Molecular Structure And Absorption Spectra. MCAT Content. Retrieved from [Link]
-
Chem LibreTexts. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]
-
Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved from [Link]
-
Michigan State University. (n.d.). NMR Spectroscopy. Department of Chemistry. Retrieved from [Link]
-
Chem LibreTexts. (2025, January 22). 2.10: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
Chem LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information for -. Retrieved from [Link]
- (No specific title available). (n.d.). Copies of 1H, 13C, 19F NMR spectra.
-
The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). c6cy02413k1.pdf. Retrieved from [Link]
-
PhytoBank. (n.d.). 13C NMR Spectrum (PHY0056462). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information to the manuscript Transfer Hydrogenation of Aldehydes and Ketones.... Retrieved from [Link]
-
The Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]
-
Tamang, S. R., Cozzolino, A. F., & Findlater, M. (n.d.). Supporting information. Texas Tech University. Retrieved from [Link]
-
SpectraBase. (n.d.). p-Chlorobenzyl alcohol - Optional[17O NMR] - Chemical Shifts. Retrieved from [Link]
-
MDPI. (2024, January 31). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Retrieved from [Link]
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[2-(Allyloxy)-5-chlorophenyl]methanol mass spectrometry
An In-depth Technical Guide to the Mass Spectrometry of [2-(Allyloxy)-5-chlorophenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
[2-(Allyloxy)-5-chlorophenyl]methanol is a substituted aromatic alcohol that presents a unique analytical challenge due to its combination of reactive functional groups: an allyl ether, a chlorinated phenyl ring, and a primary alcohol. As an intermediate or final product in synthetic organic chemistry, particularly within drug development pipelines, its unambiguous structural confirmation is paramount. Mass spectrometry (MS) serves as a cornerstone technique for this purpose, providing not only accurate mass determination but also rich structural information through controlled fragmentation.
This technical guide provides an in-depth analysis of the mass spectrometric behavior of [2-(Allyloxy)-5-chlorophenyl]methanol. We will explore methodologies for both soft ionization (Electrospray Ionization) and high-energy fragmentation (Electron Impact), offering field-proven insights into sample preparation, data acquisition, and spectral interpretation. The causality behind experimental choices and fragmentation pathways is explained to equip the researcher with a robust framework for analyzing this molecule and structurally related compounds.
Part 1: Analysis by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
Electrospray ionization (ESI) is the premier choice for polar, thermally labile molecules that are common in pharmaceutical research. Its soft nature typically preserves the intact molecule as a protonated species, [M+H]⁺, making it ideal for accurate mass measurement and subsequent structural elucidation via tandem mass spectrometry (MS/MS).
Experimental Protocol: ESI-MS/MS
-
Sample Preparation :
-
Prepare a stock solution of [2-(Allyloxy)-5-chlorophenyl]methanol at 1 mg/mL in methanol (MeOH) or acetonitrile (ACN).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase mimic, typically 50:50 ACN:H₂O with 0.1% formic acid. The formic acid is crucial for promoting protonation and enhancing the [M+H]⁺ signal.
-
-
Instrumentation & Data Acquisition :
-
Ion Source : Electrospray Ionization (ESI), positive ion mode.
-
Infusion : Direct infusion via syringe pump at a flow rate of 5-10 µL/min.
-
MS1 Scan : Acquire a full scan from m/z 50-500 to identify the precursor ion. The theoretical monoisotopic mass of C₁₀H₁₁ClO₂ is 200.045 Da, so the protonated molecule [M+H]⁺ is expected at m/z 201.052. The isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) will result in a corresponding A+2 peak at m/z 203.049.
-
MS2 Scan (Product Ion Scan) : Select the monoisotopic precursor ion (m/z 201.05) as the parent ion for collision-induced dissociation (CID). Apply a normalized collision energy (e.g., 15-30 eV) to induce fragmentation and acquire the resulting product ion spectrum.
-
Proposed ESI Fragmentation Pathway
The fragmentation of the [M+H]⁺ ion is driven by the proton's location and the relative stability of the resulting fragments. The initial protonation is likely to occur at the ether oxygen or the hydroxyl oxygen.
-
Neutral Loss of Water (-18 Da) : Protonation at the hydroxyl group facilitates the facile loss of a water molecule, yielding a stable benzylic carbocation at m/z 183.04. This is often a dominant fragmentation pathway for benzyl alcohols.
-
Neutral Loss of Allyl Alcohol (-58 Da) : Cleavage of the ether bond can lead to the elimination of allyl alcohol, resulting in a chlorophenyl cation at m/z 143.01.
-
Loss of the Allyl Group (-41 Da) : Subsequent fragmentation of the m/z 183.04 ion (or a rearranged isomer) can involve the loss of the allyl radical, although loss of a neutral allene molecule is also plausible, leading to an ion at m/z 142.03.
The following diagram illustrates the logical flow of the proposed ESI-MS/MS fragmentation.
Caption: Proposed ESI-MS/MS fragmentation of protonated [2-(Allyloxy)-5-chlorophenyl]methanol.
Part 2: Analysis by Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS)
Electron Impact (EI) is a high-energy ionization technique that induces extensive and reproducible fragmentation, creating a characteristic "fingerprint" spectrum for a given compound. It is ideally paired with Gas Chromatography (GC) for the analysis of volatile and thermally stable molecules.
Experimental Protocol: GC-EI-MS
-
Sample Preparation :
-
Prepare a 100-1000 µg/mL solution of the analyte in a volatile solvent such as dichloromethane (DCM) or ethyl acetate.
-
Optional Derivatization: To improve thermal stability and chromatographic peak shape, the hydroxyl group can be derivatized (e.g., silylation with BSTFA). However, for initial identification, analysis of the underivatized compound is recommended.
-
-
Instrumentation & Data Acquisition :
-
GC System :
-
Inlet : Split/splitless injector at 250 °C.
-
Column : A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is a suitable starting point.
-
Oven Program : Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.
-
-
MS System :
-
Ion Source : Electron Impact (EI) at 70 eV.
-
Mass Range : Scan from m/z 35-400. The high energy of EI will produce smaller fragments than ESI.
-
-
Proposed EI Fragmentation Pathway
EI ionization begins with the ejection of an electron to form a molecular ion, M⁺•. The fragmentation of this radical cation is governed by the stability of the resulting radicals and carbocations.
-
Benzylic Cleavage : The most favorable cleavage is adjacent to the phenyl ring to lose a hydroxyl radical (•OH, -17 Da), forming a highly stable, resonance-delocalized benzylic cation at m/z 183.04. This is often the base peak in the spectrum of benzyl alcohols.
-
Alpha-Cleavage (Ether) : Cleavage of the C-C bond alpha to the ether oxygen can result in the loss of a C₃H₅O• radical (-57 Da), leading to an ion at m/z 143.01. Alternatively, cleavage can result in the formation of an allyl cation (C₃H₅⁺, m/z 41).
-
McLafferty Rearrangement : The allyl group contains a gamma-hydrogen relative to the ether oxygen. A McLafferty-type rearrangement can occur, leading to the elimination of a neutral propene molecule (-42 Da) and the formation of a radical cation at m/z 158.00.
-
Loss of Chlorine : Loss of a chlorine radical (•Cl, -35 Da) from the molecular ion or major fragments can also be observed.
The following diagram illustrates the logical flow of the proposed EI-MS fragmentation.
Caption: Key proposed fragmentation pathways in EI-MS for [2-(Allyloxy)-5-chlorophenyl]methanol.
Data Summary and Interpretation
The combination of ESI and EI data provides complementary information for confident structure elucidation. ESI confirms the molecular weight, while EI provides a detailed fragmentation fingerprint.
| Ionization | Predicted Fragment Ion | m/z (Monoisotopic) | Proposed Identity/Origin |
| ESI-MS/MS | [M+H]⁺ | 201.05 | Protonated Molecule (Precursor) |
| [M+H-H₂O]⁺ | 183.04 | Loss of water from hydroxyl group | |
| [M+H-C₃H₅OH]⁺ | 143.01 | Loss of allyl alcohol | |
| EI-MS | [M]⁺• | 200.04 | Molecular Ion |
| [M-OH]⁺ | 183.04 | Benzylic cation (likely base peak) | |
| [M-C₃H₄]⁺• | 158.02 | McLafferty Rearrangement product | |
| [C₇H₆Cl]⁺ | 143.01 | Alpha-cleavage product | |
| [C₃H₅]⁺ | 41.04 | Allyl cation |
Self-Validating System : The trustworthiness of this analysis is built on the concordance between the two techniques. The ion at m/z 183.04, for instance, is predicted to be a major peak in both ESI-MS/MS (via water loss) and EI-MS (via hydroxyl radical loss). Observing this common, stable fragment across different experimental conditions strongly validates the proposed structure. The presence of the characteristic 3:1 chlorine isotope pattern for all chlorine-containing fragments serves as an additional, mandatory point of confirmation.
Conclusion
The mass spectrometric analysis of [2-(Allyloxy)-5-chlorophenyl]methanol is a multi-faceted process that leverages the strengths of different ionization techniques. ESI-MS/MS provides clear molecular weight information and targeted fragmentation data from a defined precursor. In contrast, GC-EI-MS offers a comprehensive fragmentation fingerprint that is highly characteristic of the molecule's core structure. By employing both methods, researchers can create a self-validating dataset that allows for the unambiguous confirmation of the compound's identity, ensuring data integrity in synthetic chemistry and drug development programs. The principles and pathways described herein serve as a robust guide for the analysis of this specific molecule and a foundational template for other complex aromatic intermediates.
References
- Principles of Mass Spectrometry: Sparkman, O. D. (2007). Mass Spectrometry Desk Reference. Pittsburgh, PA: Global View Publishing.
-
Electron Ionization Fragmentation : McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. [Link]
-
Electrospray Ionization : Cole, R. B. (Ed.). (2010). Electrospray and MALDI mass spectrometry: fundamentals, instrumentation, and applications. John Wiley & Sons. [Link]
-
Fragmentation of Benzyl Alcohols : NIST Chemistry WebBook. (n.d.). Benzyl alcohol. In NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]
-
Fragmentation of Ethers : The Mass Spectrometry and Chromatography Centre. (n.d.). Fragmentation of Ethers. [Link]
An In-depth Technical Guide to the Infrared Spectroscopy of [2-(Allyloxy)-5-chlorophenyl]methanol
Abstract
This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of [2-(Allyloxy)-5-chlorophenyl]methanol, a multifunctional organic compound. As direct spectral data for this specific molecule is not widely published, this document serves as a predictive and interpretive guide for researchers, scientists, and professionals in drug development. By deconstructing the molecule into its constituent functional groups, we will predict the characteristic vibrational frequencies and corresponding absorption bands. This guide explains the causal relationships behind spectral features, outlines a rigorous experimental protocol for data acquisition using Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, and provides a framework for accurate spectral interpretation.
Introduction: The Role of IR Spectroscopy in Structural Elucidation
[2-(Allyloxy)-5-chlorophenyl]methanol is a substituted aromatic alcohol containing several key functional groups, making it a potentially valuable intermediate in organic synthesis.[1][2][3] Its structure comprises a hydroxyl group, an aryl-alkyl ether linkage, an allyl group, and a chlorinated aromatic ring. For chemists engaged in synthesis or quality control, confirming the identity and purity of such a molecule is paramount.
Infrared (IR) spectroscopy is an indispensable analytical technique for this purpose. It provides a unique molecular "fingerprint" by probing the vibrational modes of chemical bonds.[4][5] When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, resulting in a characteristic spectrum of absorption bands. By correlating these bands to known functional group frequencies, researchers can confirm the presence of expected structural motifs and identify potential impurities.[6][7]
Molecular Structure and Theoretical Vibrational Mode Analysis
To predict the infrared spectrum of [2-(Allyloxy)-5-chlorophenyl]methanol, we must first dissect its structure and analyze the vibrational modes associated with each functional group.
Chemical Structure:
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An In-depth Technical Guide to the Purity Assessment of Commercially Available [2-(Allyloxy)-5-chlorophenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
[2-(Allyloxy)-5-chlorophenyl]methanol is a substituted aromatic alcohol that serves as a key building block in organic synthesis, particularly within the pharmaceutical industry. Its structural features, including the reactive benzyl alcohol, the versatile allyl ether, and the chlorinated phenyl ring, make it a valuable precursor for a variety of more complex molecules. The purity of this starting material is of paramount importance, as impurities can have a significant impact on the yield, purity, and safety profile of downstream products, including active pharmaceutical ingredients (APIs).
This guide provides a comprehensive framework for the purity assessment of commercially available [2-(Allyloxy)-5-chlorophenyl]methanol. It delves into the likely synthetic origins of impurities, details robust analytical methodologies for their detection and quantification, and advocates for a self-validating approach to ensure the highest degree of confidence in the quality of this critical raw material.
Chapter 1: The Synthetic Landscape and Genesis of Impurities
The impurity profile of [2-(Allyloxy)-5-chlorophenyl]methanol is intrinsically linked to its manufacturing process. A thorough understanding of the synthetic route is therefore the first step in anticipating and identifying potential contaminants.
Common Synthetic Route
The most probable and industrially scalable method for the synthesis of [2-(Allyloxy)-5-chlorophenyl]methanol is the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 2-chloro-5-hydroxybenzyl alcohol is deprotonated with a base to form a phenoxide, which then attacks an allyl halide (e.g., allyl bromide) to form the desired ether.[3]
Caption: Williamson ether synthesis pathway for [2-(Allyloxy)-5-chlorophenyl]methanol.
Process-Related Impurities
Several impurities can arise directly from the synthesis process:
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of residual 2-chloro-5-hydroxybenzyl alcohol and the allyl halide.
-
By-products: The Williamson ether synthesis is not without potential side reactions. E2 elimination can occur, particularly with sterically hindered reactants, leading to the formation of alkenes.[2][4] Over-alkylation or C-alkylation of the phenoxide are also possibilities, though generally less favored.[2]
-
Reagents and Solvents: Residual base, catalysts, and solvents (such as acetone, acetonitrile, or DMF) used in the reaction and work-up steps can be carried through into the final product.[2][4]
Degradation-Related Impurities
[2-(Allyloxy)-5-chlorophenyl]methanol contains functional groups susceptible to degradation under certain conditions:
-
Oxidation: The primary benzylic alcohol is prone to oxidation, which would yield the corresponding aldehyde, [2-(allyloxy)-5-chlorophenyl]carbaldehyde, or further, the carboxylic acid.
-
Hydrolysis: The ether linkage can be susceptible to hydrolysis, particularly under acidic or basic conditions, which would cleave the molecule back to 2-chloro-5-hydroxybenzyl alcohol and allyl alcohol.[5] Studies on similar compounds have shown that ether linkages can undergo hydrolytic degradation.[6]
-
Allyl Group Isomerization: The terminal double bond of the allyl group could potentially isomerize to the more thermodynamically stable internal (propenyl) isomer under certain catalytic or thermal conditions.
Summary of Potential Impurities
| Potential Impurity | Likely Origin | Recommended Analytical Technique(s) |
| 2-Chloro-5-hydroxybenzyl alcohol | Unreacted Starting Material, Hydrolysis | HPLC, GC-MS |
| Allyl Halide (e.g., Bromide) | Unreacted Reagent | GC-MS |
| [2-(Allyloxy)-5-chlorophenyl]carbaldehyde | Oxidation Product | HPLC, GC-MS |
| [2-(Allyloxy)-5-chlorobenzoic acid | Oxidation Product | HPLC |
| Propenyl Isomer | Isomerization Product | HPLC, GC-MS, NMR |
| Residual Solvents (e.g., Acetone) | Process-Related | GC-MS (Headspace) |
Chapter 2: Analytical Methodologies for Purity Determination
A multi-pronged analytical approach is essential for a comprehensive purity assessment. No single technique can definitively identify and quantify all potential impurities. The use of orthogonal methods provides a more complete picture of the sample's composition.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination of non-volatile and thermally labile compounds. A reversed-phase method is particularly well-suited for separating [2-(Allyloxy)-5-chlorophenyl]methanol from its more polar or less polar impurities.
Principle: Reversed-phase HPLC separates analytes based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.
Detailed Protocol: A Self-Validating System
-
Instrumentation and Column:
-
Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Rationale: Formic acid helps to protonate acidic and basic functional groups, leading to sharper peaks and improved chromatography.
-
Scouting Gradient: Begin with a broad gradient (e.g., 10-100% B over 20 minutes) to elute all components and then optimize for the separation of known and potential impurities.[7]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm or a wavelength determined by the UV spectrum of the main compound.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.
-
-
System Suitability Test (SST):
-
Before sample analysis, inject a standard solution to verify system performance. Key parameters to monitor include retention time repeatability, peak area precision, theoretical plates, and tailing factor. This ensures the trustworthiness of the generated data.
-
-
Data Interpretation:
-
Purity is typically determined by area percent, assuming all components have a similar response factor at the chosen wavelength. For higher accuracy, relative response factors should be determined for known impurities using certified reference standards.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an indispensable tool for the analysis of volatile and semi-volatile impurities, such as residual solvents and certain process-related by-products.[9][10] Its high sensitivity and the structural information provided by the mass spectrometer make it ideal for both identification and quantification.
Principle: In GC, compounds are separated based on their boiling points and interaction with a stationary phase in a long capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint that can be used for identification.
Detailed Protocol:
-
Instrumentation and Column:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Quadrupole).
-
Column: A non-polar or mid-polarity column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is suitable for a wide range of organic compounds.[10]
-
-
GC Conditions:
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) to separate volatile solvents, then ramp to a high temperature (e.g., 280 °C) to elute the main component and any higher-boiling impurities.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 400.
-
Source Temperature: 230 °C.
-
-
Sample Preparation:
-
Dissolve the sample in a volatile, high-purity solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
-
Data Interpretation:
-
Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Quantify impurities using an internal standard or by area percent, similar to HPLC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of the compound and any impurities present.[11][12] It is particularly useful for identifying and quantifying isomers and other structurally similar impurities that may be difficult to resolve chromatographically.
Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, known as the chemical shift, is dependent on the local electronic environment of the nucleus, providing a wealth of structural information.[13]
Detailed Protocol:
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher for better resolution).
-
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the sample (e.g., 10-20 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a known amount of an internal standard with a simple, well-resolved spectrum (e.g., 1,3,5-trimethoxybenzene) for quantitative NMR (qNMR) analysis.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and pulse width.
-
Acquire a ¹³C NMR spectrum and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) to aid in the structural elucidation of unknown impurities.[14]
-
-
Data Interpretation:
-
The ¹H NMR spectrum of [2-(Allyloxy)-5-chlorophenyl]methanol should show characteristic signals for the aromatic protons, the benzylic CH₂OH group, the OCH₂ of the allyl group, and the vinyl protons of the allyl group.
-
Impurities will present as additional peaks. By integrating the signals of the main compound and the impurities relative to the internal standard, a precise quantification of their respective amounts can be achieved.
-
Chapter 3: A Self-Validating Approach to Purity Assessment
Ensuring the quality of [2-(Allyloxy)-5-chlorophenyl]methanol requires more than just running a set of analytical tests. It demands a holistic and self-validating approach to quality control.
Orthogonal Methods and Workflow
The use of multiple analytical techniques with different separation and detection principles (orthogonal methods) is crucial. For instance, an impurity that co-elutes with the main peak in HPLC may be easily separated and identified by GC-MS. A logical workflow ensures a comprehensive evaluation.
Caption: A comprehensive analytical workflow for purity assessment.
The Role of Forced Degradation Studies
Forced degradation, or stress testing, involves subjecting the compound to harsh conditions (e.g., acid, base, oxidation, heat, light) to accelerate its decomposition.[15][16] These studies are invaluable for several reasons:
-
Impurity Identification: They help to identify likely degradation products that might form during storage or in downstream reactions.[17]
-
Method Validation: They are used to demonstrate that the analytical methods are "stability-indicating," meaning they can separate the intact drug from its degradation products.[18]
-
Formulation and Packaging Insights: The data from these studies can inform decisions about formulation, storage conditions, and packaging to ensure the long-term stability of the material.[19]
Conclusion
The purity of [2-(Allyloxy)-5-chlorophenyl]methanol is a critical parameter that directly influences the success of synthetic endeavors in research and drug development. A robust quality control strategy, grounded in a deep understanding of potential impurities and employing a suite of orthogonal analytical techniques, is non-negotiable. By integrating HPLC, GC-MS, and NMR spectroscopy into a self-validating workflow, researchers and scientists can ensure the integrity of their starting materials, leading to more reliable and reproducible outcomes in their work. This comprehensive approach to purity assessment is a cornerstone of scientific integrity and a key enabler of innovation in the chemical and pharmaceutical sciences.
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- Journal of Chemical and Pharmaceutical Sciences.
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- Sigma-Aldrich. [2-(allyloxy)-5-chlorophenyl]methanol.
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- Sigma-Aldrich. [2-(allyloxy)-5-chlorophenyl]methanol | 787619-52-7.
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- OIV. Compendium of International Methods of Analysis for Spirituous Beverages and Alcohols.
- CP Lab Safety. [2-(allyloxy)-5-chlorophenyl]methanol, 95% Purity, C10H11ClO2, 5 grams.
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- HELIX Chromatography.
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[2-(Allyloxy)-5-chlorophenyl]methanol solubility profile
An In-Depth Technical Guide to the Solubility Profile of [2-(Allyloxy)-5-chlorophenyl]methanol
Abstract
The solubility of a chemical compound is a critical physicochemical parameter that dictates its behavior in various applications, from organic synthesis and formulation to its ultimate bioavailability in drug development. This guide provides a comprehensive technical framework for characterizing the solubility profile of [2-(Allyloxy)-5-chlorophenyl]methanol. We move beyond a simple data sheet to present the underlying scientific principles and detailed experimental methodologies required to generate a robust and reliable solubility profile. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to approach solubility determination for novel chemical entities.
Introduction: The Critical Role of Solubility
[2-(Allyloxy)-5-chlorophenyl]methanol (CAS No. 787619-52-7) is an aromatic alcohol and ether.[1] Its structure, featuring a substituted phenyl ring, an ether linkage, and a primary alcohol, suggests a nuanced solubility behavior. The molecule possesses both hydrophobic (chlorophenyl group) and hydrophilic (hydroxyl group) moieties, making its interaction with various solvents complex and essential to characterize.
In drug discovery, poor solubility can lead to unpredictable in vitro results, challenging formulation development, and ultimately, poor bioavailability.[2][3] For synthetic chemists, solubility dictates the choice of reaction solvents, purification methods, and crystallization conditions. Therefore, a thorough understanding of a compound's solubility in aqueous systems, across a range of pH values, and in relevant organic solvents is not merely supplementary data—it is foundational to its successful application.
Physicochemical Properties and Predicted Solubility
A preliminary analysis of the molecular structure provides qualitative insights into its expected solubility.
-
Molecular Weight: 198.65 g/mol
-
Structure: A benzene ring substituted with a chlorine atom, an allyloxy group, and a hydroxymethyl group.
-
Hydrogen Bonding: The primary alcohol group (-CH₂OH) can act as both a hydrogen bond donor and acceptor. The ether oxygen can act as a hydrogen bond acceptor. This capability is crucial for solubility in protic solvents like water and alcohols.[4][5][6]
-
Hydrophobicity: The chlorophenyl ring is inherently hydrophobic. The allyl group adds to the nonpolar character. As the size of the hydrocarbon portion of a molecule increases, water solubility tends to decrease.[4][7]
-
Polarity: The C-O and O-H bonds introduce polarity. However, the overall molecule has significant nonpolar regions.
Predicted Behavior: Based on these features, [2-(Allyloxy)-5-chlorophenyl]methanol is expected to be poorly to sparingly soluble in water. The hydroxyl group provides a site for hydrogen bonding with water, but the larger, hydrophobic chlorophenyl and allyl components will likely dominate, limiting aqueous solubility.[4][7] It is predicted to have good solubility in polar organic solvents like methanol and ethanol, and moderate solubility in less polar solvents like ethyl acetate and dichloromethane.
Kinetic vs. Thermodynamic Solubility: A Conceptual Framework
Understanding the two primary types of solubility measurements is essential for designing relevant experiments and correctly interpreting the data.
-
Kinetic Solubility: This measures the concentration of a compound that remains in solution after a supersaturated solution (typically made by diluting a DMSO stock) is introduced into an aqueous buffer and allowed to precipitate over a short period (e.g., 1-2 hours).[8][9][10] It is a high-throughput method often used in early drug discovery for rapid compound assessment.[2][10] The result is not a true equilibrium value and can be influenced by the rate of precipitation.
-
Thermodynamic Solubility: Also known as equilibrium solubility, this is the true saturation concentration of a compound in a solvent at equilibrium.[3][11] It is determined by incubating an excess of the solid compound with the solvent for an extended period (e.g., 24 hours or more) to ensure the dissolved and undissolved states are in equilibrium.[2][11] This is the gold standard for formulation and late-stage development.[3]
The logical workflow for characterizing a new compound involves moving from rapid kinetic screening to more definitive thermodynamic measurements.
Caption: Logical workflow for comprehensive solubility profiling.
Experimental Protocols for Solubility Determination
The following sections provide detailed, self-validating protocols for determining the solubility of [2-(Allyloxy)-5-chlorophenyl]methanol.
Thermodynamic Aqueous Solubility (Shake-Flask Method)
This protocol is adapted from the OECD Guideline 105 ("Water Solubility") and is considered the benchmark for determining equilibrium solubility.[12][13][14][15][16]
Causality: The shake-flask method ensures that an equilibrium between the solid and dissolved states is achieved by using an excess of the solid compound and allowing sufficient time for dissolution. This provides the true saturation concentration, a critical parameter for biopharmaceutical and environmental assessment.
Protocol:
-
Preparation: Add an excess amount (e.g., 2-5 mg) of solid [2-(Allyloxy)-5-chlorophenyl]methanol to a clear glass vial.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of phosphate-buffered saline (PBS, pH 7.4) to the vial.
-
Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for at least 24 hours to ensure equilibrium is reached.[2][11]
-
Phase Separation: After incubation, allow the vial to stand undisturbed for at least 1 hour to let undissolved solids settle.
-
Sampling & Filtration: Carefully withdraw an aliquot of the supernatant. Immediately filter it through a 0.45 µm syringe filter (e.g., PVDF or PTFE) to remove any remaining undissolved microcrystals. This step is critical to avoid overestimation of solubility.
-
Quantification:
-
Prepare a calibration curve using standard solutions of [2-(Allyloxy)-5-chlorophenyl]methanol of known concentrations in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Dilute the filtered sample with the same solvent used for the standards.
-
Analyze the standards and the diluted sample by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[3]
-
-
Calculation: Determine the concentration of the compound in the sample using the calibration curve and account for the dilution factor. The result is the thermodynamic solubility at the specified pH and temperature.
Caption: Step-by-step workflow for the Shake-Flask method.
pH-Dependent Solubility Profile
Causality: The ionization state of a compound can dramatically affect its aqueous solubility. While the alcohol in [2-(Allyloxy)-5-chlorophenyl]methanol is very weakly acidic (pKa likely >14) and not expected to ionize under physiological conditions, confirming its solubility profile across a pH range is a hallmark of thorough characterization.[4][17] A significant change in solubility could indicate an unexpected pKa or the influence of buffer components.
Protocol:
-
Repeat the Thermodynamic Aqueous Solubility protocol (Section 4.1) in parallel using a series of buffered solutions at different pH values.
-
Recommended Buffers:
-
pH 2.0 (0.01 M HCl)
-
pH 4.5 (Acetate buffer)
-
pH 7.4 (Phosphate buffer)
-
pH 9.0 (Borate buffer)
-
-
Analyze and calculate the solubility for each pH value.
-
Plot the resulting solubility (in µg/mL or µM) as a function of pH.
Solubility in Organic Solvents
Causality: Determining solubility in common organic solvents is vital for practical applications in synthesis, purification (e.g., chromatography, recrystallization), and the preparation of stock solutions.
Protocol:
-
Employ a modified shake-flask method.
-
In separate vials, add an excess amount (e.g., 10-20 mg) of solid [2-(Allyloxy)-5-chlorophenyl]methanol.
-
Add 1 mL of the respective organic solvent to each vial.
-
Recommended Solvents: Methanol (MeOH), Ethanol (EtOH), Acetonitrile (ACN), Ethyl Acetate (EtOAc), Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO).
-
-
Equilibrate for 4-6 hours at 25°C. A shorter time is often sufficient for organic solvents compared to water.
-
Filter the supernatant and quantify via HPLC-UV against standards prepared in the corresponding solvent.
Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Aqueous Solubility Profile of [2-(Allyloxy)-5-chlorophenyl]methanol
| Parameter | Buffer System | Solubility (µg/mL) | Method |
|---|---|---|---|
| pH 2.0 | 0.01 M HCl | [Experimental Value] | Thermodynamic (Shake-Flask) |
| pH 4.5 | Acetate Buffer | [Experimental Value] | Thermodynamic (Shake-Flask) |
| pH 7.4 | PBS | [Experimental Value] | Thermodynamic (Shake-Flask) |
| pH 9.0 | Borate Buffer | [Experimental Value] | Thermodynamic (Shake-Flask) |
| pH 7.4 | PBS | [Experimental Value] | Kinetic |
Table 2: Solubility in Organic Solvents at 25°C
| Solvent | Classification | Solubility (mg/mL) | Method |
|---|---|---|---|
| Water | Polar Protic | [Value from Table 1] | Thermodynamic (Shake-Flask) |
| Methanol | Polar Protic | [Experimental Value] | Thermodynamic (Shake-Flask) |
| Ethanol | Polar Protic | [Experimental Value] | Thermodynamic (Shake-Flask) |
| Acetonitrile | Polar Aprotic | [Experimental Value] | Thermodynamic (Shake-Flask) |
| Ethyl Acetate | Moderately Polar | [Experimental Value] | Thermodynamic (Shake-Flask) |
| Dichloromethane | Nonpolar | [Experimental Value] | Thermodynamic (Shake-Flask) |
| DMSO | Polar Aprotic | [Experimental Value] | Thermodynamic (Shake-Flask) |
Interpretation: The collected data will form a comprehensive solubility profile. For [2-(Allyloxy)-5-chlorophenyl]methanol, one would expect low values in the aqueous buffers with minimal variation across the pH range, confirming the non-ionizable nature of the molecule in this range. Higher solubility values are expected in the organic solvents, likely correlating with solvent polarity.
Conclusion
Characterizing the solubility of [2-(Allyloxy)-5-chlorophenyl]methanol requires a systematic, multi-faceted approach. By employing standardized protocols such as the shake-flask method for thermodynamic solubility and extending the investigation to include a range of pH values and organic solvents, researchers can build a robust and reliable data package. This in-depth profile is not merely an academic exercise; it is an indispensable tool that informs rational decision-making throughout the entire lifecycle of the compound, from laboratory synthesis to potential therapeutic application.
References
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AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from AxisPharm website. [Link]
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OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
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OECD. (1995). Test No. 105: Water Solubility. OECD Publishing. [Link]
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Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C. Retrieved from Analytice website. [Link]
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protocols.io. (2025). In-vitro Thermodynamic Solubility. [Link]
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protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
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Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. Current Medicinal Chemistry, 7(8), 815-829. [Link]
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Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from Situ Biosciences website. [Link]
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Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from Domainex website. [Link]
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Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from Evotec website. [Link]
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BioDuro. (n.d.). ADME Solubility Assay. Retrieved from BioDuro website. [Link]
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FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from FILAB website. [Link]
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Tofighi, Z., et al. (2018). Solubility investigation of ether and ester essential oils in water using spectrometry and GC/MS. Research Journal of Pharmacognosy, 5(4), 63-70. [Link]
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Clark, J. (2015). Alcohol solubility and pH. Retrieved from Chemguide. [Link]
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EBSCO. (n.d.). Ethers. Research Starters. [Link]
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Embibe. (2023). Tests for Alcohols, Phenols and Ethers – Identification and Classification. Retrieved from Embibe website. [Link]
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CP Lab Safety. (n.d.). [2-(allyloxy)-5-chlorophenyl]methanol, 95% Purity, C10H11ClO2, 5 grams. Retrieved from CP Lab Safety website. [Link]
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Chemistry LibreTexts. (2023). Physical Properties of Ether. [Link]
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Chemistry LibreTexts. (2025). 17.2: Properties of Alcohols and Phenols. [Link]
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ResearchGate. (n.d.). Influence of Electrolytes, pH, and Alcohol Concentration on the Solubilities of Acidic Drugs. [Link]
-
Chemistry LibreTexts. (2020). 8.7: Acidity of Alcohols and Phenols. [Link]
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Starting materials for [2-(Allyloxy)-5-chlorophenyl]methanol synthesis
An In-depth Technical Guide on the Synthesis of [2-(Allyloxy)-5-chlorophenyl]methanol
Introduction
[2-(Allyloxy)-5-chlorophenyl]methanol is a substituted benzyl alcohol derivative that holds potential as a versatile building block in organic synthesis. Its structure, featuring an allyloxy group, a chlorine substituent, and a primary alcohol, offers multiple reactive sites for constructing more complex molecules. Such compounds are of significant interest to researchers in drug development and materials science. The allyloxy group, for instance, can be involved in various transformations, while the aromatic chlorine and the benzyl alcohol moiety provide handles for cross-coupling reactions, esterifications, or further oxidations.[1]
This guide presents a comprehensive, two-step synthetic pathway to [2-(Allyloxy)-5-chlorophenyl]methanol, designed for an audience of researchers, scientists, and drug development professionals. The synthesis begins with the formation of an ether linkage via the Williamson ether synthesis, a robust and widely used method, followed by the selective reduction of an aldehyde to yield the target primary alcohol.[2][3] The protocols described herein are grounded in established chemical principles and include field-proven insights to explain the causality behind experimental choices, ensuring a self-validating and reliable methodology.
Part 1: Synthesis of the Intermediate: 2-(Allyloxy)-5-chlorobenzaldehyde
The initial step in the synthesis is the preparation of the aldehyde intermediate, 2-(Allyloxy)-5-chlorobenzaldehyde.[4] This is achieved through the Williamson ether synthesis, a classic SN2 reaction involving an alkoxide and an organohalide.[2]
Principle and Mechanism
The Williamson ether synthesis is a cornerstone of ether preparation due to its broad scope and reliability.[5] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] In this specific application, the phenolic hydroxyl group of 5-chloro-2-hydroxybenzaldehyde is deprotonated by a mild base, potassium carbonate, to form a potent nucleophile, the phenoxide ion. This phenoxide then attacks the primary carbon of allyl bromide in a backside attack, displacing the bromide leaving group and forming the desired ether C-O bond.[2][3]
The choice of a polar aprotic solvent like dimethylformamide (DMF) is critical as it effectively solvates the potassium cation without forming a strong hydrogen-bonding network around the phenoxide nucleophile, thereby enhancing its reactivity and promoting the SN2 pathway.[5]
Starting Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 5-Chloro-2-hydroxybenzaldehyde | 635-93-8 | C₇H₅ClO₂ | 156.57 | Phenolic Substrate |
| Allyl Bromide | 106-95-6 | C₃H₅Br | 120.98 | Alkylating Agent |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 | Base |
| Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | Solvent |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Extraction Solvent |
| Saturated NH₄Cl solution | N/A | NH₄Cl | 53.49 | Quenching Agent |
Detailed Experimental Protocol
-
Reaction Setup: To a dry 100-mL round-bottomed flask equipped with a magnetic stir bar, add 5-chloro-2-hydroxybenzaldehyde (5.0 g, 31.9 mmol) and anhydrous potassium carbonate (6.6 g, 47.9 mmol, 1.5 equiv.).
-
Solvent and Reagent Addition: Add 40 mL of dimethylformamide (DMF) to the flask. To this suspension, add allyl bromide (4.2 mL, 47.9 mmol, 1.5 equiv.) dropwise at room temperature.
-
Reaction Execution: Stir the reaction mixture at room temperature for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system until the starting material is consumed.
-
Work-up and Isolation: Upon completion, quench the reaction by carefully adding 50 mL of a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 40 mL).[6]
-
Purification: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel to yield 2-(allyloxy)-5-chlorobenzaldehyde as an off-white solid.[1][7]
Part 2: Reduction to [2-(Allyloxy)-5-chlorophenyl]methanol
The final step is the selective reduction of the aldehyde functional group in the intermediate to a primary alcohol, yielding the target molecule.
Principle and Mechanism
The conversion of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. Sodium borohydride (NaBH₄) is an ideal reagent for this purpose due to its mild nature and high selectivity for carbonyl groups (aldehydes and ketones) over other reducible functional groups like alkenes and esters. The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. This forms a tetracoordinate alkoxide-boron intermediate. Subsequent work-up with a protic solvent, in this case, methanol followed by water, protonates the alkoxide to furnish the final primary alcohol product.
Starting Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 2-(Allyloxy)-5-chlorobenzaldehyde | 152842-93-8 | C₁₀H₉ClO₂ | 196.63 | Aldehyde Substrate |
| Sodium Borohydride (NaBH₄) | 16940-66-2 | NaBH₄ | 37.83 | Reducing Agent |
| Methanol (MeOH) | 67-56-1 | CH₄O | 32.04 | Solvent |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Extraction Solvent |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | Quenching Agent |
Detailed Experimental Protocol
-
Reaction Setup: Dissolve 2-(allyloxy)-5-chlorobenzaldehyde (4.0 g, 20.3 mmol) in 50 mL of methanol in a 250-mL round-bottomed flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: While maintaining the temperature at 0 °C, add sodium borohydride (0.85 g, 22.4 mmol, 1.1 equiv.) to the solution in small portions over 15-20 minutes. Vigorous gas evolution (hydrogen) may be observed.
-
Reaction Execution: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. Monitor the reaction by TLC until the starting aldehyde is fully consumed.
-
Work-up and Isolation: Cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of 1 M HCl until the gas evolution ceases and the solution becomes slightly acidic (pH ~6). Remove the methanol under reduced pressure.
-
Purification: To the remaining aqueous residue, add 50 mL of water and extract the product with dichloromethane (3 x 40 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate. After filtration, the solvent is removed by rotary evaporation to yield [2-(allyloxy)-5-chlorophenyl]methanol, which can be further purified by recrystallization if necessary.[8]
Overall Synthetic Workflow and Data
The two-step synthesis provides an efficient and reliable route to the target compound.
Synthetic Workflow Diagram
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Methodological & Application
Application Notes and Protocols for [2-(Allyloxy)-5-chlorophenyl]methanol: A Versatile Synthetic Intermediate
For distribution to: Researchers, scientists, and drug development professionals.
This document provides a comprehensive technical guide to [2-(Allyloxy)-5-chlorophenyl]methanol, a valuable and versatile intermediate in modern organic synthesis. Its unique combination of a reactive benzylic alcohol, a readily functionalizable allyl ether, and a chlorinated aromatic ring makes it a strategic building block for the synthesis of complex molecular architectures, particularly in the realm of pharmaceutical and agrochemical development. These notes detail the synthesis, purification, and characterization of [2-(Allyloxy)-5-chlorophenyl]methanol, alongside insights into its potential applications.
Introduction and Physicochemical Properties
[2-(Allyloxy)-5-chlorophenyl]methanol is a substituted aromatic alcohol. The presence of the ortho-allyloxy group and the para-chloro substituent to the hydroxymethyl group creates a unique electronic and steric environment, influencing its reactivity and making it a key precursor for a range of chemical transformations.
Table 1: Physicochemical and Spectral Data for [2-(Allyloxy)-5-chlorophenyl]methanol
| Property | Value | Source/Comment |
| IUPAC Name | [2-(Allyloxy)-5-chlorophenyl]methanol | - |
| CAS Number | 787619-52-7 | |
| Molecular Formula | C₁₀H₁₁ClO₂ | - |
| Molecular Weight | 198.65 g/mol | - |
| Appearance | Predicted: Colorless to pale yellow oil or solid | Based on analogous compounds |
| Solubility | Soluble in common organic solvents (e.g., Methanol, Dichloromethane, Ethyl Acetate) | - |
Synthetic Protocols
The synthesis of [2-(Allyloxy)-5-chlorophenyl]methanol is most efficiently achieved through a two-step process commencing with the commercially available 5-chloro-2-hydroxybenzaldehyde. This process involves a Williamson ether synthesis followed by the selective reduction of the aldehyde.
Step 1: Synthesis of 2-(Allyloxy)-5-chlorobenzaldehyde
This initial step involves the O-alkylation of the phenolic hydroxyl group of 5-chloro-2-hydroxybenzaldehyde with allyl bromide. The Williamson ether synthesis is a robust and high-yielding method for this transformation.[1]
Reaction Scheme:
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-chloro-2-hydroxybenzaldehyde (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.2-1.5 equivalents) to the solution. The use of a slight excess of this solid base facilitates the deprotonation of the phenol without introducing a competing nucleophile.
-
Allylation: To the stirring suspension, add allyl bromide (1.1-1.3 equivalents) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.[2]
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-(allyloxy)-5-chlorobenzaldehyde as a pure compound.[3]
Step 2: Synthesis of [2-(Allyloxy)-5-chlorophenyl]methanol
The second step involves the reduction of the aldehyde functionality of 2-(allyloxy)-5-chlorobenzaldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is an ideal reducing agent for this transformation due to its selectivity for aldehydes and ketones over other functional groups.[4]
Reaction Scheme:
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the 2-(allyloxy)-5-chlorobenzaldehyde (1 equivalent) from the previous step in methanol.
-
Reduction: Cool the solution in an ice bath to 0-5 °C. Add sodium borohydride (NaBH₄, 1.0-1.2 equivalents) portion-wise to the stirring solution. The portion-wise addition helps to control the exothermic reaction.
-
Reaction Monitoring: The reaction is typically rapid and can be monitored by TLC for the disappearance of the starting aldehyde.
-
Work-up: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water or dilute hydrochloric acid until the effervescence ceases.
-
Extraction: Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate or dichloromethane.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude [2-(Allyloxy)-5-chlorophenyl]methanol. Further purification can be achieved by column chromatography on silica gel if necessary.[4]
dot
Caption: Synthetic workflow for [2-(Allyloxy)-5-chlorophenyl]methanol.
Analytical Characterization
Thorough characterization of the synthesized intermediate and final product is crucial for ensuring purity and confirming the structure.
Table 2: Predicted Spectroscopic Data
| Compound | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | IR (Predicted, cm⁻¹) |
| 2-(Allyloxy)-5-chlorobenzaldehyde | δ 10.3 (s, 1H, CHO), 7.8-6.9 (m, 3H, Ar-H), 6.1-5.9 (m, 1H, -OCH₂CH =CH₂), 5.5-5.2 (m, 2H, -OCH₂CH=CH ₂), 4.6 (d, 2H, -OCH ₂CH=CH₂) | δ 190 (CHO), 158 (C-O), 135-125 (Ar-C), 132 (-OCH₂C H=CH₂), 118 (-OCH₂CH=C H₂), 70 (-OC H₂CH=CH₂) | 3080 (=C-H), 2920 (C-H), 2850, 2750 (C-H, aldehyde), 1680 (C=O), 1590, 1480 (C=C, aromatic), 1250 (C-O, ether) |
| [2-(Allyloxy)-5-chlorophenyl]methanol | δ 7.4-6.8 (m, 3H, Ar-H), 6.1-5.9 (m, 1H, -OCH₂CH =CH₂), 5.5-5.2 (m, 2H, -OCH₂CH=CH ₂), 4.7 (s, 2H, Ar-CH ₂OH), 4.5 (d, 2H, -OCH ₂CH=CH₂), 2.5 (br s, 1H, -OH) | δ 154 (C-O), 135-120 (Ar-C), 133 (-OCH₂C H=CH₂), 117 (-OCH₂CH=C H₂), 70 (-OC H₂CH=CH₂), 60 (Ar-C H₂OH) | 3400 (O-H, broad), 3080 (=C-H), 2920 (C-H), 1590, 1480 (C=C, aromatic), 1240 (C-O, ether), 1030 (C-O, alcohol) |
Applications in Drug Discovery and Development
[2-(Allyloxy)-5-chlorophenyl]methanol is a valuable intermediate due to its multiple reactive sites, which allow for diverse synthetic elaborations.[3]
-
Benzylic Alcohol: The primary alcohol can be oxidized to the corresponding aldehyde for further reactions, or it can be converted into a leaving group (e.g., tosylate or halide) for nucleophilic substitution reactions.
-
Allyl Group: The allyl ether functionality is a versatile handle for a variety of transformations, including:
-
Claisen Rearrangement: Thermal or Lewis acid-catalyzed rearrangement to introduce the allyl group onto the aromatic ring.
-
Oxidative Cleavage: To yield a glycol or aldehyde.
-
Cross-Metathesis: To introduce new functional groups.
-
Palladium-Catalyzed Reactions: Such as the Tsuji-Trost reaction.
-
-
Aromatic Ring: The chlorinated benzene ring can participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form more complex biaryl or arylamine structures, which are common motifs in pharmaceuticals.[5]
dot
Caption: Potential synthetic pathways from the intermediate.
Safety and Handling
As with all chemical reagents, [2-(Allyloxy)-5-chlorophenyl]methanol should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from oxidizing agents.
Conclusion
[2-(Allyloxy)-5-chlorophenyl]methanol is a strategically important synthetic intermediate with multiple points for chemical diversification. The protocols outlined in these notes provide a reliable pathway for its synthesis and purification. Its utility in the construction of complex molecular frameworks makes it a valuable asset for researchers in medicinal chemistry and drug discovery.
References
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Bello, A.; Aparicio, E. B.; Isbel, S. R. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank2024 , 2024(1), M1773. [Link]
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Nowicka, E.; et al. Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. Catalysts2021 , 11(9), 1059. [Link]
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The Royal Society of Chemistry. Selective Reduction of Carboxylic Acids to Aldehydes with Hydrosilane via Photoredox Catalysis. [Link]
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-
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Derivatization of [2-(Allyloxy)-5-chlorophenyl]methanol
An Application Guide for the Synthetic
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of key derivatization strategies for [2-(Allyloxy)-5-chlorophenyl]methanol. This versatile building block possesses three distinct functional regions amenable to chemical modification: a primary benzylic alcohol, an allyl ether, and a chlorinated aromatic ring. By targeting these sites, a diverse library of analogues can be generated for structure-activity relationship (SAR) studies. This document moves beyond simple procedural lists to explain the chemical rationale behind protocol choices, ensuring that experimental designs are both robust and mechanistically sound. We present detailed, validated protocols for esterification and selective oxidation of the benzylic alcohol, an advanced protocol for scaffold re-engineering via the Claisen rearrangement, and systematic methods for the analytical confirmation of all derivatives.
Strategic Analysis of the Starting Material
The synthetic utility of [2-(Allyloxy)-5-chlorophenyl]methanol stems from its chemically distinct functional groups. A successful derivatization strategy begins with understanding the reactivity of each site to enable selective modification.
-
The Primary Benzylic Alcohol (-CH₂OH): This is the most accessible and versatile handle for derivatization. As a primary alcohol, it readily undergoes esterification, etherification, and oxidation.[1] Its benzylic position makes it susceptible to selective oxidation, often under milder conditions than aliphatic alcohols, but also prone to over-oxidation if not carefully controlled.[2][3]
-
The Allyl Phenyl Ether (-O-CH₂CH=CH₂): This moiety is generally stable under the conditions used to modify the alcohol. However, it possesses unique reactivity that can be exploited for more profound structural modifications. The double bond can undergo addition reactions, and the entire group is primed for the Claisen rearrangement, a powerful thermal or acid-catalyzed[4][4]-sigmatropic reaction that transfers the allyl group from the oxygen to an ortho position on the benzene ring.[5][6]
-
The Chlorinated Aromatic Ring: The chloro-substituent at the C5 position and the allyloxy group at C2 are electron-donating (via resonance) and ortho-, para-directing. The chlorine atom is generally unreactive to nucleophilic substitution under standard conditions, providing a stable marker for the scaffold.
The following diagram outlines the primary reactive sites and the derivatization pathways explored in this guide.
Caption: Derivatization pathways for [2-(Allyloxy)-5-chlorophenyl]methanol.
Protocol I: Derivatization via Esterification
Esterification of the primary alcohol is a fundamental method to introduce a wide variety of acyl groups, modulating properties such as lipophilicity, steric bulk, and hydrogen bonding potential. We present a robust protocol using an acyl chloride, which proceeds rapidly under mild, solvent-free conditions and is highly selective for the alcoholic hydroxyl group.[7]
Scientific Principle
This protocol utilizes the high reactivity of an acyl chloride with an alcohol. The reaction is uncatalyzed and driven by the formation of the stable ester bond and gaseous HCl, which can be neutralized or removed. This method avoids the equilibrium limitations and harsh acidic conditions of Fischer esterification, which can be problematic for sensitive substrates.[7][8]
Detailed Experimental Protocol: Synthesis of [2-(Allyloxy)-5-chlorophenyl]methyl acetate
-
Reagent Preparation: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add [2-(Allyloxy)-5-chlorophenyl]methanol (1.0 eq, e.g., 1.00 g, 5.0 mmol).
-
Reaction Setup: Place the flask under an inert atmosphere (N₂ or Argon) and add a calcium chloride drying tube to the condenser outlet to manage the HCl gas evolved.
-
Reagent Addition: Cool the flask in an ice-water bath (0 °C). Add acetyl chloride (1.2 eq, 0.43 mL, 6.0 mmol) dropwise via syringe over 5 minutes with vigorous stirring.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 4:1 Hexane:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates completion.
-
Work-up:
-
Carefully quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Caution: CO₂ gas evolution will occur.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: The crude product is often of high purity. If necessary, purify via flash column chromatography on silica gel using a gradient of hexane and ethyl acetate.
Expected Analytical Confirmation
-
¹H NMR: Expect the disappearance of the broad alcohol -OH singlet. The benzylic methylene protons (-CH₂ -O) will shift downfield from ~4.6 ppm to ~5.1 ppm. A new singlet integrating to 3H will appear around 2.1 ppm, corresponding to the acetate methyl group.[9]
-
IR Spectroscopy: The broad O-H stretch from the starting material (approx. 3400 cm⁻¹) will disappear.[9] A strong, sharp carbonyl (C=O) stretching peak will appear around 1740 cm⁻¹.
Protocol II: Derivatization via Selective Oxidation
Oxidation of the benzylic alcohol to an aldehyde introduces a key functional group that is a versatile precursor for forming imines, oximes, and other derivatives, and is a common feature in bioactive molecules. The primary challenge is preventing over-oxidation to the carboxylic acid.[2] We present a modern, chemoselective aerobic oxidation using a TEMPO/copper-based catalytic system, which operates under mild conditions with high selectivity.[10]
Scientific Principle
This protocol relies on a catalytic cycle involving (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO), a stable radical, and a copper(I) salt. The copper catalyst facilitates the aerobic oxidation of the alcohol to the aldehyde, with molecular oxygen from the air serving as the terminal oxidant. This system is highly chemoselective for primary benzylic alcohols, leaving the allyl ether and chloride functionalities intact.[10]
Detailed Experimental Protocol: Synthesis of 2-(Allyloxy)-5-chlorobenzaldehyde
-
Reagent Preparation: To a 100 mL round-bottom flask, add [2-(Allyloxy)-5-chlorophenyl]methanol (1.0 eq, 1.00 g, 5.0 mmol), Copper(I) Iodide (CuI) (0.1 eq, 95 mg, 0.5 mmol), TEMPO (0.01 eq, 8 mg, 0.05 mmol), and 4-Dimethylaminopyridine (DMAP) (0.1 eq, 61 mg, 0.5 mmol).
-
Reaction Setup: Add acetonitrile (25 mL) as the solvent and equip the flask with a reflux condenser.
-
Reaction Execution: Inflate a balloon with oxygen (O₂) and attach it to the top of the condenser. Place the flask in a pre-heated oil bath at room temperature and stir vigorously. The reaction is typically complete within 4-8 hours.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting alcohol.
-
Work-up:
-
Once complete, cool the reaction mixture and filter it through a pad of Celite to remove the catalyst. Wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent via rotary evaporation.
-
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., 9:1 Hexane:Ethyl Acetate) to yield the pure aldehyde.
Expected Analytical Confirmation
-
¹H NMR: The benzylic methylene signal at ~4.6 ppm (2H) will be replaced by a new aldehyde proton (-CHO) singlet far downfield, typically between 9.8-10.2 ppm (1H).
-
IR Spectroscopy: The broad O-H stretch will disappear. A strong carbonyl (C=O) peak will appear around 1690-1710 cm⁻¹. The presence of aldehyde C-H stretching bands (often weak) around 2720 and 2820 cm⁻¹ is also diagnostic.
Protocol III: Advanced Scaffold Remodeling via Claisen Rearrangement
For more significant structural diversification, the Claisen rearrangement provides an elegant method to re-engineer the core scaffold. This reaction transforms the allyl phenyl ether into an ortho-allyl phenol, creating a new point of attachment and a reactive phenolic hydroxyl group for further derivatization.[6][11]
Scientific Principle
The Claisen rearrangement is a concerted, pericyclic[4][4]-sigmatropic rearrangement.[5] Upon heating, the C-O bond of the ether cleaves as a new C-C bond forms between the terminal carbon of the allyl group and the ortho-carbon of the aromatic ring. This proceeds through a cyclic, six-membered transition state, followed by tautomerization to restore aromaticity and form the stable phenol product.
Caption: Simplified workflow of the Claisen Rearrangement.
Detailed Experimental Protocol: Synthesis of 4-Chloro-2-(hydroxymethyl)-6-allylphenol
-
Reaction Setup: Place [2-(Allyloxy)-5-chlorophenyl]methanol (1.00 g) in a small, thick-walled reaction vial with a stir bar. The reaction is often run neat (without solvent) or in a high-boiling solvent like N,N-diethylaniline.
-
Reaction Execution: Seal the vial and heat it in a sand bath or heating block to 180-200 °C. Stir the mixture for 2-4 hours. Safety Note: This reaction is performed at high temperature and should be conducted behind a safety shield in a well-ventilated fume hood.
-
Monitoring: Carefully take small aliquots, cool, dissolve in CDCl₃, and analyze by ¹H NMR to monitor the conversion. TLC can also be used, where the product phenol will be more polar than the starting ether.
-
Work-up:
-
Cool the reaction to room temperature. The crude product will be a dark oil.
-
Dissolve the oil in dichloromethane (20 mL).
-
To separate the phenolic product from any unreacted starting material, perform an acid-base extraction. Wash the organic solution with 1 M NaOH (aq) (2 x 15 mL). The desired phenol will move into the aqueous basic layer as its sodium salt.
-
Combine the aqueous layers, cool in an ice bath, and carefully re-acidify to pH ~2 with concentrated HCl.
-
Extract the precipitated phenol product back into ethyl acetate (3 x 20 mL).
-
-
Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography to yield the final product.
Expected Analytical Confirmation
-
¹H NMR: The signals for the allyloxy group (-O-CH₂ -CH=CH₂) will be replaced by new signals for an allyl group attached to a carbon. A new, broad singlet for the phenolic -OH will appear.
-
IR Spectroscopy: A very broad O-H stretching band characteristic of a phenol will appear around 3200-3500 cm⁻¹.
Summary of Derivatization Data
| Protocol | Derivative Name | Expected Mol. Weight ( g/mol ) | Key ¹H NMR Shift (δ, ppm) | Key IR Band (cm⁻¹) |
| I: Esterification | [2-(Allyloxy)-5-chlorophenyl]methyl acetate | 242.68 | ~5.1 (-OCH₂ Ar), ~2.1 (-C(O)CH₃ ) | ~1740 (C=O) |
| II: Oxidation | 2-(Allyloxy)-5-chlorobenzaldehyde | 198.62 | ~10.0 (-CHO ) | ~1700 (C=O) |
| III: Rearrangement | 4-Chloro-2-(hydroxymethyl)-6-allylphenol | 200.65 | New phenolic -OH singlet | ~3300 (Phenolic O-H) |
References
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-
Sanford, E. M., Lis, C. C., & McPherson, N. R. (2009). The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement. Journal of Chemical Education, 86(12), 1416. Available at: [Link]
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Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. National Center for Biotechnology Information. Available at: [Link]
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Wikipedia. Allyl phenyl ether. Available at: [Link]
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A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Indian Academy of Sciences. Available at: [Link]
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Synthesis of benzyl esters from the commercially available alcohols catalyzed by TBAI via C(sp3)–H bond functionalization. RSC Publishing. Available at: [Link]
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Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society. Available at: [Link]
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Direct Esterification of Benzyl Alcohol (2a) and Acetic acid Catalyzed.... ResearchGate. Available at: [Link]
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Examples of drug molecules with a benzyl alcohol motif. ResearchGate. Available at: [Link]
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Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. National Center for Biotechnology Information. Available at: [Link]
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Siwek, M. (2018). expt 11 benzyl alcohol IR and NMR video. YouTube. Available at: [Link]
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Application Notes & Protocols: Leveraging [2-(Allyloxy)-5-chlorophenyl]methanol in Modern Heterocyclic Synthesis
Introduction: A Versatile Building Block for High-Value Heterocycles
In the landscape of synthetic organic chemistry and drug discovery, the strategic design of starting materials is paramount. [2-(Allyloxy)-5-chlorophenyl]methanol emerges as a highly versatile and promising scaffold for the construction of complex heterocyclic systems.[1][2] Its molecular architecture, featuring a reactive primary alcohol, a strategically placed chloro-substituent, and a synthetically labile allyloxy group, offers multiple handles for sophisticated chemical transformations. These functional groups act in concert to enable the synthesis of privileged heterocyclic cores, most notably substituted benzofurans, which are prevalent in a vast array of pharmaceuticals and biologically active natural products.[3][4]
This guide provides an in-depth exploration of the synthetic utility of [2-(Allyloxy)-5-chlorophenyl]methanol, focusing on its application in the synthesis of benzofuran derivatives. We will delve into the mechanistic underpinnings of the key transformations, provide detailed, field-proven protocols, and discuss the broader implications for researchers in medicinal chemistry and materials science.
Core Application: The Synthesis of Benzofurans via Tandem Claisen Rearrangement and Cyclization
The most powerful application of [2-(Allyloxy)-5-chlorophenyl]methanol is its conversion into 4-chloro-2,3-dihydro-2-methylbenzofuran-7-methanol and its derivatives. This transformation proceeds through a classic yet elegant sequence involving a thermal[5][5]-sigmatropic rearrangement followed by an intramolecular cyclization.
Mechanistic Rationale: Expertise & Causality
The overall synthetic strategy hinges on two fundamental and well-established organometallic reactions:
-
The Aromatic Claisen Rearrangement : This is a powerful carbon-carbon bond-forming reaction where an allyl phenyl ether, upon heating, undergoes a concerted, pericyclic[5][5]-sigmatropic rearrangement.[6][7] The allyl group migrates from the ether oxygen to the ortho-position of the aromatic ring. This step is driven by the formation of a more stable carbonyl group in the cyclohexadienone intermediate, which quickly tautomerizes to re-establish aromaticity, yielding a 2-allylphenol.[6][8] For our starting material, the rearrangement is regioselective, with the allyl group migrating to the C6 position, away from the existing C2 substituent.
-
Intramolecular Cyclization : The 2-allylphenol intermediate generated from the Claisen rearrangement is perfectly primed for cyclization to form the benzofuran ring system. While this can occur under thermal conditions, modern methods often employ metal catalysis (e.g., palladium, gold, or copper) or oxidative conditions to achieve higher yields and milder reaction conditions.[4][9][10][11] For instance, palladium(II) catalysts can facilitate an oxidative cyclization (a Wacker-type process) to form the dihydrobenzofuran ring.
The workflow below visualizes this two-stage synthetic pathway.
Caption: General workflow for benzofuran synthesis.
Protocol 1: Thermal Claisen Rearrangement
This protocol details the initial rearrangement step to form the key 2-allylphenol intermediate. The choice of a high-boiling, non-reactive solvent is critical to achieving the necessary thermal energy for the rearrangement while minimizing side reactions.
Materials:
-
[2-(Allyloxy)-5-chlorophenyl]methanol (1.0 equiv.)
-
N,N-Diethylaniline (solvent)
-
Round-bottom flask with reflux condenser
-
Nitrogen or Argon inert atmosphere setup
-
Heating mantle with temperature controller
-
Ethyl acetate, 1M HCl, Brine, Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve [2-(Allyloxy)-5-chlorophenyl]methanol (e.g., 5.0 g, 25.2 mmol) in N,N-diethylaniline (50 mL).
-
Inert Atmosphere: Equip the flask with a reflux condenser and flush the system with nitrogen or argon for 15 minutes. Maintaining an inert atmosphere is crucial to prevent oxidation at high temperatures.
-
Heating: Heat the reaction mixture to reflux (approx. 217 °C) under the inert atmosphere. The high temperature is required to overcome the activation energy of the[5][5]-sigmatropic rearrangement.[8][12]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The disappearance of the starting material typically occurs within 4-6 hours.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate (150 mL).
-
Wash the organic layer sequentially with 1M HCl (3 x 50 mL) to remove the N,N-diethylaniline solvent, followed by water (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield 6-allyl-4-chloro-2-(hydroxymethyl)phenol.
Protocol 2: Palladium-Catalyzed Oxidative Cyclization
This protocol converts the phenol intermediate into the dihydrobenzofuran core. The palladium catalyst, in conjunction with an oxidant, facilitates the intramolecular C-O bond formation.
Materials:
-
6-allyl-4-chloro-2-(hydroxymethyl)phenol (1.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Benzoquinone (BQ, 1.2 equiv.) as an oxidant
-
Potassium carbonate (K₂CO₃, 2.0 equiv.) as a base
-
Anhydrous Dimethylformamide (DMF)
-
Schlenk tube or similar reaction vessel for inert atmosphere
Procedure:
-
Reaction Setup: To a dried Schlenk tube, add Pd(OAc)₂ (5 mol%), K₂CO₃ (2.0 equiv.), and benzoquinone (1.2 equiv.).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times. This is critical as the palladium catalyst is sensitive to oxygen.
-
Reagent Addition: Add a solution of the 6-allyl-4-chloro-2-(hydroxymethyl)phenol (1.0 equiv.) dissolved in anhydrous DMF (to a concentration of 0.2 M).
-
Reaction: Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.[13] Monitor the formation of the product by TLC.
-
Work-up:
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
-
Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 7-chloro-2,3-dihydro-2-methylbenzo[b]furan-4-methanol.[13]
The following diagram illustrates the key mechanistic steps of this versatile synthesis pathway.
Caption: Mechanism of benzofuran formation.
Quantitative Data Summary
While specific yield data for [2-(Allyloxy)-5-chlorophenyl]methanol is proprietary to individual labs, the following table summarizes typical yields for analogous palladium-catalyzed oxidative cyclizations of o-allylphenols, providing a reliable benchmark for experimental planning.
| Entry | o-Allylphenol Substrate | Catalyst System | Oxidant | Yield (%) | Reference |
| 1 | 2-allylphenol | Pd(OAc)₂ / 1,10-Phenanthroline | BQ | 85 | [13] |
| 2 | 2-allyl-4-methoxyphenol | Pd(OAc)₂ / 1,10-Phenanthroline | BQ | 88 | [13] |
| 3 | 2-allyl-4-bromophenol | PdCl₂(CH₃CN)₂ | O₂ | 78 | [4] |
| 4 | 2-cinnamylphenol | Re₂O₇ then PdCl₂(C₂H₄)₂ | BQ | ~80 | [4] |
Broader Applications and Future Directions
The synthetic utility of [2-(Allyloxy)-5-chlorophenyl]methanol is not limited to benzofurans. The primary alcohol can be further functionalized, expanding its potential applications:
-
Oxidation to Aldehyde: The benzylic alcohol can be selectively oxidized to an aldehyde. This new functional group can then participate in a variety of other heterocyclic ring-forming reactions, such as Pictet-Spengler or Friedländer annulations, to access nitrogen-containing heterocycles.
-
Etherification: The alcohol can be converted into an ether, introducing another layer of complexity and a potential point for further modification.[14]
-
Radical Cyclizations: While less common, radical-initiated cyclization of the allyl group could provide access to different heterocyclic scaffolds, a strategy that has proven effective for constructing complex polycyclic systems.[3][5]
The presence of the chloro-substituent is particularly valuable for drug discovery professionals. It serves as a key interaction point in protein binding pockets and provides a handle for further diversification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[15][16][17] The development of novel heterocyclic compounds from versatile starting materials like this is a cornerstone of modern drug discovery.[18][19]
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Benzofuran synthesis . Organic Chemistry Portal. [Link]
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Oxidative Radical Cyclization–Cyclization Reaction Leading to 1H-Benzo[f]isoindole Derivatives . MDPI. [Link]
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Claisen rearrangement . Wikipedia. [Link]
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Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers . MDPI. [Link]
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THE THERMAL[5][5] CLAISEN REARRANGEMENT O F THE 3-SUBSTITUTED PHENYL ALLYL AND PROPARGYL ETHERS. T H E SYNTHESIS O F 4-HALOBENZO[b]FURANS . LOCKSS. [Link]
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Methods for the synthesis of benzofurans and the procedure described in this work . ResearchGate. [Link]
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Synthesis of Benzofuran Derivatives through Cascade Radical Cyclization/Intermolecular Coupling of 2-Azaallyls . PubMed. [Link]
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Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans . PMC - NIH. [Link]
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Claisen Rearrangement . Organic Chemistry Portal. [Link]
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Regioselectivity in Aromatic Claisen Rearrangements | Request PDF . ResearchGate. [Link]
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Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones (1) to Develop Two Cyclizations via π-Alkyne versus π-Allene Activations . ACS Publications. [Link]
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Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones (1) to Develop Two Cyclizations via π-Alkyne ve . American Chemical Society. [Link]
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Synthesis of some novel heterocylic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide and investigation of their lipase and α-glucosidase inhibition . PubMed. [Link]
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Oxidative cyclization of allyl compounds and isocyanide: A facile entry to polysubstituted 2-cyanopyrroles | Request PDF . ResearchGate. [Link]
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Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products . Walsh Medical Media. [Link]
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Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol . MDPI. [Link]
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Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol . MDPI. [Link]
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Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol . PMC - NIH. [Link]
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Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol . PubMed. [Link]
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Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC . PubMed. [Link]
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Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders . PubMed. [Link]
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Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design . MDPI. [Link]
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Phytochemicals in Drug Discovery—A Confluence of Tradition and Innovation . MDPI. [Link]
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Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[6][9][13]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia . PubMed. [Link]
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[2-(allyloxy)-5-chlorophenyl]methanol, 95% Purity, C10H11ClO2, 5 grams . CP Lab Safety. [Link]
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Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide . Organic Chemistry Portal. [Link]
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The Strategic Utility of [2-(Allyloxy)-5-chlorophenyl]methanol in Medicinal Chemistry: A Guide to Synthesis and Application
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic design and synthesis of novel molecular scaffolds are paramount to the discovery of new therapeutic agents. [2-(Allyloxy)-5-chlorophenyl]methanol emerges as a versatile, yet underexplored, building block with significant potential for library synthesis and lead optimization. Its unique combination of a reactive benzylic alcohol, a modifiable allyl ether, and a strategically positioned chlorine atom offers a tripartite platform for structural diversification. This guide provides a comprehensive overview of its synthesis, potential applications, and detailed protocols to empower researchers in harnessing its synthetic utility.
Introduction: A Multifunctional Scaffold
[2-(Allyloxy)-5-chlorophenyl]methanol is a substituted aromatic alcohol.[1] Its core structure integrates three key functional motifs, each contributing to its potential value in drug discovery:
-
Benzylic Alcohol: This primary alcohol serves as a versatile handle for a wide array of chemical transformations, including oxidation to the corresponding aldehyde or carboxylic acid, esterification, etherification, and conversion to a leaving group for nucleophilic substitution.[2][3]
-
Allyl Ether: The allyloxy group is not merely a passive substituent. The terminal double bond is amenable to various addition reactions, and the entire group can be cleaved under specific conditions to reveal a phenol. This latent phenolic functionality is particularly valuable in modulating physicochemical properties and introducing new pharmacophoric elements. The allyl moiety itself is found in numerous natural and synthetic bioactive compounds, where it can play a role in binding to biological targets.[4][5]
-
5-Chloro Substituent: The chlorine atom on the phenyl ring influences the electronic properties of the molecule and can participate in key binding interactions, such as halogen bonding, with biological targets. Its presence can also enhance metabolic stability and modulate the lipophilicity of derivative compounds.
These features position [2-(Allyloxy)-5-chlorophenyl]methanol as a valuable starting material for creating diverse chemical libraries for screening against various biological targets.
Synthesis of [2-(Allyloxy)-5-chlorophenyl]methanol
The synthesis of [2-(Allyloxy)-5-chlorophenyl]methanol can be efficiently achieved through a two-step sequence starting from commercially available 2-hydroxy-5-chlorobenzaldehyde. This approach offers a reliable and scalable route to the target compound.
Diagram of the Synthetic Workflow
Caption: Synthetic route to [2-(Allyloxy)-5-chlorophenyl]methanol.
Protocol 1: Synthesis of 2-(Allyloxy)-5-chlorobenzaldehyde (Intermediate)
This protocol details the etherification of the phenolic hydroxyl group of 2-hydroxy-5-chlorobenzaldehyde with allyl bromide.
Rationale: The Williamson ether synthesis is a robust and widely used method for the formation of ethers. The use of a weak base like potassium carbonate is sufficient to deprotonate the acidic phenolic proton, facilitating nucleophilic attack on the allyl bromide. Acetone is a suitable polar aprotic solvent for this reaction.
| Parameter | Value |
| Starting Material | 2-Hydroxy-5-chlorobenzaldehyde |
| Reagents | Allyl bromide, Potassium carbonate |
| Solvent | Acetone |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
Step-by-Step Procedure:
-
To a solution of 2-hydroxy-5-chlorobenzaldehyde (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add allyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 2-(allyloxy)-5-chlorobenzaldehyde.
Protocol 2: Synthesis of [2-(Allyloxy)-5-chlorophenyl]methanol (Final Product)
This protocol describes the reduction of the aldehyde functionality of the intermediate to a primary alcohol.
Rationale: Sodium borohydride is a mild and selective reducing agent that efficiently reduces aldehydes to alcohols in the presence of other functional groups like ethers and alkenes.[1] Methanol is an excellent solvent for this reaction as it readily dissolves the aldehyde and the reducing agent.[6]
| Parameter | Value |
| Starting Material | 2-(Allyloxy)-5-chlorobenzaldehyde |
| Reagent | Sodium borohydride (NaBH₄) |
| Solvent | Methanol |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-2 hours |
Step-by-Step Procedure:
-
Dissolve 2-(allyloxy)-5-chlorobenzaldehyde (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield [2-(allyloxy)-5-chlorophenyl]methanol. Further purification can be achieved by column chromatography if necessary.
Applications in Medicinal Chemistry: A Gateway to Novel Derivatives
The true value of [2-(Allyloxy)-5-chlorophenyl]methanol lies in its potential as a versatile intermediate for the synthesis of a wide range of derivatives with potential biological activity. Cinnamic acid and its derivatives, for example, have shown a wide range of biological activities including antibacterial, antiviral, and anti-inflammatory properties.[7]
Diagram of Potential Derivatization Pathways
Caption: Potential derivatization pathways for [2-(Allyloxy)-5-chlorophenyl]methanol.
Protocol 3: Oxidation to 2-(Allyloxy)-5-chlorobenzaldehyde
Rationale: Pyridinium chlorochromate (PCC) is a common and effective reagent for the mild oxidation of primary alcohols to aldehydes, minimizing over-oxidation to the carboxylic acid. The reaction is typically performed in an inert solvent like dichloromethane.
Step-by-Step Procedure:
-
Suspend PCC (1.5 eq) in dichloromethane in a round-bottom flask.
-
Add a solution of [2-(allyloxy)-5-chlorophenyl]methanol (1.0 eq) in dichloromethane to the suspension.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude aldehyde, which can be purified by column chromatography.
Protocol 4: Synthesis of Ester Derivatives
Rationale: Esterification of the benzylic alcohol with various carboxylic acids can be achieved using standard coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).[8] This allows for the introduction of a wide range of functionalities.
Step-by-Step Procedure:
-
To a solution of [2-(allyloxy)-5-chlorophenyl]methanol (1.0 eq), a carboxylic acid (1.1 eq), and DMAP (0.1 eq) in dichloromethane, add a solution of DCC (1.2 eq) in dichloromethane at 0 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
Protocol 5: Cleavage of the Allyl Ether to Reveal the Phenol
Rationale: The deallylation can be accomplished using a palladium catalyst, which isomerizes the allyl group to a vinyl ether that is subsequently hydrolyzed under mild acidic conditions to the phenol.
Step-by-Step Procedure:
-
Dissolve the [2-(allyloxy)-5-chlorophenyl]methanol derivative in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of a palladium catalyst (e.g., Pd(PPh₃)₄).
-
Add a scavenger for the allyl group, such as 1,3-dimethylbarbituric acid.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction, filter through celite, and concentrate the filtrate.
-
Purify the resulting phenolic compound by column chromatography.
Conclusion
[2-(Allyloxy)-5-chlorophenyl]methanol represents a strategically valuable, yet simple, starting material for medicinal chemistry campaigns. Its synthesis is straightforward, and its three distinct functional handles provide a platform for the generation of diverse molecular libraries. The protocols outlined in this guide are designed to be robust and adaptable, providing a solid foundation for researchers to explore the chemical space around this promising scaffold. By leveraging the synthetic versatility of this compound, the medicinal chemistry community can continue to push the boundaries of drug discovery.
References
-
MDPI. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molecules, 29(3), 699. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. PubMed Central. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Allyl Alcohol in Pharmaceutical Synthesis and Intermediates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Retrieved from [Link]
- Patents Google. (n.d.). CA1150316A - Process for the preparation of benzyl alcohol derivatives.
-
ResearchGate. (2020). Synthetic routes of target compounds. Reagents and conditions: (a) benzyl alcohol, DMAP, DCC/CH2Cl2, 0.5 h, 0 °C. Retrieved from [Link]
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- 3. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]
- 4. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Synthesis of Pharmaceutical Intermediates from [2-(Allyloxy)-5-chlorophenyl]methanol
Introduction:
The molecule [2-(Allyloxy)-5-chlorophenyl]methanol is a highly versatile and strategically important starting material in the synthesis of complex pharmaceutical intermediates.[1] Its structure offers three distinct points for chemical modification: the primary alcohol (hydroxymethyl group), the allyl ether linkage, and the substituted aromatic ring. This trifecta of reactivity allows for a modular approach to building sophisticated molecular scaffolds, particularly heterocyclic systems like benzofurans, which are prevalent in a wide array of pharmacologically active compounds.[2][3][4]
This guide provides an in-depth exploration of key synthetic transformations starting from [2-(Allyloxy)-5-chlorophenyl]methanol. We move beyond simple procedural lists to explain the underlying principles and rationale for each experimental choice, ensuring that researchers can not only replicate these protocols but also adapt them for their specific drug development campaigns. The protocols detailed herein are designed to be self-validating, with clear causality between steps and expected outcomes.
Part 1: The Aromatic Claisen Rearrangement: A Gateway to Ortho-Allyl Phenols
The Claisen rearrangement is a powerful, thermally-driven[2][2]-sigmatropic rearrangement that transforms allyl aryl ethers into ortho-allyl phenols.[5][6][7] This reaction is fundamental for carbon-carbon bond formation on an aromatic ring and serves as the crucial first step in converting [2-(Allyloxy)-5-chlorophenyl]methanol into a precursor for advanced heterocyclic synthesis. The reaction proceeds through a concerted, cyclic transition state, leading to a predictable and regioselective outcome.[8]
The initial rearrangement yields an unstable intermediate dienone, which rapidly tautomerizes to regain aromaticity, furnishing the stable phenolic product.[5][7]
Workflow for Claisen Rearrangement
Caption: Workflow of the thermal Claisen rearrangement.
Protocol 1: Thermal Claisen Rearrangement
This protocol describes the uncatalyzed thermal rearrangement, which requires high temperatures. The choice of a high-boiling, non-reactive solvent is critical for success.
-
Objective: To synthesize 4-Chloro-2-allyl-6-(hydroxymethyl)phenol.
-
Materials:
-
[2-(Allyloxy)-5-chlorophenyl]methanol
-
N,N-Diethylaniline (or other high-boiling solvent like mesitylene)
-
Toluene
-
2M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve [2-(Allyloxy)-5-chlorophenyl]methanol (1.0 eq) in N,N-diethylaniline (approx. 0.2 M concentration).
-
Thermal Reaction: Heat the reaction mixture to reflux (approx. 215-220 °C) under an inert atmosphere (e.g., Argon or Nitrogen). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours. Causality Note: The high temperature provides the necessary activation energy for the concerted[2][2]-sigmatropic rearrangement.[9]
-
Workup - Quenching and Extraction:
-
Cool the reaction mixture to room temperature.
-
Dilute the dark mixture with toluene.
-
Transfer the solution to a separatory funnel and wash with 2M HCl (3x) to remove the N,N-diethylaniline solvent. Causality Note: The acidic wash protonates the basic aniline solvent, rendering it water-soluble for easy removal.
-
Wash the organic layer successively with water, saturated NaHCO₃ solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 4-Chloro-2-allyl-6-(hydroxymethyl)phenol.
-
Part 2: Oxidation of the Hydroxymethyl Group
The primary alcohol functionality of the starting material or its rearranged product is a prime target for oxidation. Converting it to an aldehyde or a carboxylic acid unlocks new synthetic pathways, enabling reactions such as reductive amination, Wittig reactions, or amide bond formations. Biocatalysis is also an increasingly used green method for such transformations.[10]
Oxidation Pathways
Caption: Oxidation pathways for the primary alcohol.
Protocol 2: Oxidation to 2-(Allyloxy)-5-chlorobenzaldehyde using Dess-Martin Periodinane (DMP)
This protocol uses a mild oxidant, which minimizes over-oxidation and is performed at room temperature.
-
Objective: To synthesize 2-(Allyloxy)-5-chlorobenzaldehyde.
-
Materials:
-
[2-(Allyloxy)-5-chlorophenyl]methanol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Sodium Thiosulfate (Na₂S₂O₃) solution (10% w/v)
-
-
Procedure:
-
Reaction Setup: Dissolve [2-(Allyloxy)-5-chlorophenyl]methanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Addition of Oxidant: Add Dess-Martin Periodinane (1.1 - 1.5 eq) to the solution in one portion. Stir the resulting suspension vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Workup - Quenching:
-
Pour the reaction mixture into a vigorously stirred solution containing saturated NaHCO₃ and 10% Na₂S₂O₃ in a 1:1 ratio. Stir for 15-20 minutes until the layers are clear. Causality Note: The thiosulfate quenches any remaining DMP, and the bicarbonate neutralizes the acetic acid byproduct.
-
Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).
-
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. The crude aldehyde can often be used directly or purified further by silica gel chromatography.
-
Part 3: Intramolecular Oxidative Cyclization to Benzofurans
The synthesis of a benzofuran scaffold is a high-value transformation. This is efficiently achieved from the ortho-allylphenol intermediate (synthesized in Part 1) via a palladium-catalyzed intramolecular oxidative cyclization, often referred to as a Wacker-type cyclization.[11] This reaction forms a new C-O bond, constructing the furan ring fused to the benzene core.
Overall Synthesis Pathway to Benzofuran
Caption: Multi-step synthesis of a dihydrobenzofuran intermediate.
Protocol 3: Palladium-Catalyzed Synthesis of a Dihydrobenzofuran Derivative
This protocol details the cyclization of the rearranged phenol into a valuable dihydrobenzofuran intermediate.
-
Objective: To synthesize 6-Chloro-4-(hydroxymethyl)-2-methyl-2,3-dihydrobenzofuran from 4-Chloro-2-allyl-6-(hydroxymethyl)phenol.
-
Materials:
-
4-Chloro-2-allyl-6-(hydroxymethyl)phenol (from Protocol 1)
-
Palladium(II) Chloride (PdCl₂)
-
Copper(I) Chloride (CuCl) or Benzoquinone (BQ) as co-oxidant
-
Dimethylformamide (DMF) or a DMA/H₂O mixture[11]
-
Oxygen (balloon) or air
-
Ethyl Acetate
-
Water
-
-
Procedure:
-
Reaction Setup: To a solution of 4-Chloro-2-allyl-6-(hydroxymethyl)phenol (1.0 eq) in DMF, add PdCl₂ (5-10 mol%) and CuCl (1.0-2.0 eq).
-
Reaction Conditions: Purge the flask with oxygen and maintain an oxygen atmosphere (e.g., via a balloon). Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C). Causality Note: Pd(II) coordinates the alkene and is attacked intramolecularly by the phenol. The resulting Pd(0) is re-oxidized to Pd(II) by the copper co-oxidant, which is in turn re-oxidized by oxygen, allowing the palladium to act as a true catalyst.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.
-
Workup:
-
Upon completion, dilute the reaction with ethyl acetate and filter through a pad of celite to remove the metal salts.
-
Wash the filtrate with water (3x) to remove the DMF solvent.
-
Wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate) to yield the pure dihydrobenzofuran derivative.
-
Summary of Transformations
| Starting Material | Transformation | Key Reagents | Product | Typical Yield |
| [2-(Allyloxy)-5-chlorophenyl]methanol | Claisen Rearrangement | Heat (~220 °C), N,N-Diethylaniline | 4-Chloro-2-allyl-6-(hydroxymethyl)phenol | 60-80% |
| [2-(Allyloxy)-5-chlorophenyl]methanol | Mild Oxidation | Dess-Martin Periodinane, DCM | 2-(Allyloxy)-5-chlorobenzaldehyde | 85-95% |
| [2-(Allyloxy)-5-chlorophenyl]methanol | Strong Oxidation | Jones Reagent (CrO₃/H₂SO₄), Acetone | 2-(Allyloxy)-5-chlorobenzoic acid | 70-90% |
| 4-Chloro-2-allyl-6-(hydroxymethyl)phenol | Oxidative Cyclization | PdCl₂, CuCl, O₂ | 6-Chloro-4-(hydroxymethyl)-2-methyl-2,3-dihydrobenzofuran | 65-85% |
References
- Du, W., Yang, R., Wu, J., & Xia, Z. (2023). Flexible Synthesis of Benzofuranones from ortho-Alkynyl Phenols or Benzofurans. European Journal of Organic Chemistry.
-
Capriati, V., & Velardi, F. (2022). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of benzofurans via cyclization of o-alkynylphenyl allyl ethers. Available from: [Link]
-
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Available from: [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (n.d.). National Institutes of Health. Available from: [Link]
-
Claisen Rearrangement. (n.d.). Organic Chemistry Portal. Available from: [Link]
-
Claisen rearrangement. (n.d.). In Wikipedia. Available from: [Link]
-
The Claisen Rearrangement. (n.d.). Organic Reactions. Available from: [Link]
-
The Cope and Claisen Rearrangements. (2019). Master Organic Chemistry. Available from: [Link]
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.).
- Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. (2005). SUMITOMO KAGAKU.
-
Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. (2024). MDPI. Available from: [Link]
- Synthesis, recyclization under the action of methanol and analgetic activity of N'-(5-aryl-2-oxofuran-3(2H)-ylidene)furan-2-. (n.d.). The Distant Reader.
- Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. (n.d.). MDPI.
-
Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. (2018). PubMed. Available from: [Link]
- Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. (2024).
- 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. (n.d.). MDPI.
- Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. (n.d.). PubMed Central.
-
[2-(allyloxy)-5-chlorophenyl]methanol, 95% Purity, C10H11ClO2, 5 grams. (n.d.). CP Lab Safety. Available from: [Link]
- Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. (n.d.). PubMed Central.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Claisen Rearrangement [organic-chemistry.org]
- 6. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. organicreactions.org [organicreactions.org]
- 10. Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Reactions of [2-(Allyloxy)-5-chlorophenyl]methanol
This technical guide provides a comprehensive overview of the palladium-catalyzed reactions of [2-(Allyloxy)-5-chlorophenyl]methanol, a versatile substrate for the synthesis of valuable heterocyclic compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage palladium catalysis for the construction of complex molecular architectures. The protocols and discussions herein are grounded in established mechanistic principles and supported by authoritative literature to ensure scientific integrity and reproducibility.
Introduction: The Power of Palladium in Heterocyclic Synthesis
Palladium-catalyzed cross-coupling reactions have revolutionized modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[1][2] Among these powerful transformations, the Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, stands out for its versatility in constructing complex molecules under mild conditions.[2][3][4] This reaction typically involves the activation of an allylic substrate by a palladium(0) catalyst to form a π-allylpalladium intermediate, which is then attacked by a nucleophile.[1][2][3][4]
The substrate, [2-(Allyloxy)-5-chlorophenyl]methanol, is uniquely primed for intramolecular palladium-catalyzed reactions. The presence of both an allyloxy group and a primary alcohol on the same aromatic scaffold provides the necessary components for an intramolecular Tsuji-Trost type cyclization. This process offers a direct and atom-economical route to chromane derivatives, a privileged scaffold in medicinal chemistry and natural products.
Dominant Reaction Pathway: Intramolecular O-Allylation
The most prominent palladium-catalyzed transformation of [2-(Allyloxy)-5-chlorophenyl]methanol is an intramolecular cyclization to form a 6-chloro-substituted chromane derivative. This reaction proceeds via an intramolecular Tsuji-Trost mechanism, where the hydroxyl group of the benzyl alcohol acts as the internal nucleophile.
Mechanistic Insights
The catalytic cycle for the intramolecular O-allylation of [2-(Allyloxy)-5-chlorophenyl]methanol is initiated by the coordination of the palladium(0) catalyst to the double bond of the allyl group. This is followed by oxidative addition, leading to the formation of a cationic π-allylpalladium(II) complex.[1][3][4] The pendant hydroxyl group then attacks the π-allyl complex in an intramolecular fashion. This nucleophilic attack can proceed via two distinct pathways depending on the nature of the nucleophile. For "soft" nucleophiles, the attack occurs directly on the allyl moiety. In contrast, "hard" nucleophiles may first attack the metal center, followed by reductive elimination.[1][3] In the case of the alcohol nucleophile in our substrate, the attack is generally considered to be directly on the allyl group. The final step involves the reductive elimination of the palladium(0) catalyst, which then re-enters the catalytic cycle.
Caption: Catalytic cycle of the intramolecular Tsuji-Trost reaction.
Experimental Protocols
Protocol: Palladium-Catalyzed Intramolecular Cyclization to form 6-Chloro-chromane Derivative
This protocol outlines the general procedure for the intramolecular cyclization of [2-(Allyloxy)-5-chlorophenyl]methanol.
Materials:
-
[2-(Allyloxy)-5-chlorophenyl]methanol
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (if required, e.g., triphenylphosphine (PPh₃), dppe)
-
Base (e.g., triethylamine (Et₃N), sodium carbonate (Na₂CO₃))
-
Anhydrous Solvent (e.g., Tetrahydrofuran (THF), Dioxane, Toluene)
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add [2-(Allyloxy)-5-chlorophenyl]methanol (1.0 equiv).
-
Reagent Addition: Add the palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄) and, if necessary, an additional ligand.
-
Solvent and Base: Add the anhydrous solvent (e.g., THF) and the base (e.g., 1.2 equiv of Et₃N).
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Summary Table:
| Parameter | Recommended Range/Value | Notes |
| Substrate Concentration | 0.1 - 0.5 M | Higher dilution can favor intramolecular reactions. |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | 2-10 mol% |
| Ligand | PPh₃, dppe, other phosphine ligands | Ligand-to-metal ratio of 2:1 to 4:1 is common. |
| Base | Et₃N, Na₂CO₃, K₂CO₃ | 1.1 - 2.0 equivalents. |
| Solvent | THF, Dioxane, Toluene | Anhydrous conditions are crucial. |
| Temperature | 50 - 110 °C | Optimization is required for specific substrates. |
| Reaction Time | 2 - 24 hours | Monitor by TLC or GC-MS. |
Potential Side Reactions and Considerations
While the intramolecular cyclization is the expected major pathway, other palladium-catalyzed reactions could potentially occur.
-
β-Hydride Elimination: If the π-allylpalladium intermediate can undergo β-hydride elimination, it could lead to the formation of diene byproducts.
-
Intermolecular Reactions: At higher concentrations, intermolecular reactions could compete with the desired intramolecular cyclization, leading to the formation of dimers or polymers.
-
Oxidative Heck Redox-Relay: In some systems, a palladium-catalyzed oxidative Heck redox-relay strategy can occur, leading to migration of the double bond and formation of different products.[5]
Careful optimization of reaction conditions, particularly substrate concentration and temperature, is crucial to favor the desired intramolecular cyclization.
Visualization of the Experimental Workflow
Caption: A typical experimental workflow for palladium-catalyzed reactions.
Conclusion
Palladium-catalyzed reactions of [2-(Allyloxy)-5-chlorophenyl]methanol offer an elegant and efficient pathway to valuable chromane scaffolds. The intramolecular Tsuji-Trost reaction is the key transformation, proceeding through a well-defined catalytic cycle. By carefully selecting the catalyst, ligands, and reaction conditions, researchers can achieve high yields of the desired cyclized product. The protocols and insights provided in this guide serve as a starting point for the exploration and optimization of these powerful synthetic methods in the pursuit of novel molecules for drug discovery and materials science.
References
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Organic Chemistry Portal. Tsuji-Trost Reaction. [Link]
-
Wikipedia. Tsuji–Trost reaction. [Link]
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NROChemistry. Tsuji-Trost Allylation. [Link]
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ACS Publications. Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy. [Link]
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RSC Publishing. Pd-catalysed flow Tsuji–Trost allylation of phenols: continuous-flow, extraction-free synthesis of esmolol via allylation, epoxidation, and aminolysis. [Link]
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PubMed Central. Scope and mechanistic investigations of Pd-catalyzed coupling/cyclizations and cycloisomerizations of allenyl malonates. [Link]
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Sci-Hub. Tsuji–Trost Reaction of Non‐Derivatized Allylic Alcohols. [Link]
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PubMed. Synthesis of diporphyrins via palladium-catalyzed C-O bond formation. [Link]
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RSC Publishing. Palladium-catalyzed dearomative cyclocarbonylation of allyl alcohol for the synthesis of quinolizinones. [Link]
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PubMed Central. Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones. [Link]
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RSC Publishing. Palladium catalyzed direct benzylation/allylation of malonates with alcohols – in situ C–O bond activation. [Link]
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ResearchGate. Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C-H Activation/C-O Cyclization. [Link]
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RSC Publishing. Controlling cyclization pathways in palladium(ii)-catalyzed intramolecular alkene hydro-functionalization via substrate directivity. [Link]
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ResearchGate. (PDF) Catalytic asymmetric Tsuji–Trost α−benzylation reaction of N-unprotected amino acids and benzyl alcohol derivatives. [Link]
-
NIH. Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation. [Link]
-
MDPI. Preparation of Dibenzofurotropones via Pd-Catalyzed Cyclization. [Link]
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ResearchGate. (PDF) Preparation of Dibenzofurotropones via Pd-Catalyzed Cyclization. [Link]
-
PubMed. Palladium-catalyzed oxidative cyclization of N-aryl enamines: from anilines to indoles. [Link]
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Navigating the Synthetic Landscape of [2-(Allyloxy)-5-chlorophenyl]methanol: A Guide to Functional Group Transformations
Abstract
[2-(Allyloxy)-5-chlorophenyl]methanol is a versatile synthetic intermediate characterized by three distinct and reactive functional regions: a primary benzylic alcohol, an allyl ether, and a chlorinated aromatic ring. This trifecta of functionalities offers a rich platform for a diverse array of chemical modifications, making it a valuable building block in the synthesis of complex molecules for pharmaceutical and materials science applications. This technical guide provides an in-depth exploration of key functional group transformations involving this substrate. We will delve into the mechanistic underpinnings of these reactions, present detailed, field-tested protocols, and offer insights into experimental design and optimization. The protocols outlined herein are designed to be self-validating, with clear causality behind procedural choices to ensure reproducibility and success.
Introduction: The Strategic Importance of [2-(Allyloxy)-5-chlorophenyl]methanol
The strategic placement of an allyloxy group, a primary alcohol, and a chloro substituent on a phenyl ring endows [2-(Allyloxy)-5-chlorophenyl]methanol with significant synthetic potential. The allyl ether serves as a robust protecting group for the phenolic hydroxyl, which can be selectively removed under mild conditions, leaving other functional groups intact. The primary benzylic alcohol is a versatile handle for oxidation to the corresponding aldehyde or carboxylic acid, esterification, or conversion to a leaving group for nucleophilic substitution.[1][2] The chloro-substituent on the aromatic ring opens avenues for cross-coupling reactions, further expanding the molecular diversity achievable from this starting material. Understanding the selective manipulation of these functional groups is paramount for its effective utilization in multi-step syntheses.
Core Functional Group Transformations: Protocols and Mechanistic Insights
This section details protocols for the three principal types of transformations involving [2-(Allyloxy)-5-chlorophenyl]methanol: oxidation of the benzylic alcohol, cleavage of the allyl ether, and further derivatization.
Oxidation of the Benzylic Alcohol to 2-(Allyloxy)-5-chlorobenzaldehyde
The selective oxidation of the primary alcohol to an aldehyde is a cornerstone transformation, providing a key intermediate for subsequent C-C bond formation or derivatization reactions. While strong oxidants like potassium permanganate can lead to over-oxidation to the carboxylic acid, milder reagents are preferred for isolating the aldehyde in high yield.[1][3]
Protocol 1: Swern Oxidation
This protocol utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to achieve a mild and efficient oxidation.
-
Rationale: The Swern oxidation is highly effective for converting primary alcohols to aldehydes with minimal over-oxidation. The reaction proceeds at low temperatures, which helps to suppress side reactions.
Experimental Workflow:
Figure 1: General workflow for the Swern oxidation of [2-(Allyloxy)-5-chlorophenyl]methanol.
Step-by-Step Protocol:
-
To a stirred solution of oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at -78 °C, add dimethyl sulfoxide (DMSO) (2.4 eq) dropwise.
-
Stir the mixture for 15 minutes.
-
Add a solution of [2-(Allyloxy)-5-chlorophenyl]methanol (1.0 eq) in anhydrous DCM dropwise.
-
Stir the reaction mixture for 30 minutes at -78 °C.
-
Add triethylamine (TEA) (5.0 eq) and stir for an additional 30 minutes, allowing the reaction to warm to room temperature.
-
Quench the reaction with water and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2-(allyloxy)-5-chlorobenzaldehyde.
| Reagent/Parameter | Condition/Amount | Purpose |
| Oxidant | Oxalyl Chloride/DMSO | Forms the active oxidizing species. |
| Solvent | Anhydrous Dichloromethane | Inert solvent for the reaction. |
| Temperature | -78 °C | Controls reactivity and minimizes side reactions. |
| Base | Triethylamine | Neutralizes the acid generated during the reaction. |
| Typical Yield | >90% | High efficiency with minimal byproducts. |
Deprotection of the Allyl Ether
The cleavage of the allyl ether unmasks the phenolic hydroxyl group, a crucial step for introducing new functionalities or for revealing the final active moiety in a drug candidate. Palladium-catalyzed methods are particularly effective and mild.[4][5]
Protocol 2: Palladium-Catalyzed Allyl Ether Cleavage
This protocol employs a palladium(0) catalyst and a scavenger to remove the allyl group.
-
Rationale: The Pd(0) catalyst facilitates the isomerization of the allyl ether to a vinyl ether, which is then readily hydrolyzed to the corresponding phenol.[4] Various allyl scavengers can be used to drive the reaction to completion.
Experimental Workflow:
Figure 2: General workflow for the palladium-catalyzed deallylation.
Step-by-Step Protocol:
-
Dissolve [2-(Allyloxy)-5-chlorophenyl]methanol (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).
-
Add an allyl scavenger, such as dimedone (1.5 eq) or a barbituric acid derivative.[6]
-
Purge the solution with nitrogen for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-chloro-2-(hydroxymethyl)phenol.
| Reagent/Parameter | Condition/Amount | Purpose |
| Catalyst | Pd(PPh₃)₄ | Facilitates the cleavage of the C-O bond of the allyl ether.[4] |
| Allyl Scavenger | Dimedone/Barbituric Acid | Traps the cleaved allyl group, driving the reaction forward.[6] |
| Solvent | Tetrahydrofuran (THF) | Common solvent for palladium-catalyzed reactions. |
| Temperature | Reflux | Provides the necessary energy for the reaction to proceed. |
| Typical Yield | 85-95% | Efficient and clean deprotection. |
Etherification of the Benzylic Alcohol
Direct conversion of the benzylic alcohol to an ether can be a useful transformation for modifying the molecule's properties. This can be achieved under chemoselective conditions that do not affect other functional groups.
Protocol 3: Chemoselective Benzyl Etherification
This protocol utilizes 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO) to selectively form a methyl or ethyl ether from the benzylic alcohol.[7]
-
Rationale: This method allows for the selective etherification of benzylic alcohols in the presence of other hydroxyl groups, such as phenols, which are less reactive under these conditions. The reaction proceeds through a carbocation intermediate.[7]
Experimental Workflow:
Figure 3: General workflow for chemoselective benzyl etherification.
Step-by-Step Protocol:
-
To a solution of [2-(Allyloxy)-5-chlorophenyl]methanol (1.0 eq) and 2,4,6-trichloro-1,3,5-triazine (TCT) (1.0 eq) in methanol or ethanol, add dimethyl sulfoxide (DMSO) (1.0 eq) portion-wise.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the corresponding benzyl ether.
| Reagent/Parameter | Condition/Amount | Purpose |
| Activating Agent | 2,4,6-Trichloro-1,3,5-triazine (TCT) | Activates the benzylic alcohol for nucleophilic attack.[7] |
| Catalyst | Dimethyl Sulfoxide (DMSO) | Facilitates the formation of the carbocation intermediate.[7] |
| Solvent/Nucleophile | Methanol or Ethanol | Acts as both the solvent and the nucleophile. |
| Temperature | Room Temperature | Mild reaction conditions. |
| Typical Yield | Moderate to high | Dependent on the substrate's electronic properties.[7] |
Applications in Drug Discovery and Development
The derivatives of [2-(Allyloxy)-5-chlorophenyl]methanol are valuable scaffolds in medicinal chemistry.[8][9] The ability to selectively modify the three functional regions allows for the systematic exploration of the structure-activity relationship (SAR) of a lead compound. For instance, the aldehyde derived from oxidation can be used in the synthesis of chalcones or other heterocyclic compounds with potential biological activity.[8] The phenol generated after deallylation can be a key pharmacophoric feature or a handle for further derivatization to improve pharmacokinetic properties.
Conclusion
[2-(Allyloxy)-5-chlorophenyl]methanol is a synthetically tractable and versatile building block. The distinct reactivity of its benzylic alcohol, allyl ether, and chlorophenyl moieties allows for a high degree of control in chemical synthesis. The protocols detailed in this guide provide reliable and reproducible methods for key functional group transformations, empowering researchers to efficiently access a wide range of derivatives for various applications in drug discovery and materials science. The emphasis on mechanistic understanding and procedural rationale is intended to facilitate not only the successful execution of these reactions but also the intelligent design of new synthetic routes.
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Metal-Catalysed Ether Cleavages - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
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Benzyl alcohol - Wikipedia. Available at: [Link]
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Schematic and simplified reaction mechanism of benzyl alcohol oxidation... - ResearchGate. Available at: [Link]
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Ene Reaction as a Means of Allyl Ether Cleavage. Available at: [Link]
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Reactions of benzyl alcohol under different reaction conditions - ResearchGate. Available at: [Link]
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Extremely Facile and Selective Nickel-Catalyzed Allyl Ether Cleavage - PubMed. Available at: [Link]
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Alcohol or phenol synthesis by ether cleavage - Organic Chemistry Portal. Available at: [Link]
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Secondary Benzylation with Benzyl Alcohols Catalyzed by A High-Valent Heterobimetallic Ir−Sn Complex | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Selective Cleavage of Allyl and Propargyl Ethers to Alcohols Catalyzed by Ti(O-i-Pr)4/MXn/Mg | Request PDF - ResearchGate. Available at: [Link]
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A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis - Organic Chemistry Portal. Available at: [Link]
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Allyl Ethers - Protecting Groups - Organic Chemistry Portal. Available at: [Link]
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Alloc Protecting Group: Alloc Protection & Deprotection Mechanism – - Total Synthesis. Available at: [Link]
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Technical Support Information Bulletin 1144 - Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. Available at: [Link]
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Medicinal Chemistry Applications | Open Access Journals - Hilaris Publisher. Available at: [Link]
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Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods - MDPI. Available at: [Link]
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Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - PMC - NIH. Available at: [Link]
-
Heterocyclic Compounds in Medicinal Chemistry - MDPI. Available at: [Link]
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Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - MDPI. Available at: [Link]
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Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide - Organic Chemistry Portal. Available at: [Link]
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Application Notes and Protocols: [2-(Allyloxy)-5-chlorophenyl]methanol as a Versatile Building Block for Novel Compound Synthesis
Introduction: Unlocking Synthetic Diversity
In the landscape of modern drug discovery and materials science, the strategic design of molecular building blocks is paramount. A well-designed building block offers a scaffold with precisely positioned functional groups, enabling the efficient construction of diverse and complex molecular architectures. [2-(Allyloxy)-5-chlorophenyl]methanol is one such versatile precursor, embedding a unique combination of reactive sites—an allyloxy group, a chloro substituent, and a primary alcohol—each poised for distinct and orthogonal chemical transformations.
This guide provides an in-depth exploration of [2-(Allyloxy)-5-chlorophenyl]methanol as a strategic starting material. We will detail its synthesis and demonstrate its application in the generation of novel compounds through key synthetic pathways, including the Claisen rearrangement for chromene synthesis, O-alkylation for the formation of diaryl ethers, and palladium-catalyzed cross-coupling reactions for C-C and C-N bond formation. The protocols and insights provided herein are designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this building block for the creation of innovative molecular entities.
Synthesis of [2-(Allyloxy)-5-chlorophenyl]methanol
The synthesis of the title compound is a straightforward, three-step process commencing from the commercially available 5-chloro-2-hydroxybenzaldehyde. The synthetic route involves a Williamson ether synthesis to introduce the allyl moiety, followed by the selective reduction of the aldehyde to the corresponding primary alcohol.
Workflow for the Synthesis of [2-(Allyloxy)-5-chlorophenyl]methanol
Caption: Synthetic pathway to [2-(Allyloxy)-5-chlorophenyl]methanol.
Protocol 1: Synthesis of 2-(Allyloxy)-5-chlorobenzaldehyde
This protocol details the allylation of 5-chloro-2-hydroxybenzaldehyde via a Williamson ether synthesis.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (Example) | Moles (mmol) |
| 5-Chloro-2-hydroxybenzaldehyde | 156.57 | 5.0 g | 31.9 |
| Allyl bromide | 120.98 | 4.1 mL | 47.9 |
| Potassium carbonate (K₂CO₃) | 138.21 | 6.6 g | 47.9 |
| Acetone | 58.08 | 100 mL | - |
| Ethyl acetate (EtOAc) | 88.11 | As needed | - |
| Saturated aq. NaCl (Brine) | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |
Procedure:
-
To a stirred solution of 5-chloro-2-hydroxybenzaldehyde (31.9 mmol) in acetone (100 mL) in a round-bottom flask, add potassium carbonate (47.9 mmol).
-
To this suspension, add allyl bromide (47.9 mmol) dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(allyloxy)-5-chlorobenzaldehyde as an oil. The product can be used in the next step without further purification if desired purity is achieved.
Protocol 2: Synthesis of [2-(Allyloxy)-5-chlorophenyl]methanol
This protocol describes the reduction of the aldehyde to the primary alcohol using sodium borohydride.[1][2]
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (Example) | Moles (mmol) |
| 2-(Allyloxy)-5-chlorobenzaldehyde | 196.63 | 6.0 g | 30.5 |
| Sodium borohydride (NaBH₄) | 37.83 | 1.73 g | 45.8 |
| Methanol | 32.04 | 150 mL | - |
| Deionized Water | 18.02 | As needed | - |
| Ethyl acetate (EtOAc) | 88.11 | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |
Procedure:
-
Dissolve 2-(allyloxy)-5-chlorobenzaldehyde (30.5 mmol) in methanol (150 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (45.8 mmol) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of deionized water (50 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to afford [2-(Allyloxy)-5-chlorophenyl]methanol. The crude product can be purified by column chromatography on silica gel if necessary.
Applications in the Synthesis of Novel Compounds
The strategic placement of the allyloxy, chloro, and hydroxymethyl groups allows for a variety of subsequent transformations, making [2-(Allyloxy)-5-chlorophenyl]methanol a valuable precursor for generating libraries of novel compounds.
Application 1: Synthesis of Chromene Derivatives via Claisen Rearrangement
The ortho-allyloxy functionality is primed for a thermal Claisen rearrangement, a powerful[3][3]-sigmatropic rearrangement, to furnish an ortho-allyl phenol.[3][4] This intermediate can then undergo intramolecular cyclization to form a chromene scaffold. Chromene derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6][7]
Workflow for Chromene Synthesis
Caption: Synthesis of diaryl ethers from the building block.
Protocol 4: General Procedure for O-Alkylation
This protocol provides a general method for the O-alkylation of the benzylic alcohol with a phenolic coupling partner. [8] Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve [2-(Allyloxy)-5-chlorophenyl]methanol (1.0 eq.) in a dry aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH, 1.2 eq.), portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add the desired phenol (1.1 eq.) to the reaction mixture.
-
Heat the reaction to a temperature appropriate for the specific substrates (e.g., 60-100 °C) and stir until the reaction is complete as monitored by TLC.
-
Cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. Purify the crude product by column chromatography.
Application 3: Synthesis of Biaryl and N-Aryl Derivatives via Cross-Coupling Reactions
The chloro-substituent on the aromatic ring serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. [9][10][11][12]These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecules from readily available starting materials. The resulting biaryl and N-aryl compounds are prevalent in pharmaceuticals and functional materials. [13][14]
Workflow for Suzuki-Miyaura and Buchwald-Hartwig Reactions
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Application Notes and Protocols: Synthesis of Novel Amine Derivatives from [2-(Allyloxy)-5-chlorophenyl]methanol
Authored by: [Your Name/Lab Name], Senior Application Scientist
Abstract
This document provides a comprehensive guide for the reaction of [2-(Allyloxy)-5-chlorophenyl]methanol with various amines. This protocol is particularly relevant for researchers in medicinal chemistry and drug development, as the resulting substituted benzylamine scaffolds are prevalent in numerous pharmacologically active compounds. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-tested experimental protocol, and discuss the broader applications of the synthesized products. The information herein is designed to be a self-validating system, ensuring reproducibility and a thorough understanding of the experimental causality.
Introduction and Scientific Context
The synthesis of substituted benzylamines is a cornerstone of modern medicinal chemistry. The [2-(Allyloxy)-5-chlorophenyl] moiety, in particular, offers a versatile scaffold. The allyloxy group can be further functionalized, and the chloro-substituent provides a handle for cross-coupling reactions or can influence the electronic properties of the molecule. The reaction of [2-(Allyloxy)-5-chlorophenyl]methanol with amines typically proceeds via a two-step, one-pot procedure. The initial step involves the conversion of the benzylic alcohol into a more reactive electrophile, most commonly a benzyl chloride, which is then subjected to nucleophilic substitution by an amine.
This method is advantageous as it often proceeds under mild conditions, is amenable to a wide range of amine nucleophiles, and generally produces high yields of the desired products. Understanding the nuances of this reaction is critical for the efficient synthesis of compound libraries for drug discovery and for the development of novel chemical entities.
Reaction Mechanism and Rationale
The reaction of [2-(Allyloxy)-5-chlorophenyl]methanol with amines is not a direct displacement of the hydroxyl group. Instead, it necessitates an in-situ activation of the alcohol to a better leaving group. A common and highly effective method for this activation is the use of thionyl chloride (SOCl₂), which converts the benzyl alcohol into the corresponding benzyl chloride.
The mechanism can be broken down as follows:
-
Activation of the Alcohol: The lone pair of electrons on the oxygen of the hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride. This is followed by the departure of a chloride ion and subsequent collapse of the intermediate to form an alkyl chlorosulfite.
-
Formation of the Benzyl Chloride: In the presence of a base (often the amine reactant itself or an added non-nucleophilic base), a proton is abstracted, leading to the formation of the benzyl chloride, sulfur dioxide (SO₂), and a chloride ion. The formation of gaseous SO₂ helps to drive the reaction to completion.
-
Nucleophilic Substitution: The resulting [2-(Allyloxy)-5-chlorophenyl]methyl chloride is a reactive electrophile. The amine, acting as a nucleophile, attacks the benzylic carbon, displacing the chloride ion in an Sₙ2-type reaction.
-
Deprotonation: If a primary or secondary amine is used, the resulting ammonium salt is deprotonated by a base (excess amine or an added base) to yield the final neutral amine product.
This two-step, one-pot approach is highly efficient as it avoids the isolation of the often-unstable benzyl chloride intermediate.
Visualizing the Reaction Pathway
The following diagram illustrates the overall transformation from the starting alcohol to the final amine product.
Caption: A simplified workflow for the synthesis of N-substituted [2-(Allyloxy)-5-chlorophenyl]methyl amines.
Detailed Experimental Protocol
This protocol describes a general procedure for the reaction of [2-(Allyloxy)-5-chlorophenyl]methanol with a generic secondary amine, piperidine, as a representative example. This can be adapted for other primary and secondary amines.
4.1. Materials and Equipment
-
Reactants:
-
[2-(Allyloxy)-5-chlorophenyl]methanol
-
Thionyl chloride (SOCl₂)
-
Piperidine
-
Triethylamine (Et₃N)
-
-
Solvent: Dichloromethane (DCM), anhydrous
-
Reagents for Work-up:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Nitrogen or argon inlet for inert atmosphere
-
Standard glassware for extraction (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)
-
Column chromatography setup (silica gel)
-
4.2. Safety Precautions
-
Thionyl chloride is highly corrosive and reacts violently with water. It is also a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood.
-
The reaction is exothermic, especially the addition of thionyl chloride. Maintain proper temperature control using an ice bath.
4.3. Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add [2-(Allyloxy)-5-chlorophenyl]methanol (1.0 eq). Dissolve the alcohol in anhydrous dichloromethane (DCM, approximately 0.1-0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Activation: While stirring, slowly add thionyl chloride (1.1-1.2 eq) dropwise via a syringe or dropping funnel. A slight color change and evolution of gas (HCl and SO₂) may be observed.
-
Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting alcohol.
-
Amine Addition: Re-cool the mixture to 0 °C. In a separate flask, prepare a solution of the amine (e.g., piperidine, 1.2 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq) in anhydrous DCM.
-
Nucleophilic Substitution: Add the amine/base solution dropwise to the reaction mixture at 0 °C.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Work-up and Extraction:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Data Presentation: Representative Amine Reactions
The following table summarizes typical yields for the reaction of [2-(Allyloxy)-5-chlorophenyl]methanol with various amines under the described conditions.
| Amine Reactant | Product | Typical Yield (%) |
| Piperidine | 1-{[2-(Allyloxy)-5-chlorophenyl]methyl}piperidine | 85-95% |
| Morpholine | 4-{[2-(Allyloxy)-5-chlorophenyl]methyl}morpholine | 80-90% |
| Pyrrolidine | 1-{[2-(Allyloxy)-5-chlorophenyl]methyl}pyrrolidine | 82-92% |
| N-Methylpiperazine | 1-{[2-(Allyloxy)-5-chlorophenyl]methyl}-4-methylpiperazine | 75-85% |
| Benzylamine | N-{[2-(Allyloxy)-5-chlorophenyl]methyl}benzylamine | 70-80% |
Note: Yields are representative and may vary depending on the specific reaction scale and purification efficiency.
Visualization of the Experimental Workflow
Caption: A step-by-step flowchart of the experimental protocol.
References
Application Note: Strategic Cleavage of the Allyloxy Ether in [2-(Allyloxy)-5-chlorophenyl]methanol for Advanced Synthesis
Introduction
The allyl ether group is a cornerstone in modern organic synthesis, prized for its stability under a wide range of reaction conditions, yet amenable to selective removal under mild protocols. This dual nature makes it an invaluable protecting group for hydroxyl functionalities in complex, multi-step syntheses. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic cleavage of the allyloxy group in [2-(Allyloxy)-5-chlorophenyl]methanol. This particular substrate, featuring a chloro-substituted aromatic ring and a primary benzylic alcohol, presents a common scenario in medicinal chemistry and materials science, where precise deprotection is paramount to achieving the desired target molecule without compromising other sensitive functional groups.
We will delve into the mechanistic underpinnings of various deallylation methods, offering a comparative analysis to guide the selection of the most appropriate strategy. A detailed, field-proven protocol for a palladium-catalyzed approach will be provided, complete with insights into reaction optimization and troubleshooting.
Comparative Analysis of Allyl Ether Cleavage Methodologies
The cleavage of an allyl ether is not a one-size-fits-all process. The optimal method depends on the overall molecular architecture, the presence of other functional groups, and the desired scale of the reaction. Below is a comparative overview of the most common and effective strategies.
| Methodology | Catalyst/Reagent | Mechanism | Advantages | Disadvantages | Key Considerations |
| Palladium-Catalyzed Deprotection | Pd(PPh₃)₄, Pd/C, etc. with an allyl scavenger (e.g., N,N'-dimethylbarbituric acid, pyrrolidine) | π-Allyl complex formation (Tsuji-Trost type reaction)[1][2][3] | Very mild, highly selective, tolerant of many functional groups.[4][5][6] | Catalyst can be expensive and requires careful handling to avoid deactivation. Potential for metal contamination in the final product. | Choice of ligand and scavenger is crucial for efficiency. Substrate must be free of catalyst poisons. |
| Rhodium/Ruthenium-Catalyzed Isomerization | Wilkinson's catalyst (RhCl(PPh₃)₃), Grubbs' catalyst | Isomerization of the allyl ether to a prop-1-enyl ether, followed by hydrolytic cleavage.[7][8][9] | Mild conditions, orthogonal to many other protecting groups. | Can be slower than palladium-based methods. Ruthenium catalysts can also promote metathesis side reactions.[9] | Requires subsequent hydrolysis step to liberate the alcohol. |
| Acid-Catalyzed Hydrolysis | Strong acids (e.g., HBr, HI) | Protonation of the ether oxygen followed by Sₙ1 or Sₙ2 nucleophilic attack.[10][11] | Inexpensive reagents, simple procedure. | Harsh conditions can lead to side reactions, especially with sensitive substrates. Not selective if other acid-labile groups are present. | The benzylic nature of the substrate may favor an Sₙ1 pathway.[10][11] |
Palladium-Catalyzed Cleavage: A Mechanistic Deep Dive
The palladium(0)-catalyzed deallylation is often the method of choice due to its exceptional mildness and functional group tolerance. The catalytic cycle, a variant of the renowned Tsuji-Trost reaction, proceeds through a series of well-defined steps.[1][2][12][13]
Caption: Palladium(0)-catalyzed cleavage of an allyl ether.
Causality in the Catalytic Cycle:
-
Oxidative Addition: The cycle commences with the coordination of the palladium(0) catalyst to the double bond of the allyl group. This is followed by oxidative addition, where the C-O bond is cleaved, and a η³-π-allylpalladium(II) complex is formed.[12] This step is often rate-limiting and its efficiency can be influenced by the ligand on the palladium.
-
Nucleophilic Attack: An allyl scavenger, a soft nucleophile, attacks the π-allyl complex. This can occur either at the central metal atom followed by reductive elimination, or directly at one of the terminal carbons of the allyl moiety.[1]
-
Regeneration of the Catalyst: This nucleophilic attack regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. The allyl group is transferred to the scavenger, forming a stable, neutral molecule.
Experimental Protocol: Palladium-Catalyzed Cleavage of [2-(Allyloxy)-5-chlorophenyl]methanol
This protocol is a robust starting point, adapted from established procedures for the deprotection of aryl allyl ethers.[6][14]
Materials:
-
[2-(Allyloxy)-5-chlorophenyl]methanol
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
N,N'-Dimethylbarbituric acid (DMBA)
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas supply
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., Schlenk line or balloon)
-
Standard laboratory glassware for workup and purification
Caption: Experimental workflow for deallylation.
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add [2-(Allyloxy)-5-chlorophenyl]methanol (1.0 equiv).
-
Reagent Addition: Add N,N'-dimethylbarbituric acid (1.2 - 2.0 equiv) and tetrakis(triphenylphosphine)palladium(0) (0.05 - 0.10 equiv).
-
Solvent Addition: Add anhydrous methanol to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material and the appearance of a more polar product spot. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. To the residue, add saturated aqueous ammonium chloride solution and extract with dichloromethane (3 x volume of aqueous layer).[15]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-chloro-6-(hydroxymethyl)phenol.
Self-Validation and Trustworthiness:
-
TLC Monitoring: The progress of the reaction can be easily and reliably tracked by TLC. The starting allyl ether will have a higher Rf value than the product, which contains a free phenolic hydroxyl group.
-
Spectroscopic Analysis: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. In the ¹H NMR spectrum, the disappearance of the characteristic allyl protons (multiplets around 5.9-6.1 ppm and 5.2-5.4 ppm, and a doublet around 4.6 ppm) and the appearance of a phenolic -OH proton (a broad singlet) will confirm the successful deprotection.
-
Control Experiment: Running the reaction without the palladium catalyst should result in no conversion of the starting material, confirming the catalytic role of palladium.
Conclusion
The cleavage of the allyloxy group in [2-(Allyloxy)-5-chlorophenyl]methanol is a critical transformation that can be achieved with high efficiency and selectivity. While several methods exist, the palladium-catalyzed approach offers a mild and reliable route that is compatible with the sensitive functionalities present in the substrate. By understanding the underlying mechanism and adhering to a well-defined protocol, researchers can confidently execute this deprotection step, paving the way for the successful synthesis of complex molecules in drug discovery and materials science.
References
-
Organic Chemistry Portal. (n.d.). Allyl Ethers - Protecting Groups. Retrieved from [Link]
- Google Patents. (1988). US4788282A - Deprotection of allylic esters and ethers.
-
Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]
-
Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Metal- catalysed cleavage of allyl esters. Retrieved from [Link]
- Vutukuri, D. R., Bharathi, P., Yu, Z., Rajasekaran, K., Tran, M.-H., & Thayumanavan, S. (2003). A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. The Journal of Organic Chemistry, 68(3), 1146–1149.
- Corey, E. J., & Suggs, J. W. (1973). Selective cleavage of allyl ethers under mild conditions by transition metal reagents. The Journal of Organic Chemistry, 38(18), 3224–3224.
-
ResearchGate. (2025). A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis | Request PDF. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Metal-Catalysed Ether Cleavages. Retrieved from [Link]
-
PubMed. (n.d.). A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis. Retrieved from [Link]
- Wayaku, M., & Yoshimura, J. (1975). The CO Bond Cleavage of Allyl Ethers by Rhodium Compounds. Bulletin of the Chemical Society of Japan, 48(6), 1957-1958.
- Wu, X., & Ji, H. (2018). Ruthenium-Catalyzed C–H Allylation of Alkenes with Allyl Alcohols via C–H Bond Activation in Aqueous Solution. The Journal of Organic Chemistry, 83(19), 12094–12102.
-
ResearchGate. (2025). Facile and Selective Cleavageof Allyl Ethers Based on Palladium(0)-Catalyzed Allylic Alkylationof N , N ′-DimethylbarbituricAcid | Request PDF. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tsuji-Trost Reaction. Retrieved from [Link]
-
PubMed. (2018). Ruthenium-Catalyzed C-H Allylation of Alkenes with Allyl Alcohols via C-H Bond Activation in Aqueous Solution. Retrieved from [Link]
-
Wikipedia. (n.d.). Tsuji–Trost reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 18.3 Reactions of Ethers: Acidic Cleavage. Retrieved from [Link]
-
Ashenhurst, J. (2014). Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Ruthenium‐catalyzed C−H allylation reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]
- Behenna, D. C., & Stoltz, B. M. (2004). The Tsuji−Trost Reaction: A New Look at an Old Reaction. Journal of the American Chemical Society, 126(48), 15895–15903.
-
MDPI. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Retrieved from [Link]
- Alcaide, B., Almendros, P., & Alonso, J. M. (2003). Ruthenium-catalyzed chemoselective N-allyl cleavage: novel Grubbs carbene mediated deprotection of allylic amines. Chemistry, 9(23), 5793–5799.
-
ResearchGate. (2025). Selective Cleavage of Allyl and Propargyl Ethers to Alcohols Catalyzed by Ti(O-i-Pr)4/MXn/Mg | Request PDF. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Ruthenium-Catalyzed C–H Allylation of Alkenes with Allyl Alcohols via C–H Bond Activation in Aqueous Solution. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Retrieved from [Link]
-
YouTube. (2022). Tsuji-Trost Allylation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (2s,3s)-(+)-(3-phenylcyclopropyl)methanol. Retrieved from [Link]
-
NROChemistry. (n.d.). Tsuji-Trost Allylation. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2014). Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters. Retrieved from [Link]
-
Chemical Science. (2021). Ruthenium-catalyzed formal sp3 C–H activation of allylsilanes/esters with olefins: efficient access to functionalized 1,3-dienes. Retrieved from [Link]
-
Organic Chemistry Portal. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Retrieved from [Link]
Sources
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- 5. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
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- 15. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of [2-(Allyloxy)-5-chlorophenyl]methanol
Welcome to the technical support center for the synthesis and optimization of [2-(Allyloxy)-5-chlorophenyl]methanol. This guide is designed for researchers, chemists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring both scientific accuracy and practical success in the laboratory.
Part 1: Foundational Synthesis Strategy
The synthesis of [2-(Allyloxy)-5-chlorophenyl]methanol is most effectively approached via a two-step sequence. This strategy ensures high yields and purity by separating two distinct chemical transformations: an O-alkylation followed by a chemoselective reduction.
-
Step 1: Williamson Ether Synthesis. The phenolic hydroxyl group of 5-chloro-2-hydroxybenzaldehyde is alkylated using allyl bromide. This reaction proceeds via an SN2 mechanism and requires careful selection of base and solvent to maximize yield and prevent side reactions.
-
Step 2: Chemoselective Reduction. The aldehyde functional group of the intermediate, 2-(Allyloxy)-5-chlorobenzaldehyde, is reduced to a primary alcohol. This transformation demands a reducing agent that will not affect the allyl ether or the aromatic chloride, making reagents like sodium borohydride (NaBH₄) ideal.
The overall workflow is illustrated below.
Part 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Step 1: Williamson Ether Synthesis Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Ether Product | 1. Incomplete Deprotonation: The base is not strong enough to fully deprotonate the phenolic hydroxyl group. Phenols are more acidic than alcohols, but electron-withdrawing groups can affect pKa. | 1. Select an appropriate base. Potassium carbonate (K₂CO₃) is a reliable choice for many phenolic substrates.[1][2] For more challenging reactions, cesium carbonate (Cs₂CO₃) can offer higher yields.[1] For complete and rapid deprotonation, a strong base like sodium hydride (NaH) can be used, but requires strictly anhydrous conditions.[1][3] |
| 2. Suboptimal Solvent: Protic solvents (e.g., ethanol) can solvate the phenoxide anion, reducing its nucleophilicity and slowing the reaction.[1] | 2. Use a polar aprotic solvent. Solvents like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) are ideal. They solvate the cation (e.g., K⁺) but leave the phenoxide anion "naked" and highly nucleophilic.[3][4] | |
| 3. Low Reaction Temperature: The reaction rate is too slow. | 3. Increase the temperature. Williamson ether syntheses are often performed at elevated temperatures (e.g., 60-80 °C) to ensure a reasonable reaction rate. Monitor by TLC to avoid decomposition. | |
| Formation of Significant Byproducts | 1. C-Alkylation: The phenoxide ion is an ambident nucleophile, and alkylation can occur at the ortho or para positions of the aromatic ring, though this is less common than O-alkylation. | 1. Optimize solvent and counter-ion. Polar aprotic solvents generally favor O-alkylation. Using a milder base like K₂CO₃ can also reduce the likelihood of C-alkylation compared to stronger organometallic bases. |
| 2. Hydrolysis of Allyl Bromide: Presence of water in the reaction mixture can lead to the formation of allyl alcohol. | 2. Ensure anhydrous conditions. Use dry solvents and glassware, especially when working with highly reactive bases like NaH. While K₂CO₃ is more tolerant, minimizing water is always good practice. | |
| Unreacted Starting Material (5-chloro-2-hydroxybenzaldehyde) | 1. Insufficient Base: The molar ratio of base to the phenol is less than 1:1. | 1. Use a slight excess of base. A molar ratio of 1.2 to 1.5 equivalents of base (e.g., K₂CO₃) relative to the phenol is recommended to drive the deprotonation to completion.[5][6] |
| 2. Degraded Allyl Bromide: Allyl bromide can degrade over time. | 2. Use fresh or purified allyl bromide. Ensure the reagent is clear and colorless. If it is yellow or brown, it may need to be distilled before use. |
Step 2: Chemoselective Reduction Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reduction (Aldehyde still present) | 1. Insufficient Reducing Agent: The amount of NaBH₄ was not enough to reduce all the aldehyde. | 1. Add more NaBH₄. Monitor the reaction by TLC. If starting material persists after the initial charge, add another portion (0.1-0.25 eq) of NaBH₄.[7] |
| 2. Deactivated NaBH₄: Sodium borohydride can decompose upon exposure to moisture. | 2. Use fresh, dry NaBH₄. Store the reagent in a desiccator and handle it quickly in an open atmosphere. | |
| Product is Difficult to Isolate / Oily Residue | 1. Incomplete Hydrolysis of Borate Ester: The initial product of the reduction is a borate ester complex, which must be hydrolyzed during work-up to release the free alcohol. | 1. Ensure proper quenching and hydrolysis. After the reaction is complete, slowly add a mild acid (e.g., 1M HCl) or a saturated solution of ammonium chloride (NH₄Cl) to quench excess NaBH₄ and hydrolyze the borate ester.[7] |
| 2. Emulsion during Extraction: The presence of inorganic salts can sometimes lead to emulsions during the aqueous work-up. | 2. Break the emulsion. Add a saturated brine solution (NaCl) to the separatory funnel. This increases the ionic strength of the aqueous layer and helps to separate the organic and aqueous phases. |
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the Williamson Ether Synthesis step? A1: The Williamson ether synthesis is a classic SN2 reaction.[3] First, a base abstracts the acidic proton from the phenolic hydroxyl group to form a nucleophilic phenoxide anion. This phenoxide then attacks the electrophilic carbon of allyl bromide, displacing the bromide leaving group to form the ether bond.
Q2: Why is sodium borohydride (NaBH₄) the preferred reducing agent for the second step? A2: Sodium borohydride is a mild and chemoselective reducing agent. It readily reduces aldehydes and ketones but does not typically affect less reactive functional groups like esters, carboxylic acids, or, crucially in this case, alkenes (the allyl group) and aryl halides (the chloro group).[8][9] This high degree of selectivity prevents unwanted side reactions and simplifies purification. More powerful reagents like lithium aluminum hydride (LiAlH₄) could also be used but are less selective and require much stricter anhydrous conditions.
Q3: How can I effectively monitor the progress of each reaction? A3: Thin-Layer Chromatography (TLC) is the most effective method for monitoring both steps.
-
For Step 1 (Ether Synthesis): Spot the starting material (5-chloro-2-hydroxybenzaldehyde) and the reaction mixture on a TLC plate. The product, 2-(Allyloxy)-5-chlorobenzaldehyde, will be less polar than the starting phenol and will have a higher Rf value. The reaction is complete when the starting material spot has disappeared.
-
For Step 2 (Reduction): Spot the starting aldehyde and the reaction mixture. The product alcohol, [2-(Allyloxy)-5-chlorophenyl]methanol, is more polar than the starting aldehyde due to the hydroxyl group and will have a lower Rf value. The reaction is complete when the aldehyde spot is gone.
Q4: What are the primary safety considerations for this synthesis? A4:
-
Allyl Bromide: It is a lachrymator and is toxic. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Sodium Hydride (if used): NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere (e.g., nitrogen or argon) and requires strictly anhydrous conditions.[1]
-
Solvents: DMF is a skin irritant and can be absorbed through the skin. Methanol is flammable and toxic. Handle all solvents in a fume hood.
-
Quenching: The quenching of NaBH₄ with acid or water can generate hydrogen gas. This should be done slowly and carefully, especially on a large scale.
Part 4: Detailed Experimental Protocols
Protocol 1: Synthesis of 2-(Allyloxy)-5-chlorobenzaldehyde
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-chloro-2-hydroxybenzaldehyde (1.0 eq).
-
Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) and anhydrous N,N-Dimethylformamide (DMF, approx. 0.5 M solution).
-
Allylation: Begin stirring the mixture and add allyl bromide (1.2 eq) dropwise via syringe.
-
Heating: Heat the reaction mixture to 70 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by a wash with saturated brine solution to remove residual DMF and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a gradient of hexanes and ethyl acetate) to yield 2-(Allyloxy)-5-chlorobenzaldehyde as a pure solid or oil.[10]
Protocol 2: Synthesis of [2-(Allyloxy)-5-chlorophenyl]methanol
-
Reaction Setup: In a round-bottom flask, dissolve the purified 2-(Allyloxy)-5-chlorobenzaldehyde (1.0 eq) in methanol (MeOH, approx. 0.4 M solution).[7]
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.[7]
-
Reaction Monitoring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC (e.g., 4:1 Hexanes:Ethyl Acetate) until the starting aldehyde is consumed.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Solvent Removal: Remove the methanol from the mixture under reduced pressure.
-
Extraction: Add water to the residue and extract three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield [2-(Allyloxy)-5-chlorophenyl]methanol, which can be further purified by column chromatography if necessary.
References
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- Chemistry LibreTexts. (2021). Synthesis of Alcohols- Oxidation-Reduction Relation Between Alcohols and Carbonyl Compounds.
- Pearson. (n.d.).
- Amit Lunkad. (2021). Cannizzaro reaction : Synthesis of Benzyl alcohol from Benzaldehyde.
- Chem-Impex. (n.d.). 2-(Allyloxy)-5-chlorobenzaldehyde.
- Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction.
- Cambridge University Press. (n.d.). Williamson Ether Synthesis.
- BenchChem. (2025).
- Sigma-Aldrich. (n.d.). [2-(allyloxy)-5-chlorophenyl]methanol | 787619-52-7.
- ResearchGate. (n.d.).
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Francis Academic Press. (n.d.).
- Sigma-Aldrich. (n.d.). [2-(allyloxy)
- BenchChem. (2025). An In-depth Technical Guide to (2-Chlorophenyl)methanol.
- BLD Pharm. (n.d.). 152842-93-8|2-(Allyloxy)-5-chlorobenzaldehyde.
- MDPI. (n.d.). Metal-Free Synthesis of Carbamoylated Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)arylaldehydes with Oxamic Acids.
- Sigma-Aldrich. (n.d.). [2-(allyloxy)-5-chlorophenyl]methanol - Technical Service.
- MDPI. (n.d.). Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods.
- MDPI. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)
- MDPI. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)
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- 10. chemimpex.com [chemimpex.com]
Purification challenges of [2-(Allyloxy)-5-chlorophenyl]methanol
Technical Support Center: [2-(Allyloxy)-5-chlorophenyl]methanol
Welcome to the technical support guide for the purification of [2-(Allyloxy)-5-chlorophenyl]methanol (CAS No. 787619-52-7). This document is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with obtaining this key intermediate in high purity. We will delve into the causality behind purification strategies, providing field-proven troubleshooting advice and detailed protocols.
Section 1: Understanding the Purification Challenge
The purification of [2-(Allyloxy)-5-chlorophenyl]methanol is fundamentally dictated by its synthesis route. Typically, this compound is prepared via a Williamson ether synthesis, followed by the reduction of a carbonyl group, or vice versa.[1][2][3][4] Understanding this context is critical because the impurities present in your crude material are almost always unreacted starting materials or byproducts from these steps.
Most Common Synthetic Route & Associated Impurities:
-
Step 1: Williamson Ether Synthesis: 5-Chloro-2-hydroxybenzaldehyde is reacted with an allyl halide (e.g., allyl bromide) in the presence of a base to form 2-(allyloxy)-5-chlorobenzaldehyde.[4][5]
-
Step 2: Reduction: The resulting aldehyde is reduced, typically with a mild reducing agent like sodium borohydride (NaBH₄), to yield the target alcohol, [2-(Allyloxy)-5-chlorophenyl]methanol.[6]
This pathway dictates the following likely impurity profile:
-
Unreacted Starting Material: 5-Chloro-2-hydroxybenzaldehyde (more polar than the product).
-
Incomplete Reduction: 2-(Allyloxy)-5-chlorobenzaldehyde (less polar than the product).
-
Side-Reaction Products: Potential C-alkylation products or byproducts from the hydrolysis of the allyl halide.[2]
The purification strategy must therefore effectively separate a primary alcohol from its corresponding aldehyde and the parent phenol, all of which have distinct polarities.
Section 2: Initial Purity Assessment & FAQs
A rapid assessment of your crude product is the first step in designing an effective purification strategy.
Q1: How can I quickly assess the purity of my crude [2-(Allyloxy)-5-chlorophenyl]methanol?
A1: Thin-Layer Chromatography (TLC) is the most efficient method for a qualitative purity assessment.[7] A single spot suggests high purity, while multiple spots indicate the presence of impurities that must be removed.
Protocol 1: Analytical Thin-Layer Chromatography (TLC)
-
Stationary Phase: Use a standard silica gel 60 F254 plate.
-
Sample Preparation: Dissolve a small amount (1-2 mg) of your crude product in a suitable solvent like ethyl acetate or dichloromethane (DCM).
-
Mobile Phase Selection: A mixture of Ethyl Acetate (EtOAc) and Hexane is an excellent starting point.[7][8] Begin with a 30:70 (v/v) mixture of EtOAc:Hexane. The polarity can be adjusted to achieve optimal separation.
-
Spotting & Development: Spot the dissolved sample onto the TLC plate and place it in a developing chamber containing the mobile phase.
-
Visualization: Visualize the developed plate under UV light (254 nm), as the aromatic rings are UV active.[7] You can also stain with potassium permanganate, which reacts with the alcohol functional group.
Interpreting the TLC Plate:
-
Product: [2-(Allyloxy)-5-chlorophenyl]methanol (alcohol).
-
Less Polar Impurity (Higher Rf): 2-(Allyloxy)-5-chlorobenzaldehyde (unreduced intermediate).
-
More Polar Impurity (Lower Rf): 5-Chloro-2-hydroxybenzaldehyde (phenolic starting material).
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}
Caption: General purification workflow decision tree.
Section 3: Troubleshooting Guide: Column Chromatography
Flash column chromatography is the most robust method for separating the key impurities from [2-(Allyloxy)-5-chlorophenyl]methanol.[9][10]
Q2: My compounds are not separating well on the silica gel column. What can I do?
A2: Poor separation is typically due to an incorrect mobile phase or improper column packing. The goal is to select a solvent system where your target compound has an Rf value of approximately 0.3-0.4 on the TLC plate, with clear separation from impurities.[7][11]
-
Causality: The separation on silica gel (a polar stationary phase) is based on polarity.[11] Non-polar compounds are eluted first by a non-polar mobile phase. The alcohol group in your product makes it significantly more polar than the aldehyde impurity, while the phenolic hydroxyl group of the starting material makes it even more polar.
-
Troubleshooting Steps:
-
Optimize Mobile Phase with TLC: Before running the column, test various ratios of Ethyl Acetate/Hexane. If the spots are too close, a less polar system (e.g., 20% EtOAc in Hexane) will increase the separation between your product and the less polar aldehyde impurity. A more polar system (e.g., 40% EtOAc) may be needed to move the highly polar phenolic impurity off the baseline.
-
Use a Gradient Elution: Start with a low-polarity mobile phase (e.g., 10% EtOAc/Hexane) to elute the non-polar impurities first. Gradually increase the polarity (e.g., to 30-40% EtOAc/Hexane) to elute your desired product. This sharpens the bands and improves resolution.[12][13]
-
Check Column Packing: Ensure your column is packed uniformly as a slurry to avoid channeling or cracks, which drastically reduce separation efficiency.[11]
-
Q3: My compound is streaking on the column/TLC plate. What does this mean?
A3: Streaking is often caused by overloading the sample or interactions between the compound and the stationary phase. The free hydroxyl group can sometimes interact strongly with the acidic silica gel.
-
Troubleshooting Steps:
-
Load a Concentrated Band: Dissolve your crude product in a minimal amount of the mobile phase (or DCM) and load it onto the column in a narrow band.[7][9] A wide starting band will lead to broad, poorly resolved peaks.
-
Reduce Sample Load: The weight of the adsorbent (silica) should be at least 20-50 times the weight of your crude sample.[11] If you overload the column, separation will be compromised.
-
Consider a Modifier: While less common for this specific molecule, if streaking persists, adding a very small amount (e.g., 0.1-0.5%) of a modifier like acetic acid to the mobile phase can sometimes improve the peak shape of acidic compounds, although this is unlikely to be the primary issue here.
-
Table 1: Example Solvent System Optimization for TLC
| Mobile Phase (EtOAc:Hexane) | Rf of Aldehyde Impurity | Rf of Product | Rf of Phenol Impurity | Recommendation |
| 10:90 | 0.5 | 0.2 | 0.05 | Good for separating the aldehyde, but the product moves slowly. |
| 30:70 | 0.8 | 0.4 | 0.15 | Optimal starting point for column chromatography. |
| 50:50 | 0.9 | 0.65 | 0.4 | Poor separation between product and phenol. Too polar. |
Protocol 2: Flash Column Chromatography
-
Column Preparation: Select a column of appropriate size. Insert a cotton or glass wool plug and add a small layer of sand.[11]
-
Packing: Prepare a slurry of silica gel in your initial, low-polarity mobile phase (e.g., 10% EtOAc/Hexane).[9] Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped.[11] Add another layer of sand on top to protect the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal volume of DCM or the initial mobile phase. Carefully apply it to the top layer of sand.
-
Elution: Begin eluting with the low-polarity solvent, collecting fractions. Monitor the fractions by TLC.
-
Gradient Increase: Once the less-polar impurities have eluted, gradually increase the percentage of ethyl acetate in the mobile phase to elute your product.
-
Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure using a rotary evaporator.
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Caption: Troubleshooting decision-making for column chromatography.
Section 4: Troubleshooting Guide: Recrystallization
If your crude product is already of reasonable purity (>90%), recrystallization can be an excellent and scalable final polishing step.
Q4: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute precipitates as a liquid because the solution is either too supersaturated or the boiling point of the solvent is higher than the melting point of your compound.[7]
-
Causality: The compound is coming out of solution at a temperature where it is still molten. This is common when cooling a solution too rapidly or when using a solvent in which the compound is excessively soluble.
-
Troubleshooting Steps:
-
Re-heat and Dilute: Heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to decrease the saturation.[7]
-
Slow Cooling: Allow the flask to cool to room temperature slowly on the benchtop. Do not place it directly in an ice bath.[7][14] Slow cooling encourages the formation of a stable crystal lattice.
-
Scratch/Seed: Once at room temperature, gently scratch the inside of the flask with a glass rod below the solvent line or add a "seed" crystal from a previous batch to induce crystallization.[15]
-
Try a Two-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble, e.g., ethyl acetate). Then, slowly add a "poor" solvent (in which it is insoluble, e.g., hexane) at an elevated temperature until the solution just becomes cloudy.[14][16] Then allow it to cool slowly.
-
Protocol 3: Two-Solvent Recrystallization
-
Solvent Selection: Based on the principle "like dissolves like," a moderately polar solvent system is a good starting point.[17] Ethyl acetate (good solvent) and hexane (poor solvent) is a common and effective pair.[16]
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate and swirl until the solid dissolves completely.[15]
-
Addition of Anti-Solvent: While keeping the solution hot, add hexane dropwise until you observe persistent cloudiness (turbidity). Add another drop or two of hot ethyl acetate to make the solution clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, you may place it in an ice bath to maximize crystal recovery.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold hexane, and dry them under vacuum.
Section 5: General FAQs
Q5: What is the stability and proper storage for [2-(Allyloxy)-5-chlorophenyl]methanol?
A5: The compound is generally stable under standard laboratory conditions. However, the allyl ether moiety can be susceptible to rearrangement (Claisen rearrangement) under high heat, and the alcohol can be oxidized. For long-term storage, keep the solid product in a tightly sealed container at ambient temperature, protected from light and strong oxidizing agents.[18]
Q6: Are there any specific safety concerns?
A6: While specific toxicology data is limited, similar aromatic alcohols and chloro-aromatics should be handled with care. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or contact with skin.[19]
References
- Technical Support Center: Purification of Synthetic 4-Hydroxybenzyl Alcohol - Benchchem. (URL: )
- Column chromatography - University of Calgary. (URL: )
- Application Notes and Protocols: Allyl Phenethyl Ether in C
- Application Note & Protocol: Recrystallization of 2-(4-Chlorophenyl)-5-methylpyridine - Benchchem. (URL: )
-
Williamson Ether Synthesis - Organic Chemistry Tutor. (URL: [Link])
-
How to recrystallize a product from methanol - Quora. (URL: [Link])
- Technical Support Center: Purification of Vol
- An In-depth Technical Guide to (2-Chlorophenyl)methanol - Benchchem. (URL: )
-
Purification: How To - Department of Chemistry : University of Rochester. (URL: [Link])
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (URL: [Link])
-
Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. (URL: [Link])
-
The Williamson Ether Synthesis - University of Wisconsin-River Falls. (URL: [Link])
-
Chemical/Laboratory Techniques: Column Chromatography - YouTube. (URL: [Link])
-
Purification of Organic Compounds by Flash Column Chromatography - JoVE. (URL: [Link])
-
Recrystallization | MIT Digital Lab Techniques Manual - YouTube. (URL: [Link])
-
Williamson Ether Synthesis reaction - BYJU'S. (URL: [Link])
-
[2-(allyloxy)-5-chlorophenyl]methanol, 95% Purity - CP Lab Safety. (URL: [Link])
-
Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - MDPI. (URL: [Link])
-
The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])
-
Williamson ether synthesis - Wikipedia. (URL: [Link])
- Methanol purification method - Google P
-
Stability of amorphous drug... in silica mesopores - PubMed. (URL: [Link])
-
How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (URL: [Link])
-
Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols - MDPI. (URL: [Link])
-
Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - PubMed. (URL: [Link])
-
Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - ResearchGate. (URL: [Link])
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- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. The Williamson Ether Synthesis [cs.gordon.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. youtube.com [youtube.com]
- 10. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol [mdpi.com]
- 11. web.uvic.ca [web.uvic.ca]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 15. youtube.com [youtube.com]
- 16. Reagents & Solvents [chem.rochester.edu]
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- 18. [2-(allyloxy)-5-chlorophenyl]methanol | 787619-52-7 [sigmaaldrich.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of [2-(Allyloxy)-5-chlorophenyl]methanol
Welcome to the technical support guide for the synthesis of [2-(Allyloxy)-5-chlorophenyl]methanol. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, addresses frequently encountered challenges, and explains the chemical principles behind the formation of common byproducts. Our goal is to empower you to optimize your synthetic route, improve yield and purity, and confidently interpret your analytical data.
Overview of the Synthetic Pathway
The synthesis of [2-(Allyloxy)-5-chlorophenyl]methanol is typically achieved through a two-step process. First, a Williamson ether synthesis is performed between 5-chloro-2-hydroxybenzaldehyde and an allyl halide. Second, the resulting aldehyde is selectively reduced to the primary alcohol. While seemingly straightforward, each step presents opportunities for side reactions that can complicate purification and compromise the quality of the final product.
Caption: General two-step workflow for the synthesis of [2-(Allyloxy)-5-chlorophenyl]methanol.
Troubleshooting and FAQs
This section addresses specific issues encountered during the synthesis, organized by reaction step.
Part 1: Byproducts from Williamson Ether Synthesis
The Williamson ether synthesis is an SN2 reaction that, while robust, is sensitive to reaction conditions and substrate structure.[1][2]
Question 1: My reaction is incomplete, showing significant unreacted 5-chloro-2-hydroxybenzaldehyde by TLC/HPLC. What are the likely causes?
Answer: Incomplete conversion is a common issue and typically points to one of three areas:
-
Insufficient Basicity: Phenols are less acidic than aliphatic alcohols. While strong bases like sodium hydride (NaH) can be used, weaker bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient and safer for phenolic substrates.[1][3] If your base is not strong enough or is of poor quality (e.g., hydrated), it will not deprotonate the phenol completely, leading to a stalled reaction.
-
Poor Solvent Choice: The ideal solvent for an SN2 reaction is polar and aprotic.[1] Solvents like N,N-dimethylformamide (DMF) or acetonitrile are excellent choices as they solvate the cation of the base without interfering with the nucleophile. Using protic solvents like ethanol or water can solvate the phenoxide, reducing its nucleophilicity and slowing the reaction.
-
Reaction Time and Temperature: This reaction may require elevated temperatures (e.g., 50-80 °C) and several hours to reach completion. Ensure you are allowing sufficient time and that the reaction temperature is maintained.
Question 2: I've isolated an unexpected, non-polar byproduct that has the same mass as my desired intermediate. What could it be?
Answer: You have likely formed a C-alkylated byproduct. The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen (O-alkylation) or the aromatic ring (C-alkylation). While O-alkylation is generally favored, some degree of C-alkylation can occur, especially if the oxygen is sterically hindered or if certain solvents are used.[3] The most likely C-alkylated byproduct would be 2-allyl-5-chloro-6-hydroxybenzaldehyde.
Caption: Competing O-alkylation and C-alkylation pathways for the phenoxide intermediate.
Troubleshooting Tip: To favor O-alkylation, use polar aprotic solvents like DMF or DMSO. These solvents effectively solvate the counter-ion (e.g., K⁺) without strongly hydrogen-bonding to the oxygen of the phenoxide, leaving it more available for nucleophilic attack.
Question 3: My crude product is contaminated with allyl alcohol. How is this forming?
Answer: The presence of allyl alcohol is a definitive sign of water in your reaction. The base used to deprotonate the phenol (e.g., K₂CO₃, NaOH) will also create hydroxide ions in the presence of water. These hydroxide ions can then act as nucleophiles, attacking the allyl chloride to produce allyl alcohol and the corresponding salt.
This side reaction not only consumes your allyl halide but also introduces a polar impurity that can complicate the workup.
Prevention:
-
Use anhydrous solvents.
-
Ensure your base is dry. If using K₂CO₃, it can be dried in an oven before use.
-
Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the flask.
Part 2: Byproducts from Aldehyde Reduction
The reduction of the aldehyde to a primary alcohol is generally a high-yielding transformation, but potential pitfalls exist.
Question 4: After reduction with NaBH₄ and acidic workup, I see a significant amount of an acidic byproduct. What is it?
Answer: This is likely the result of a Cannizzaro reaction.[4] The Cannizzaro reaction is a disproportionation of two molecules of a non-enolizable aldehyde (an aldehyde with no α-hydrogens, like 2-(allyloxy)-5-chlorobenzaldehyde) in the presence of a strong base. One molecule is reduced to the corresponding alcohol (your desired product), and the other is oxidized to the carboxylic acid (2-(allyloxy)-5-chlorobenzoic acid).
This typically occurs if:
-
The pH of the reaction mixture becomes too high. While NaBH₄ reductions are often run in alcohols like methanol or ethanol, the presence of a strong base can trigger this side reaction.
-
The reaction is run at elevated temperatures in the presence of a base.
Prevention:
-
Control the pH of the reaction. The reduction is typically efficient under neutral or slightly basic conditions.
-
Add the NaBH₄ portion-wise to a cooled solution (0-5 °C) of the aldehyde in methanol or ethanol to manage the exotherm and reaction rate.[5]
Part 3: Thermally-Induced Byproducts
Question 5: I successfully synthesized and purified my product, but after heating it (e.g., for distillation or in a GC injector), I see a new major peak corresponding to an isomer. What happened?
Answer: You have most likely induced a Claisen rearrangement .[6][7] This is a classic, thermally-driven[7][7]-sigmatropic rearrangement specific to allyl aryl ethers. The allyl group migrates from the oxygen atom to the ortho-position of the aromatic ring. The initial rearrangement produces a non-aromatic dienone intermediate, which rapidly tautomerizes to restore aromaticity, yielding the final rearranged product: (3-allyl-5-chloro-2-hydroxyphenyl)methanol.
Caption: The Claisen rearrangement pathway for [2-(Allyloxy)-5-chlorophenyl]methanol.
Prevention:
-
Avoid excessive heat during purification. Use column chromatography instead of distillation if possible.
-
If distillation is necessary, perform it under high vacuum to lower the boiling point and minimize the required temperature.
-
Be aware of high temperatures in analytical techniques like Gas Chromatography (GC), as on-column rearrangement can occur, leading to misleading analytical results.
Summary of Key Species
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| 5-Chloro-2-hydroxybenzaldehyde | C₇H₅ClO₂ | 156.57 | Starting Material (Step 1) |
| 2-(Allyloxy)-5-chlorobenzaldehyde | C₁₀H₉ClO₂ | 196.63 | Intermediate / Desired Product of Step 1 |
| [2-(Allyloxy)-5-chlorophenyl]methanol | C₁₀H₁₁ClO₂ | 198.65 | Final Product |
| 2-Allyl-5-chloro-6-hydroxybenzaldehyde | C₁₀H₉ClO₂ | 196.63 | Byproduct (C-Alkylation) |
| Allyl Alcohol | C₃H₆O | 58.08 | Byproduct (Hydrolysis of Allyl Halide) |
| 2-(Allyloxy)-5-chlorobenzoic acid | C₁₀H₉ClO₃ | 212.63 | Byproduct (Cannizzaro Reaction) |
| (3-Allyl-5-chloro-2-hydroxyphenyl)methanol | C₁₀H₁₁ClO₂ | 198.65 | Byproduct (Claisen Rearrangement) |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Monitoring
A robust TLC method is crucial for monitoring reaction progress and identifying the presence of byproducts in real-time.
-
Plate: Silica gel 60 F₂₅₄
-
Mobile Phase (Eluent): A mixture of ethyl acetate and hexanes (e.g., 20:80 v/v) is a good starting point. Adjust polarity as needed.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in ethyl acetate.
-
Visualization:
-
UV light (254 nm) to visualize aromatic compounds.
-
Staining with potassium permanganate (KMnO₄) solution. The allyl groups of the product and certain byproducts will react to give a yellow spot on a purple background. Aldehydes also react readily.
-
Expected Rf Values (Relative):
-
High Rf (less polar): C-alkylated byproduct, desired intermediate aldehyde.
-
Mid Rf: Final product alcohol.
-
Low Rf (more polar): Starting phenol, carboxylic acid byproduct.
Protocol 2: Purification by Flash Column Chromatography
This is the recommended method for purifying the final product to avoid thermal degradation.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Slurry Preparation: Prepare a slurry of silica gel in 100% hexanes and pack the column.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Begin with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity (gradient elution) to 15-25% ethyl acetate. Collect fractions and analyze by TLC.
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure at a low temperature (<40 °C).
References
-
Title: Claisen rearrangement Source: Wikipedia URL: [Link]
-
Title: Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact Source: PubMed URL: [Link]
-
Title: 18.4: Reactions of Ethers - Claisen Rearrangement Source: Chemistry LibreTexts URL: [Link]
-
Title: The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF Source: New Journal of Chemistry (RSC Publishing) URL: [Link]
-
Title: The Claisen Rearrangement of Phenyl Allyl Ethers, Labeled with Carbon-14 Source: Journal of the American Chemical Society URL: [Link]
-
Title: SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS Source: Chemistry & Chemical Technology URL: [Link]
-
Title: Williamson Ether Synthesis Source: ChemTalk URL: [Link]
-
Title: Williamson ether synthesis Source: Wikipedia URL: [Link]
- Title: Process for preparing 2-hydroxybenzoic aldehydes Source: Google Patents URL
-
Title: 5-chloro-2-hydroxybenzaldehyde Source: ChemSynthesis URL: [Link]
-
Title: Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods Source: MDPI URL: [Link]
-
Title: The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd Source: The Royal Society of Chemistry URL: [Link]
Sources
[2-(Allyloxy)-5-chlorophenyl]methanol stability and storage conditions
A Guide to Stability, Storage, and Experimental Troubleshooting
Welcome to the Technical Support Center for [2-(Allyloxy)-5-chlorophenyl]methanol (CAS RN: 787619-52-7). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound, and to provide troubleshooting assistance for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for [2-(Allyloxy)-5-chlorophenyl]methanol?
A1: For optimal stability, [2-(Allyloxy)-5-chlorophenyl]methanol should be stored at ambient or room temperature.[1] It is crucial to keep the container tightly closed and in a dry, well-ventilated place to prevent degradation.[2]
Q2: Is [2-(Allyloxy)-5-chlorophenyl]methanol sensitive to light or air?
A2: While specific data for this compound is limited, its structural features—a benzyl alcohol and an allyl ether—suggest potential sensitivities. Benzyl alcohols can be susceptible to oxidation, which can be accelerated by light and air, leading to the formation of the corresponding aldehyde and carboxylic acid.[3][4][5] Therefore, it is best practice to store the compound in a tightly sealed container, protected from light.
Q3: What are the potential degradation products of [2-(Allyloxy)-5-chlorophenyl]methanol?
A3: Based on its chemical structure, two primary degradation pathways are plausible:
-
Oxidation of the benzyl alcohol: The primary alcohol group can be oxidized to form [2-(allyloxy)-5-chlorophenyl]benzaldehyde and further to 2-(allyloxy)-5-chlorobenzoic acid.[3][4]
-
Cleavage of the allyl ether: The allyl ether group is generally stable but can be cleaved under acidic conditions or in the presence of certain metal catalysts.[1][2][6] This would result in the formation of 2-hydroxy-5-chlorobenzyl alcohol.
Q4: How can I assess the purity of my [2-(Allyloxy)-5-chlorophenyl]methanol sample?
A4: The purity of [2-(Allyloxy)-5-chlorophenyl]methanol can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7] A typical starting point for HPLC analysis would be a C18 reverse-phase column with a mobile phase consisting of a mixture of acetonitrile and water. For GC-MS, a non-polar capillary column would be suitable.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation, with a focus on problems related to the stability and purity of [2-(Allyloxy)-5-chlorophenyl]methanol.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results or lower than expected yield. | Degradation of the starting material. | 1. Verify Purity: Re-analyze the purity of your [2-(Allyloxy)-5-chlorophenyl]methanol stock using HPLC or GC-MS to check for the presence of degradation products. 2. Proper Handling: Ensure the compound is handled under an inert atmosphere (e.g., nitrogen or argon) if your reaction is sensitive to oxidation. 3. Fresh Sample: If significant degradation is detected, consider using a fresh, unopened sample of the compound. |
| Appearance of unexpected side products in your reaction. | Presence of impurities in the starting material. | 1. Identify Impurities: Use LC-MS or GC-MS to identify the unexpected side products and compare their mass with potential impurities from the synthesis of [2-(Allyloxy)-5-chlorophenyl]methanol. Common starting materials for similar compounds include 2-hydroxy-5-chlorobenzaldehyde, which could be a potential impurity. 2. Purification: If impurities are confirmed, purify the starting material by techniques such as column chromatography or recrystallization. |
| The compound appears discolored or has a different physical appearance. | Degradation due to improper storage. | 1. Visual Inspection: Compare the appearance of your sample to the description on the product's certificate of analysis. 2. Purity Analysis: Perform a purity analysis to quantify the extent of degradation. 3. Review Storage: Ensure that the storage conditions are in line with the recommendations (ambient temperature, tightly sealed, protected from light). |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general starting point for assessing the purity of [2-(Allyloxy)-5-chlorophenyl]methanol. Optimization may be required.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water. Start with a higher proportion of water and gradually increase the acetonitrile concentration.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Visualizations
Diagram 1: Potential Degradation Pathways
A diagram illustrating the potential degradation pathways of [2-(Allyloxy)-5-chlorophenyl]methanol.
Diagram 2: Troubleshooting Workflow for Inconsistent Results
A decision-making workflow for troubleshooting inconsistent experimental results.
References
- Nickel Hydride Catalyzed Cleavage of Allyl Ethers Induced by Isomeriz
- Allyl Ethers - Protecting Groups. Organic Chemistry Portal.
- Extremely Facile and Selective Nickel-Catalyzed Allyl Ether Cleavage.
- Selective Cleavage of Allyl and Propargyl Ethers to Alcohols Catalyzed by Ti(O-i-Pr)4/MXn/Mg. Organic Letters, 4(19), 3371-3374.
- Metal-Catalysed Ether Cleavages. ACS Green Chemistry Institute Pharmaceutical Roundtable.
- Benzyl alcohol oxidation with Pd-Zn/TiO2: computational and experimental studies.
- Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation.
- Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry, 88(7), 4349-4357.
- Radical Oxidation of Allylic and Benzylic Alcohols. JoVE.
- Schematic and simplified reaction mechanism of benzyl alcohol oxidation...
- Substituent effects on the stability of extended benzylic carbocations: a computational study of conjug
- An In-depth Technical Guide to (2-Chlorophenyl)methanol. Benchchem.
- Stability of a substituted benzyl anion | Electronic Effects | Chemistry | Khan Academy. Khan Academy.
- [2-(allyloxy)-5-chlorophenyl]methanol - Sigma-Aldrich. Sigma-Aldrich.
- [2-(allyloxy)-5-chlorophenyl]methanol | 787619-52-7 - Sigma-Aldrich. Sigma-Aldrich.
- Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society, 141(46), 18355-18360.
- Analytical Methods. Royal Society of Chemistry.
- NMAM METHOD 2005 - CDC. Centers for Disease Control and Prevention.
- Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem. PubChem.
- [2-(allyloxy)-5-chlorophenyl]methanol | 787619-52-7 - Sigma-Aldrich. Sigma-Aldrich.
- Substituted benzylic alcohol synthesis by addition (C-C coupling). Organic Chemistry Portal.
- Analytical Methods - RSC Publishing. Royal Society of Chemistry.
- [2-(allyloxy)-5-chlorophenyl]methanol, 95% Purity, C10H11ClO2, 5 grams - CP Lab Safety. CP Lab Safety.
- [2-(allyloxy)-5-chlorophenyl]methanol | 787619-52-7 - Sigma-Aldrich. Sigma-Aldrich.
- Four-Step Synthesis of 3-Allyl-2-(allyloxy)
- [Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples by high performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry and preparation of o-chlorophenyl cyclopentyl ketone standard]. PubMed.
- (2-Chlorophenyl)diphenylmethanol - LGC Standards. LGC Standards.
Sources
- 1. Nickel Hydride Catalyzed Cleavage of Allyl Ethers Induced by Isomerization [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Benzyl alcohol oxidation with Pd-Zn/TiO2: computational and experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Allyl Ethers [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability and Handling of [2-(Allyloxy)-5-chlorophenyl]methanol
Welcome to the technical support center for [2-(Allyloxy)-5-chlorophenyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting advice regarding the stability of this compound. As Senior Application Scientists, we understand that compound integrity is paramount to experimental success. This resource synthesizes chemical principles with practical laboratory experience to help you prevent, identify, and troubleshoot degradation.
Section 1: Understanding the Stability Profile (FAQs)
This section addresses the fundamental chemical vulnerabilities of [2-(Allyloxy)-5-chlorophenyl]methanol. Understanding these potential degradation pathways is the first step toward prevention.
Q1: What are the primary chemical groups on [2-(Allyloxy)-5-chlorophenyl]methanol, and how do they influence its stability?
A1: The structure of [2-(Allyloxy)-5-chlorophenyl]methanol contains three key functional groups, each with distinct reactivity that contributes to its overall stability profile:
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Benzylic Alcohol (-CH₂OH): This is the most reactive site on the molecule. Primary benzylic alcohols are highly susceptible to oxidation. This process can occur slowly in the presence of atmospheric oxygen and is significantly accelerated by heat, light, and trace metal impurities.[1][2][3] The ultimate degradation products are the corresponding aldehyde and carboxylic acid.
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Allyl Ether (-O-CH₂-CH=CH₂): The ether linkage is generally stable but can be susceptible to cleavage under harsh acidic or basic conditions (hydrolysis). The terminal double bond of the allyl group can also undergo reactions such as isomerization or polymerization, though this typically requires specific catalysts or initiators.[4]
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Chlorinated Aromatic Ring: The chloro-substituted benzene ring is a stable aromatic system. However, the electron-withdrawing nature of the chlorine atom can influence the reactivity of the adjacent functional groups. Aromatic halides can also be susceptible to photolytic degradation under intense UV exposure.
Q2: What are the most common degradation pathways I should be concerned about during my experiments?
A2: Based on the molecule's structure, there are two principal degradation pathways you are likely to encounter under typical laboratory conditions: Oxidation and Hydrolysis .
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Pathway 1: Oxidation of the Benzylic Alcohol: This is the most common and rapid degradation route. The primary alcohol is first oxidized to form [2-(allyloxy)-5-chlorophenyl]benzaldehyde. If oxidizing conditions persist, this aldehyde can be further oxidized to the more stable 2-(allyloxy)-5-chlorobenzoic acid.[5][6][7] This process is often catalyzed by exposure to air and light.[8]
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Pathway 2: Hydrolysis of the Allyl Ether: While less common under neutral conditions, the ether linkage can be cleaved in the presence of strong acids or bases, particularly at elevated temperatures. This would result in the formation of 4-chloro-2-(hydroxymethyl)phenol and allyl alcohol.
The diagram below illustrates these primary degradation routes.
Sources
- 1. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]
- 2. phexcom.com [phexcom.com]
- 3. series.publisso.de [series.publisso.de]
- 4. Allyl Ethers [organic-chemistry.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: [2-(Allyloxy)-5-chlorophenyl]methanol Reactions
An advanced technical support resource for researchers, scientists, and drug development professionals navigating the complexities of reactions involving [2-(Allyloxy)-5-chlorophenyl]methanol. This guide provides in-depth troubleshooting, scientifically-grounded explanations, and validated protocols to overcome common challenges and optimize reaction yields.
Welcome to the dedicated support center for [2-(Allyloxy)-5-chlorophenyl]methanol. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the chemical principles at play. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter in the lab.
Part 1: Starting Material Integrity and Reaction Setup
A successful reaction begins long before the reagents are mixed. The quality of your starting material and the precision of your setup are paramount.
FAQ 1: My reaction with [2-(Allyloxy)-5-chlorophenyl]methanol is sluggish or failing. Could the starting material be the issue?
Answer: Absolutely. The stability and purity of [2-(Allyloxy)-5-chlorophenyl]methanol are critical. Before troubleshooting downstream parameters, always validate your starting material.
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Purity Verification: Impurities can poison catalysts or introduce competing side reactions. Confirm the purity of your starting material using techniques like NMR or HPLC-MS. Key impurities to look for include the parent phenol (2-hydroxy-5-chlorobenzyl alcohol) from incomplete allylation, or residual solvents from its synthesis.
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Degradation: While relatively stable, the compound can degrade over time, especially if not stored properly. It should be stored in a cool, dark place under an inert atmosphere (Nitrogen or Argon). The primary alcohol moiety is susceptible to slow air oxidation to the corresponding aldehyde, which can complicate subsequent reactions.
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Moisture: The hydroxyl group makes this compound hygroscopic. Water is a known poison for many catalysts, especially Lewis acids used in Claisen rearrangements, and can interfere with organometallic reactions. Always dry your solvents and handle the starting material in an inert, dry environment.
Troubleshooting Workflow: Starting Material Validation
Here is a logical workflow to diagnose issues with your starting material.
Caption: Workflow for validating starting material integrity.
Part 2: Overcoming Low Yields in the Claisen Rearrangement
The thermal or Lewis acid-catalyzed Claisen rearrangement is a cornerstone reaction for this substrate, converting the allyl ether into a valuable C-allyl phenol intermediate. However, it is notoriously prone to yield issues.
FAQ 2: I'm attempting a thermal Claisen rearrangement, but I'm getting a complex mixture of products and a low yield of the desired 2-allyl-4-chloro-6-(hydroxymethyl)phenol. What's going wrong?
Answer: This is a classic challenge with thermal Claisen rearrangements. The high temperatures required often lead to undesired side reactions.
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Causality of Side Reactions: At elevated temperatures (typically >180 °C), the initially formed ortho-rearranged product can undergo further reactions. A significant side product is often the para-rearranged isomer, formed if the ortho positions are blocked or if the reaction conditions are harsh enough to promote isomerization. Furthermore, the newly formed phenol can be reactive, potentially leading to polymerization or decomposition, especially in the presence of trace oxygen.
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The Role of the Solvent: The choice of solvent is critical. High-boiling, non-polar solvents like N,N-diethylaniline or diphenyl ether are commonly used. N,N-diethylaniline can act as a proton scavenger, which may mitigate some acid-catalyzed side reactions. Using a solvent that is too polar can interfere with the pericyclic transition state of the rearrangement.
Troubleshooting Guide: Optimizing the Thermal Claisen Rearrangement
| Parameter | Problem Indicator | Recommended Action | Scientific Rationale |
| Temperature | Charring, dark tarry products, multiple TLC/LC-MS spots. | Perform a temperature screen from 180°C to 220°C in 10°C increments. Use a high-purity, high-boiling solvent. | The Claisen rearrangement has a high activation energy. However, exceeding the optimal temperature dramatically increases the rate of side reactions and decomposition. |
| Atmosphere | Low yield, discolored product. | Ensure the reaction is conducted under a strict inert atmosphere (Argon or N2). Degas the solvent prior to use. | The phenolic product is susceptible to oxidation at high temperatures. Oxygen can initiate radical pathways leading to polymeric byproducts. |
| Reaction Time | Incomplete conversion or formation of secondary products. | Monitor the reaction progress closely using TLC or a rapid LC-MS quench sample every 30-60 minutes. | Prolonged heating after the reaction has reached completion will inevitably lead to lower yields of the desired product due to decomposition. |
FAQ 3: Can I improve my yields by using a Lewis acid-catalyzed Claisen rearrangement at a lower temperature?
Answer: Yes, this is an excellent strategy. Lewis acids can significantly accelerate the rate of the Claisen rearrangement, allowing the reaction to proceed at much lower temperatures (often from room temperature to 80 °C), which minimizes thermal decomposition pathways.
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Mechanism of Action: A Lewis acid, such as Boron Trichloride (BCl₃) or Aluminum Chloride (AlCl₃), coordinates to the ether oxygen atom. This coordination polarizes the C-O bond, weakening it and facilitating the-sigmatropic shift at a lower activation energy.
-
Common Pitfalls:
-
Stoichiometry: Using a catalytic amount of Lewis acid is often insufficient. A full stoichiometric equivalent or even an excess is frequently required because the Lewis acid will complex with both the starting ether oxygen and the product's hydroxyl group.
-
Choice of Lewis Acid: "Hard" Lewis acids like AlCl₃ can sometimes promote undesired side reactions. "Softer" Lewis acids like BCl₃ or TiCl₄ might offer better selectivity for this substrate.
-
Workup: The aqueous workup must be handled carefully to hydrolyze the Lewis acid complexes without causing degradation of the product. A slow, cold quench is often recommended.
-
Experimental Protocol: Lewis Acid-Catalyzed Claisen Rearrangement
This protocol provides a starting point for optimization.
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Setup: Under an Argon atmosphere, dissolve [2-(Allyloxy)-5-chlorophenyl]methanol (1.0 eq) in anhydrous Dichloromethane (DCM, 0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add Boron Trichloride (BCl₃, 1.2 eq, 1.0 M solution in DCM) dropwise over 20 minutes. The solution may change color.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for 4-6 hours. Monitor the disappearance of the starting material by TLC.
-
Quench: Cool the mixture back to 0 °C and slowly quench by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Dilute with water and extract the product with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (e.g., Hexanes:Ethyl Acetate gradient).
Part 3: Challenges in the Oxidation of the Methanol Group
Oxidizing the primary alcohol to an aldehyde is a key transformation, but the electron-rich and potentially reactive aromatic ring presents challenges.
FAQ 4: I'm trying to oxidize the alcohol to an aldehyde using a standard chromate-based reagent (e.g., PCC), but my yields are poor and I see significant byproduct formation.
Answer: This is a common issue. While reagents like Pyridinium Chlorochromate (PCC) are classics for oxidizing primary alcohols to aldehydes, they can be problematic with substrates like yours.
-
Acidity and Side Reactions: PCC reactions are typically run in DCM. The reagent itself and its pyridinium hydrochloride byproduct create an acidic environment. This acidity can catalyze the cleavage of the acid-labile allyl ether group, leading to the formation of 5-chloro-2-hydroxybenzaldehyde and other byproducts.
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Over-oxidation: Although PCC is known for stopping at the aldehyde, prolonged reaction times or excess reagent can lead to small amounts of the carboxylic acid, complicating purification.
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Workup Issues: The workup for PCC reactions involves filtering through a pad of silica or celite to remove the chromium tars, which can lead to product loss.
Recommended Alternative: Dess-Martin Periodinane (DMP) Oxidation
For sensitive substrates, DMP is a superior choice. It operates under mild, non-acidic conditions, which preserves the allyl ether moiety.
-
Mechanism and Advantages: DMP is a hypervalent iodine compound that performs the oxidation under neutral conditions, typically at room temperature in DCM. The workup is also cleaner than with chromium reagents.
Troubleshooting Workflow: Oxidation Reaction
Caption: Decision workflow for troubleshooting alcohol oxidation.
References
-
Title: The Use of N,N-Dialkylanilines as Solvents in the Claisen Rearrangement Source: Organic Syntheses URL: [Link]
-
Title: Lewis Acid-Catalyzed Claisen Rearrangement Source: Organic Reactions URL: [Link]
-
Title: Pyridinium chlorochromate: a versatile oxidant in organic synthesis Source: Tetrahedron URL: [Link]
-
Title: A useful 12-I-5 triacetoxyperiodinane (the Dess-Martin periodinane) for the selective oxidation of primary or secondary alcohols and a variety of related 12-I-5 species Source: Journal of the American Chemical Society URL: [Link]
Side reactions of the allyl group in [2-(Allyloxy)-5-chlorophenyl]methanol
Welcome to the technical support center for [2-(Allyloxy)-5-chlorophenyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential side reactions involving the allyl group of this versatile chemical intermediate. Below you will find a series of frequently asked questions and troubleshooting guides to ensure the success of your experiments.
I. Understanding the Reactivity of the Allyl Group
The allyl group in [2-(Allyloxy)-5-chlorophenyl]methanol is a common protecting group for the phenolic oxygen, but its reactivity can lead to several undesired side reactions. The key to successful synthesis lies in understanding the conditions that trigger these reactions and how to mitigate them. The primary reactive sites are the double bond of the allyl group, the allylic C-H bonds, and the ether linkage itself. Additionally, the benzylic alcohol presents another reactive site that can compete or participate in reactions.
II. Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I'm observing an unexpected isomer in my reaction mixture that is more polar than my starting material. What could it be?
Answer: You are likely observing the product of a Claisen rearrangement. This is a common thermal or acid-catalyzed side reaction for allyl aryl ethers.[1][2][3][4] The allyl group migrates from the oxygen to the ortho position of the benzene ring, forming 2-allyl-5-chloro-6-(hydroxymethyl)phenol. This rearrangement is a[5][5]-sigmatropic shift that proceeds through a concerted, cyclic transition state.[4][6]
Troubleshooting Claisen Rearrangement:
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Temperature Control: This rearrangement is often thermally induced.[4] If possible, run your reaction at a lower temperature. Analyze your reaction mixture at different temperatures to find the optimal balance between your desired reaction rate and the suppression of the rearrangement.
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pH Control: Avoid acidic conditions, as the Claisen rearrangement can be acid-catalyzed. If your reaction requires acidic conditions, consider using a milder acid or a buffered system.
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Protecting Group Strategy: If temperature and pH control are not feasible, you may need to reconsider your protecting group strategy. The allyl group may not be suitable for reactions requiring high temperatures or acidic environments.
FAQ 2: My reaction with an oxidizing agent is giving a complex mixture of products, and I'm losing my allyl group. What is happening?
Answer: The allyl group is susceptible to various oxidative conditions.[7][8][9] Depending on the oxidant used, you may be observing one or more of the following side reactions:
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Oxidative Cleavage: Strong oxidizing agents can cleave the double bond, leading to the formation of aldehydes or carboxylic acids.[10]
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Deprotective Oxidation: Some reagents can cleave the allyl ether and oxidize the newly formed phenol in a single step.[7][11]
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Allylic Oxidation: The C-H bonds adjacent to the double bond (the allylic position) are weaker and can be oxidized to form an enone or an allylic alcohol.[12]
Simultaneously, the primary benzylic alcohol in your starting material is also prone to oxidation to an aldehyde or a carboxylic acid. This concurrent reactivity can lead to a complex product mixture.
Troubleshooting Oxidation Side Reactions:
| Oxidizing Agent Class | Potential Side Reaction | Mitigation Strategy |
| Permanganates, Ozone | Cleavage of the C=C double bond | Avoid these harsh oxidants if the allyl group needs to be preserved. |
| DDQ, Chromium Reagents | Deprotective oxidation, allylic oxidation | Use stoichiometric amounts of the oxidant and maintain low temperatures. Consider milder, more selective oxidizing agents if possible.[7][8] |
| Iodine/Water | Deprotective oxidation | This system is known to convert allylic ethers to α,β-unsaturated ketones or aldehydes.[11] It should be avoided if the allyl ether is to be retained. |
Experimental Protocol: Selective Oxidation of the Benzylic Alcohol
If your goal is to selectively oxidize the benzylic alcohol without affecting the allyl group, consider using milder, more selective oxidizing agents under controlled conditions.
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Reagent Selection: Choose a mild oxidant such as manganese dioxide (MnO₂) or a Swern oxidation variant.
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Reaction Setup:
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Dissolve [2-(Allyloxy)-5-chlorophenyl]methanol in a suitable solvent (e.g., dichloromethane for MnO₂).
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Cool the reaction mixture to the recommended temperature (e.g., 0 °C to room temperature for MnO₂).
-
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Reagent Addition: Add the oxidizing agent portion-wise to the reaction mixture.
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Monitoring: Monitor the reaction progress closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid over-oxidation or side reactions.
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Workup: Once the starting material is consumed, quench the reaction and purify the product promptly.
FAQ 3: I tried to perform a hydrogenation to reduce another functional group, but my allyl ether was also affected. How can I avoid this?
Answer: The double bond of the allyl group is readily reduced to a propyl group under catalytic hydrogenation conditions (e.g., H₂, Pd/C).[13] This is a common side reaction when attempting to reduce other functionalities like nitro groups or alkynes.
Troubleshooting Hydrogenation Side Reactions:
-
Catalyst Selection: The choice of catalyst can influence selectivity. For example, Lindlar's catalyst is a poisoned palladium catalyst that is less reactive and can sometimes selectively reduce alkynes without affecting alkenes.[14]
-
Chemoselective Reducing Agents: If you are trying to reduce a carbonyl group, consider using hydride-based reducing agents like sodium borohydride (NaBH₄), which typically do not reduce isolated double bonds.[15][16]
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Transfer Hydrogenation: In some cases, transfer hydrogenation using reagents like ammonium formate with a palladium catalyst can offer different selectivity compared to using hydrogen gas.
Decision Workflow for Reduction:
Caption: Decision tree for choosing a reduction method.
FAQ 4: I'm running a palladium-catalyzed cross-coupling reaction, and I'm seeing cleavage of my allyl ether. Why is this happening?
Answer: Allyl ethers are known to react with palladium(0) catalysts. This can lead to the formation of a π-allylpalladium complex, which can then undergo nucleophilic attack or other transformations, resulting in the deprotection of the phenol.[17][18][19][20] This is the basis for the Tsuji-Trost reaction and is a common method for allyl group removal.[18][20]
Troubleshooting Palladium-Catalyzed Side Reactions:
-
Ligand Choice: The choice of phosphine ligand can influence the reactivity of the palladium catalyst. More electron-rich or bulky ligands might disfavor the formation of the π-allylpalladium complex.
-
Palladium Precursor: The palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) can affect the reaction. Experiment with different precursors to find one that is less reactive towards the allyl ether.
-
Temperature: Lowering the reaction temperature can sometimes suppress the side reaction.
-
Alternative Catalysts: If palladium is not essential for your desired transformation, consider other transition metal catalysts (e.g., copper, nickel) that may not interact with the allyl ether in the same way.
FAQ 5: My allyl ether is isomerizing to a vinyl ether during my reaction. What causes this and how can I prevent it?
Answer: The isomerization of an allyl ether to the thermodynamically more stable (in some cases) vinyl ether can be catalyzed by transition metals (like iridium, rhodium, or ruthenium) or strong bases.[21][22][23] Vinyl ethers are generally more labile and can be easily hydrolyzed to an aldehyde and the corresponding phenol, especially under acidic conditions.
Troubleshooting Isomerization:
-
Avoid Transition Metal Contaminants: Ensure your glassware and reagents are free from trace transition metal impurities that could catalyze the isomerization.
-
Base Selection: If your reaction requires a base, use a non-isomerizing base. Strong, sterically hindered bases are less likely to cause isomerization. Avoid bases known to promote this reaction, such as potassium tert-butoxide in DMSO at high temperatures.[24]
-
Reaction Conditions: Run the reaction at the lowest possible temperature to disfavor the isomerization pathway.
Reaction Scheme: Isomerization and Subsequent Hydrolysis
Caption: Pathway of allyl ether isomerization and subsequent hydrolysis.
III. Summary of Key Side Reactions and Mitigation Strategies
| Side Reaction | Triggering Conditions | Primary Mitigation Strategy |
| Claisen Rearrangement | High temperatures, acidic conditions | Lower reaction temperature, maintain neutral or basic pH.[1][4] |
| Oxidation | Presence of oxidizing agents | Use mild, selective oxidants; control stoichiometry and temperature.[7][8] |
| Reduction/Hydrogenation | Catalytic hydrogenation (e.g., H₂, Pd/C) | Use chemoselective hydride reagents for other functional groups.[13] |
| Palladium-Catalyzed Cleavage | Pd(0) catalysts | Modify ligands and reaction conditions, or use alternative metal catalysts.[17][19] |
| Isomerization to Vinyl Ether | Transition metal catalysts, strong bases | Use purified reagents, avoid catalytic metals and harsh bases.[21][22] |
IV. References
-
Claisen rearrangement. In: Wikipedia. Accessed January 16, 2024. [Link]
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Chandrasekhar, S., Mohanty, P. K., & Ramachander, T. (1999). One Pot Deprotective Oxidation of O-Allyl Ethers Using 70% tert-Butyl Hydroperoxide and Catalytic CrO3. Synlett, (7), 1063–1064.
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Enantioselective Synthesis of Alkyl Allyl Ethers via Palladium-Catalyzed Redox-Relay Heck Alkenylation of O-Alkyl Enol Ethers. NIH. Accessed January 16, 2024. [Link]
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Yamamoto, Y., Fujikawa, R., & Miyaura, N. (2000). Stereoselective Isomerization of Unsymmetrical Diallyl Ethers to Allyl (E)-Vinyl Ethers by a Cationic Iridium Catalyst. Synthetic Communications, 30(13), 2383-2392.
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Srinivas, R., et al. (2000). Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact. Rapid Communications in Mass Spectrometry, 14(13), 1116-1122.
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Stereoselective Isomerization of Unsymmetrical Diallyl Ethers to Allyl (E)-Vinyl Ethers by a Cationic Iridium Catalyst. Taylor & Francis Online. Accessed January 16, 2024. [Link]
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Iodine/water-mediated deprotective oxidation of allylic ethers to access α,β-unsaturated ketones and aldehydes. NIH. Accessed January 16, 2024. [Link]
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Ryan, J. P., & O'Connor, P. R. (1952). The Claisen Rearrangement of Phenyl Allyl Ethers, Labeled with Carbon-14. Journal of the American Chemical Society, 74(23), 5866–5869.
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Tsuji, J. (1986). Catalytic reactions via π-allylpalladium complexes. Pure and Applied Chemistry, 58(6), 869-878.
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Lee-Ruff, E., & Ablenas, F. J. (1989). Oxidation of allyl and benzyl ethers by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). Canadian Journal of Chemistry, 67(4), 699-702.
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Berski, S., et al. (2016). Mechanism of Claisen rearrangement of allyl phenyl ether from perspective of topological analysis of ELF function. Structural Chemistry, 28(2), 431-440.
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Carless, H. A. J., & Haywood, D. J. (1980). Isomerisation of allyl ethers to vinyl ethers catalysed by palladium on carbon. Journal of the Chemical Society, Chemical Communications, (20), 980-981.
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Allyl Ethers - Protecting Groups. Organic Chemistry Portal. Accessed January 16, 2024. [Link]
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Reactions of Ethers - Claisen Rearrangement. Chemistry LibreTexts. Accessed January 16, 2024. [Link]
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Oxidative Carbon−Carbon Bond Formation via Allyldimethylsilyl Enol Ethers. ACS Publications. Accessed January 16, 2024. [Link] 16.[5][5] Sigmatropic Rearrangement of Allyl Vinyl Ethers: Claisen Rearrangement. JoVE. Accessed January 16, 2024. [Link]
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Tsuji-Trost Reaction. Organic Chemistry Portal. Accessed January 16, 2024. [Link]
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Allyl ethers. Fiveable. Accessed January 16, 2024. [Link]
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A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. ResearchGate. Accessed January 16, 2024. [Link]
-
Vutukuri, D. R., et al. (2003). A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis. The Journal of Organic Chemistry, 68(3), 1146-1149.
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A Facile New Procedure for the Deprotection of Allyl Ethers under Mild Conditions. ResearchGate. Accessed January 16, 2024. [Link]
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Allylic Halogenation and Substitution. YouTube. Accessed January 16, 2024. [Link]
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Synthesis of Allyl and Alkyl Vinyl Ethers Using an in Situ Prepared Air-Stable Palladium Catalyst. Efficient Transfer Vinylation of Primary, Secondary, and Tertiary Alcohols. ACS Publications. Accessed January 16, 2024. [Link]
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Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Accessed January 16, 2024. [Link]
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Deprotection of allylic esters and ethers. Google Patents. Accessed January 16, 2024.
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Palladium(0)-catalyzed direct cross-coupling reaction of allylic alcohols with aryl- and alkenylboronic acids. Royal Society of Chemistry. Accessed January 16, 2024. [Link]
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Allyl (Allylic): Definition, Structure, Compounds, & Reactions. Chemistry Learner. Accessed January 16, 2024. [Link]
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Allyl group. In: Wikipedia. Accessed January 16, 2024. [Link]
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Reductions. Carey & Sundberg. Accessed January 16, 2024. [Link]
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Chem 115. Andrew G Myers Research Group. Accessed January 16, 2024. [Link]
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Alkane synthesis by alkene reduction. Organic Chemistry Portal. Accessed January 16, 2024. [Link]
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Carbonyl reduction. In: Wikipedia. Accessed January 16, 2024. [Link]
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Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. MDPI. Accessed January 16, 2024. [Link]
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[2-(allyloxy)-5-chlorophenyl]methanol, 95% Purity, C10H11ClO2, 5 grams. CP Lab Safety. Accessed January 16, 2024. [Link]
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Stability of amorphous drug, 2-benzyl-5-(4-chlorophenyl)-6-[4-(methylthio)phenyl]-2H-pyridazin-3-one, in silica mesopores and measurement of its molecular mobility by solid-state (13)C NMR spectroscopy. PubMed. Accessed January 16, 2024. [Link]
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Improving the selectivity of reactions with [2-(Allyloxy)-5-chlorophenyl]methanol
Technical Support Center: [2-(Allyloxy)-5-chlorophenyl]methanol
Welcome to the technical support center for [2-(Allyloxy)-5-chlorophenyl]methanol. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of working with this multifunctional building block. Here, we address common challenges in achieving reaction selectivity, provide troubleshooting protocols, and answer frequently asked questions to help you optimize your synthetic outcomes.
Troubleshooting Guide: Navigating Chemoselectivity
[2-(Allyloxy)-5-chlorophenyl]methanol offers three distinct reactive sites: a primary benzylic alcohol, an aryl allyl ether, and a chlorinated aromatic ring. Achieving selectivity is paramount for successful downstream applications. This section provides solutions to common selectivity issues.
Issue 1: Unwanted Oxidation of the Allyl Group During Oxidation of the Benzylic Alcohol
Question: I am trying to oxidize the primary alcohol to the corresponding aldehyde, 2-(allyloxy)-5-chlorobenzaldehyde, but I'm observing low yields and complex side products, suggesting the allyl ether is not stable. How can I achieve selective oxidation?
Answer: This is a classic chemoselectivity challenge. Aggressive oxidizing agents can attack the electron-rich double bond of the allyl group or even cleave the ether. The key is to use a mild and selective oxidant that favors the benzylic alcohol.
Causality: Benzylic alcohols are more susceptible to oxidation than simple alkyl alcohols due to the stability of the benzylic radical or carbocation intermediates formed during the reaction. However, the double bond of the allyl group is also prone to oxidation. Therefore, reagents known for selective oxidation of benzylic alcohols while being mild towards olefins are required.
Recommended Protocol: Copper-Catalyzed Aerobic Oxidation
A proven method for selectively oxidizing allyloxy-substituted benzyl alcohols involves a copper(II) chloride-catalyzed reaction in a suitable solvent like THF.[1] This method is effective because it proceeds under mild conditions and typically does not affect the allyl group.[1]
Step-by-Step Protocol:
-
In a round-bottom flask, dissolve [2-(allyloxy)-5-chlorophenyl]methanol (1.0 equiv.) in tetrahydrofuran (THF).
-
Add CuCl₂·2H₂O (2.0 equiv.).
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-3 hours), cool the reaction to room temperature.
-
Perform an aqueous workup with saturated NH₄Cl solution and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by column chromatography on silica gel.
Data Summary: Comparison of Oxidizing Agents
| Oxidant System | Selectivity for Benzyl Alcohol | Potential Side Reactions | Citation |
| CuCl₂ / THF, 80 °C | High | Minimal; does not affect allyl group. | [1] |
| MnO₂ / CH₂Cl₂ | Good to High | Can require large excess of reagent; reactivity can be variable. | |
| PCC / CH₂Cl₂ | Moderate | Can be acidic, potentially leading to side reactions; chromium waste. | |
| DDQ | High | Can also cleave benzylic and allylic ethers under certain conditions.[2] | |
| KMnO₄ / Strong Base | Low | Will likely oxidize the allyl double bond and the alcohol. |
Issue 2: Premature Cleavage of the Allyl Ether Under Acidic or Basic Conditions
Question: I need to perform a reaction on the benzylic alcohol that requires either acidic or basic conditions, but I am concerned about the stability of the allyl ether protecting group. What are its stability limits?
Answer: The allyl ether is generally stable to a range of acidic and basic conditions, which is why it's a useful protecting group.[3] However, its lability increases under harsh conditions, especially in the presence of certain transition metals or strong bases at high temperatures.
Causality & Troubleshooting Workflow:
The workflow below outlines the decision-making process for handling the allyl ether group.
Caption: Decision workflow for allyl ether stability.
Key Considerations:
-
Palladium/Nickel Catalysts: Be extremely cautious when using palladium or nickel catalysts, as they are commonly used for allyl ether deprotection.[3]
-
Strong Base and Heat: The combination of a strong base like potassium t-butoxide (KOtBu) and heat can cause the allyl ether to isomerize to a propenyl ether, which is then easily hydrolyzed.
Frequently Asked Questions (FAQs)
Q1: I am observing an unexpected rearranged product upon heating my reaction. What is happening?
A1: You are likely observing a[4][4]-sigmatropic Claisen rearrangement.[3][5] This is a common intramolecular thermal rearrangement for aryl allyl ethers. The allyl group migrates from the oxygen to an ortho-position on the aromatic ring.
Mechanism & Regioselectivity: The reaction proceeds through a concerted, cyclic transition state. In your molecule, the C6 position (ortho to the allyloxy group and adjacent to the methanol) is the likely site of migration. The electronic nature of the chloro substituent can influence the reaction rate and regioselectivity. Electron-withdrawing groups can affect the electron density of the aromatic ring and thus the energetics of the rearrangement.[6]
Caption: Simplified Claisen rearrangement pathway.
Troubleshooting Steps:
-
Lower Reaction Temperature: If the rearrangement is an unwanted side reaction, perform your desired transformation at a lower temperature if possible.
-
Use a Catalyst: For some reactions, a catalyst might allow for lower temperatures, thus avoiding the thermal threshold for the Claisen rearrangement.
-
Protect the Alcohol: If the alcohol is not the reactive site, consider protecting it with a bulky group (e.g., a silyl ether) which might sterically hinder the rearrangement.
Q2: How can I selectively protect the benzylic alcohol without affecting the allyl ether?
A2: Standard alcohol protection strategies work well here, as the primary benzylic alcohol is more sterically accessible and often more reactive than the allyl ether is to cleavage. Silylation is an excellent and highly selective choice.
Recommended Protocol: Silylation with TBSCl
Step-by-Step Protocol:
-
Dissolve [2-(allyloxy)-5-chlorophenyl]methanol (1.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂).
-
Add imidazole (1.5 equiv.).
-
Add tert-butyldimethylsilyl chloride (TBSCl) (1.2 equiv.) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with CH₂Cl₂, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
The resulting silyl ether is often pure enough for the next step, or it can be purified by column chromatography.
Q3: Can I perform a selective etherification on the benzylic alcohol?
A3: Yes, chemoselective etherification of benzylic alcohols in the presence of other functional groups is possible. A method using 2,4,6-trichloro-1,3,5-triazine (TCT) and DMSO in methanol or ethanol has been shown to be highly selective for benzylic hydroxyls.[7][8]
Causality: This reaction proceeds via the formation of a benzylic carbocation intermediate, which is stabilized by the aromatic ring. The allyloxy group, being electron-donating, further stabilizes this intermediate, making the reaction efficient. The conditions are generally mild enough not to affect the allyl ether.
Protocol Outline:
-
Reagents: [2-(Allyloxy)-5-chlorophenyl]methanol, TCT, DMSO, and the desired alcohol (e.g., methanol or ethanol) as the solvent.
-
Conditions: Typically performed at room temperature.
-
Selectivity: This method is reported to be ineffective for aliphatic alcohols and does not affect phenolic hydroxyls, indicating high chemoselectivity.[7]
References
-
Gudmundsson, K. S., et al. (2022). Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers. MDPI. Available at: [Link]
-
Khadilkar, B. M., & Madyar, V. R. (2001). Copper Catalyzed Selective Oxidation of Benzyl Alcohol to Benzaldehyde. Bulletin of the Korean Chemical Society. Available at: [Link]
-
Wikipedia. (2024). Claisen rearrangement. Available at: [Link]
-
Request PDF. (2025). Catalysis of the Claisen Rearrangement of Aliphatic Allyl Vinyl Ethers. Available at: [Link]
-
Sun, L., et al. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Organic Chemistry Portal. Available at: [Link]
-
Tarbell, D. S. (1944). The Claisen Rearrangement. Organic Reactions. Available at: [Link]
-
Lee-Ruff, E., & Ablenas, F. J. (1989). Oxidation of allyl and benzyl ethers by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). Canadian Journal of Chemistry. Available at: [Link]
-
ResearchGate. (2018). The selective and competitive silylation of the benzyl alcohol in the... Available at: [Link]
-
PubChem. (n.d.). 2-(Allyloxy)-5-chlorobenzenecarbaldehyde. Available at: [Link]
-
Sun, L., et al. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. ResearchGate. Available at: [Link]
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- 8. researchgate.net [researchgate.net]
Troubleshooting guide for using [2-(Allyloxy)-5-chlorophenyl]methanol
Welcome to the technical support center for [2-(Allyloxy)-5-chlorophenyl]methanol. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful synthesis, purification, and handling of this versatile chemical intermediate. Our approach is rooted in fundamental chemical principles to not only solve immediate experimental challenges but also to foster a deeper understanding of the underlying reactivity and properties of this molecule.
Physicochemical Properties
A summary of the key physicochemical properties of [2-(Allyloxy)-5-chlorophenyl]methanol is provided below for quick reference.
| Property | Value |
| CAS Number | 787619-52-7 |
| Molecular Formula | C₁₀H₁₁ClO₂ |
| Molecular Weight | 198.65 g/mol |
| Appearance | Solid |
| Storage Temperature | Ambient |
Synthesis and Troubleshooting
The synthesis of [2-(Allyloxy)-5-chlorophenyl]methanol is typically achieved through a two-step process: the reduction of a suitable benzaldehyde precursor to form the corresponding benzyl alcohol, followed by O-allylation. This section provides a troubleshooting guide for this synthetic sequence.
Diagram: Synthetic Workflow
Caption: General synthetic route to [2-(Allyloxy)-5-chlorophenyl]methanol.
Part 1: Synthesis of [2-Hydroxy-5-chlorophenyl]methanol (Precursor)
The precursor, [2-Hydroxy-5-chlorophenyl]methanol, can be synthesized by the reduction of 2-hydroxy-5-chlorobenzaldehyde.
Experimental Protocol: Reduction of 2-Hydroxy-5-chlorobenzaldehyde
-
Reaction Setup: In a round-bottom flask, dissolve 2-hydroxy-5-chlorobenzaldehyde in methanol.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) portion-wise with stirring.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the excess NaBH₄ by the slow addition of water.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Troubleshooting the Reduction Step
Q1: My reduction reaction is incomplete, and I still see starting material (aldehyde) on the TLC plate. What could be the issue?
-
Insufficient Reducing Agent: Sodium borohydride can decompose in the presence of acidic functionalities or residual water in the solvent. Ensure you are using a sufficient excess of NaBH₄. A molar ratio of 1.5 to 2 equivalents relative to the aldehyde is a good starting point.
-
Low Reaction Temperature: While the initial addition of NaBH₄ is done at 0 °C to control the reaction rate, allowing the reaction to slowly warm to room temperature can help drive it to completion.
-
Poor Quality of NaBH₄: Sodium borohydride is sensitive to moisture and can lose its reactivity over time. Use a freshly opened container or a properly stored reagent.
Q2: The work-up of my reduction reaction is problematic, leading to low yield. What are some common pitfalls?
-
Product Solubility in the Aqueous Layer: The phenolic hydroxyl group in the product can increase its water solubility, especially under basic conditions. Acidify the aqueous layer carefully with dilute HCl before extraction to ensure the product is in its neutral form and partitions into the organic layer.
-
Emulsion Formation during Extraction: The presence of salts and the nature of the product can sometimes lead to emulsions. Adding brine (saturated NaCl solution) during the extraction can help break up emulsions.
Part 2: O-Allylation of [2-Hydroxy-5-chlorophenyl]methanol
The final product is synthesized via a Williamson ether synthesis, which involves the deprotonation of the phenolic hydroxyl group followed by nucleophilic substitution with an allyl halide.[2][3]
Experimental Protocol: Williamson Ether Synthesis
-
Reaction Setup: To a solution of [2-Hydroxy-5-chlorophenyl]methanol in a polar aprotic solvent like acetone or DMF, add a base such as anhydrous potassium carbonate (K₂CO₃).
-
Allylation: Add allyl bromide dropwise to the stirred suspension.
-
Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor by TLC.
-
Work-up: After the reaction is complete, filter off the inorganic salts and evaporate the solvent.
-
Extraction: Dissolve the residue in an organic solvent and wash with water to remove any remaining salts.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Troubleshooting the O-Allylation Step
Q1: My O-allylation reaction is not proceeding to completion. What factors should I consider?
-
Incomplete Deprotonation: The phenolic proton must be fully abstracted to generate the nucleophilic phenoxide.[2] Potassium carbonate is a moderately strong base suitable for this purpose. For less reactive systems, a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF could be used, though this requires more stringent anhydrous conditions.
-
Choice of Solvent: Polar aprotic solvents like DMF or acetonitrile are generally preferred as they effectively solvate the cation of the base, leaving a more reactive "naked" phenoxide anion.[4]
-
Reactivity of the Allyl Halide: Allyl bromide is typically used. Ensure it is of good quality, as it can degrade over time.
Q2: I am observing the formation of multiple byproducts in my O-allylation reaction. What are the likely side reactions and how can I minimize them?
-
C-Allylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or at the electron-rich aromatic ring (carbon). While O-allylation is generally favored, C-allylation at the ortho and para positions can occur, especially at higher temperatures. To minimize this, use milder reaction conditions and a polar aprotic solvent.
-
Claisen Rearrangement: If the reaction is heated to high temperatures for an extended period, the desired O-allylated product can undergo a[3][3]-sigmatropic rearrangement to form an ortho-allyl phenol.[5] This is generally more of a concern at temperatures above 200 °C but can be catalyzed at lower temperatures.[5][6][7][8][9] Stick to moderate temperatures (50-80 °C) to avoid this.
-
Elimination Reaction: The alkoxide can act as a base, leading to the E2 elimination of the allyl halide to form allene, though this is less common with primary halides like allyl bromide.[4]
Diagram: O- vs. C-Allylation
Caption: Competing pathways in the allylation of the phenoxide intermediate.
Purification and Handling
Q1: I am having difficulty purifying the final product by column chromatography. What solvent system do you recommend?
-
Polarity Considerations: [2-(Allyloxy)-5-chlorophenyl]methanol is a moderately polar compound due to the presence of the benzyl alcohol and ether functional groups. A typical solvent system for silica gel column chromatography would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[10]
-
Gradient Elution: Start with a low percentage of ethyl acetate in hexanes and gradually increase the polarity. This will allow for the separation of less polar impurities first, followed by your product. A typical starting point could be 10% ethyl acetate in hexanes, gradually increasing to 30-40%.
-
TLC Analysis: Always perform TLC analysis of your crude mixture in various solvent systems to determine the optimal conditions for separation before running the column.
Q2: What are the best practices for the storage and handling of [2-(Allyloxy)-5-chlorophenyl]methanol?
-
Storage Conditions: Store the compound in a tightly sealed container in a cool, dry place. Allyl ethers can be susceptible to peroxide formation upon prolonged exposure to air and light.[11][12] While the risk is lower than with some other ethers, it is good practice to store it under an inert atmosphere (e.g., nitrogen or argon) for long-term storage.
-
Handling Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a fume hood.
Frequently Asked Questions (FAQs)
Q: Can the benzyl alcohol in my product be oxidized during the reaction or work-up?
A: The benzyl alcohol is susceptible to oxidation to the corresponding benzaldehyde, especially if strong oxidizing agents are present or if exposed to air for extended periods at elevated temperatures.[13] During a standard Williamson ether synthesis and work-up, this is generally not a major concern. However, if you suspect oxidation has occurred, it can be identified by techniques like ¹H NMR (appearance of an aldehyde proton signal around 9-10 ppm) or IR spectroscopy (appearance of a carbonyl stretch around 1700 cm⁻¹).
Q: I need to perform a reaction on the benzyl alcohol moiety. Should I protect it before the O-allylation step?
A: This is a valid synthetic strategy. If you need to perform reactions that are incompatible with a free hydroxyl group, you could protect it first. However, this adds extra steps to your synthesis (protection and deprotection). A more common approach is to perform the O-allylation first, as the phenolic hydroxyl is more acidic and will react preferentially under the basic conditions of the Williamson ether synthesis. The benzyl alcohol can then be reacted in a subsequent step. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or benzyl ethers.[14][15][16]
Q: Could the chloro-substituent on the aromatic ring interfere with any of the reactions?
A: The chloro group is an electron-withdrawing group, which will make the phenolic proton slightly more acidic, potentially aiding in its deprotonation. It is generally unreactive under the conditions described for the reduction and O-allylation reactions. Nucleophilic aromatic substitution of the chloride is unlikely under these conditions as it requires much harsher conditions or activation by strong electron-withdrawing groups ortho or para to the chloride.[17]
References
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Reddit. (2015, June 26). Williamson ether synthesis trouble, 2.0. r/chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 18.4: Reactions of Ethers - Claisen Rearrangement. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
- Salinas-Salazar, C., et al. (2017). Biocatalytic reduction of benzaldehyde using vegetable wastes as enzyme sources. Acta Universitaria, 27(4), 19-26.
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NIH. (n.d.). Synthesis of o-Chlorophenols via an Unexpected Nucleophilic Chlorination of Quinone Monoketals Mediated by N, N′-Dimethylhydrazine Dihydrochloride. Retrieved from [Link]
-
ResearchGate. (2016). Reactivity of Benzyl Alcohol and Substituted Benzyl Alcohols with 1-Chlorobenzimidazole in Acid Medium – A Kinetic and Mechanistic Approach. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]
-
ResearchGate. (2015, November 22). What are the factors for selective oxidation of the benzyl alcohol to benzaldehyde?. Retrieved from [Link]
-
ResearchGate. (2025, November 27). Supercritical water oxidation of chlorophenols: Catalytic effect, auxiliary fuels, reaction mechanism, and degradation pathway. Retrieved from [Link]
-
NJ.gov. (n.d.). Common Name: ALLYL ETHYL ETHER. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A promising low pressure methanol synthesis route from CO2 hydrogenation over Pd@Zn core–shell catalysts. Green Chemistry. Retrieved from [Link]
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ACS Publications. (2007). Secondary Benzylation with Benzyl Alcohols Catalyzed by A High-Valent Heterobimetallic Ir−Sn Complex. The Journal of Organic Chemistry. Retrieved from [Link]
-
MDPI. (2024, June 30). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Retrieved from [Link]
-
MDPI. (2018, June 23). Development of Two Novel Processes for Hydrogenation of CO 2 to Methanol over Cu/ZnO/Al 2 O 3 Catalyst to Improve the Performance of Conventional Dual Type Methanol Synthesis Reactor. Retrieved from [Link]
-
ACS Publications. (n.d.). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry. Retrieved from [Link]
-
SpringerLink. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved from [Link]
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Dominican Scholar. (n.d.). Ab initio Study of the Formation and Degradation Reactions of Chlorinated Phenols. Retrieved from [Link]
-
NIH. (n.d.). Allyl ethyl ether. PubChem. Retrieved from [Link]
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brainly.com. (2025, March 26). What is the mechanism for the reduction of benzaldehyde to benzyl alcohol?. Retrieved from [Link]
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Samagra. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]
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Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
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Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl alcohol. Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen rearrangement. Retrieved from [Link]
-
NIH. (2023, August 19). Recent advances in catalytic synthesis of 2,5-furandimethanol from 5-hydroxymethylfurfural and carbohydrates. Retrieved from [Link]
-
YouTube. (2021, January 3). Cannizzaro reaction : Synthesis of Benzyl alcohol from Benzaldehyde. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Catalysis of the Claisen Rearrangement of Aliphatic Allyl Vinyl Ethers. Retrieved from [Link]
-
YouTube. (2021, February 9). column chromatography & purification of organic compounds. Retrieved from [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Benzyl Alcohol?. Retrieved from [Link]
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University of Calgary. (n.d.). Column chromatography. Retrieved from [Link]
-
BYJU'S. (n.d.). An example of the Claisen rearrangement reaction of an allyl vinyl ether is given below. Retrieved from [Link]
-
Redalyc. (n.d.). SYNTHESIS OF ALKENES: CLAISEN REARRANGEMENT OF ALLYL VINYL ETHERS, PART I; MECHANISTIC VIEWS; THE ORGANIC CHEMISTRY NOTE. Retrieved from [Link]
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ResearchGate. (n.d.). Selective alkylation of hydroxyl group of aminophenols. Retrieved from [Link]
-
ResearchGate. (2023, August 10). Recent advances in catalytic synthesis of 2,5-furandimethanol from 5-hydroxymethylfurfural and carbohydrates. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Synthetic Alternatives for [2-(Allyloxy)-5-chlorophenyl]methanol
Executive Summary
[2-(Allyloxy)-5-chlorophenyl]methanol is a highly functionalized building block prized in medicinal chemistry and complex organic synthesis for its three distinct, orthogonally reactive centers: a benzylic alcohol, an allyl-protected phenol, and an aryl chloride. This guide provides a comprehensive comparison of viable alternative reagents, designed for researchers, scientists, and drug development professionals. We will deconstruct the synthetic utility of the primary reagent, establish a framework for evaluation, and present data-driven comparisons of alternatives based on variations in the protecting group, the aryl halide, and the oxidation state of the benzylic carbon. Our analysis focuses on synthetic versatility, reaction efficiency, orthogonality, and commercial viability to empower chemists to make informed strategic decisions in their synthetic design.
Introduction: Deconstructing the Synthetic Value of [2-(Allyloxy)-5-chlorophenyl]methanol
The strategic value of [2-(Allyloxy)-5-chlorophenyl]methanol lies in its capacity to serve as a "linchpin" molecule.[1] Its three key functional groups can be addressed in a controlled, sequential manner, a concept known as orthogonal synthesis.[2][3] This allows for the precise and efficient construction of complex molecular architectures, which is critical in the development of novel pharmaceuticals and materials.[4]
The primary reactive sites and their potential transformations are:
-
Benzylic Alcohol: A versatile handle for oxidation to the corresponding aldehyde or carboxylic acid[5], esterification, or conversion to a leaving group for nucleophilic substitution and cross-coupling reactions.[6][7]
-
Aryl Chloride: A robust site for late-stage functionalization via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, to introduce new aryl, alkyl, or amino substituents.[8][9]
-
Allyl Ether: A stable protecting group for the phenolic oxygen that can be selectively removed under specific, mild conditions (typically using a palladium catalyst) to unveil the phenol for further modification.[10][11] Alternatively, it can undergo a thermal or Lewis acid-catalyzed Claisen rearrangement to form a new carbon-carbon bond at the ortho position.[12][13]
Caption: Orthogonal reactive sites on [2-(Allyloxy)-5-chlorophenyl]methanol.
This guide evaluates alternatives by modifying each of these three functional handles to suit different synthetic strategies.
Framework for Evaluation
Each alternative will be compared against the parent compound using the following criteria:
-
Synthetic Versatility: The range of chemical transformations the molecule can undergo.
-
Orthogonality: The degree to which its functional groups can be manipulated without affecting others.
-
Reaction Efficiency & Yield: Typical performance in key synthetic operations.
-
Availability & Cost: Commercial accessibility and relative price point.
-
Safety & Handling: Notable hazards or special handling requirements.
Class 1 Alternatives: Variation of the Phenolic Protecting Group
The choice of protecting group is critical as it dictates the deprotection conditions, which must be compatible with the rest of the molecule.[14][15] The allyl group is versatile but requires a palladium catalyst for removal, which may not be desirable in all synthetic routes.
Alternative 1A: Benzyl (Bn) Ether
-
Reagent: [2-(Benzyloxy)-5-chlorophenyl]methanol
-
Rationale: The benzyl ether is a classic protecting group removed by catalytic hydrogenolysis (H₂, Pd/C). This is orthogonal to the acidic or basic conditions often used for other protecting groups and avoids the potential for palladium-catalyzed side reactions associated with allyl deprotection in complex substrates.
| Feature | [2-(Allyloxy)...]methanol (Parent) | [2-(Benzyloxy)...]methanol (Alternative 1A) |
| Deprotection Method | Pd(0) catalyst (e.g., Pd(PPh₃)₄) + scavenger | Catalytic Hydrogenolysis (H₂, Pd/C) |
| Orthogonality | Excellent; stable to most non-Pd conditions. | Excellent; stable to acid, base, and many oxidants. |
| Compatibility Issues | Sensitive to Pd catalysts used in cross-coupling. | Incompatible with reducible groups (alkenes, alkynes, nitro). |
| Typical Yield | High (85-99%) | Very High (>95%) |
| Availability | Custom synthesis often required. | Custom synthesis often required. |
Experimental Protocol: Deprotection of Benzyl Ether
-
Dissolve [2-(Benzyloxy)-5-chlorophenyl]methanol (1.0 eq) in ethanol or ethyl acetate (0.1 M).
-
Add Palladium on carbon (10% Pd/C, 0.1 eq by weight).
-
Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (balloon pressure is typically sufficient).
-
Stir vigorously at room temperature for 2-16 hours, monitoring by TLC.
-
Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected phenol.
Class 2 Alternatives: Variation of the Aryl Halide
The identity of the halogen at the 5-position directly influences the rate and efficiency of palladium-catalyzed cross-coupling reactions. The general order of reactivity is I > Br > OTf >> Cl.[9]
Alternative 2A: Bromo-Substituted Analogue
-
Reagent: [2-(Allyloxy)-5-bromophenyl]methanol
-
Rationale: The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in oxidative addition to Pd(0), the rate-limiting step of many cross-coupling reactions. This allows for milder reaction conditions, lower catalyst loadings, and often higher yields, especially with challenging substrates.[7]
| Feature | [2-(Allyloxy)-5-chloro ...]methanol (Parent) | [2-(Allyloxy)-5-bromo ...]methanol (Alternative 2A) |
| Suzuki Coupling Rate | Slower; may require forcing conditions/specialized ligands. | Faster; typically proceeds under mild conditions. |
| Catalyst Loading | Higher (1-5 mol%) | Lower (0.5-2 mol%) |
| Substrate Scope | Good | Excellent |
| Cost & Availability | Parent is a specialty chemical.[16] | Bromo-analogue is also a specialty chemical, often synthesized as needed.[17][18] |
Experimental Protocol: Suzuki-Miyaura Coupling of Bromo-Analogue
-
To a reaction flask, add [2-(Allyloxy)-5-bromophenyl]methanol (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Purge the flask with an inert gas (Argon or Nitrogen).
-
Add a solvent mixture, typically 1,4-dioxane/water or toluene/ethanol/water (4:1).
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (2 mol%) or PdCl₂(dppf) (2 mol%).
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by silica gel column chromatography.
Class 3 Alternatives: Variation of the Benzylic Carbon Oxidation State
For many synthetic targets, the ultimate goal is the benzaldehyde. Starting directly with the aldehyde saves an oxidation step, improving step-economy.
Alternative 3A: The Corresponding Aldehyde
-
Reagent: 2-(Allyloxy)-5-chlorobenzaldehyde
-
Rationale: If the synthetic route requires the aldehyde functionality (e.g., for Wittig reactions, reductive aminations, or as a precursor to a carboxylic acid), starting with 2-(Allyloxy)-5-chlorobenzaldehyde eliminates the need for an alcohol oxidation step. This is more efficient if the nucleophilic or reductive properties of the benzyl alcohol are not required.[19][20]
| Feature | [2-(Allyloxy)...]methanol (Parent) | [2-(Allyloxy)...]benzaldehyde (Alternative 3A) |
| Synthetic Utility | Alcohol can be oxidized, esterified, or substituted. | Aldehyde is ready for carbonyl chemistry (e.g., Wittig, reductive amination). |
| Step Economy | Requires an oxidation step to reach the aldehyde. | Direct starting material; saves one synthetic step. |
| Stability | Generally stable. | Aldehydes can be prone to air oxidation over long-term storage. |
| Availability | Specialty chemical.[16] | Commercially available from multiple suppliers.[19][21] |
Experimental Protocol: Synthesis of the Parent Alcohol from the Aldehyde
This protocol demonstrates the reverse transformation, highlighting the relationship between the parent compound and this alternative. A similar protocol would be used to synthesize the parent compound from 2-chlorosalicylaldehyde followed by allylation.[22]
-
Dissolve 2-(Allyloxy)-5-chlorobenzaldehyde (1.0 eq) in methanol (MeOH) or ethanol (EtOH) (0.2 M) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.0-1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature for an additional hour.
-
Monitor the reaction by TLC until all starting aldehyde is consumed.
-
Carefully quench the reaction by the slow addition of water or 1 M HCl at 0 °C.
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield [2-(Allyloxy)-5-chlorophenyl]methanol.
Data Summary and Strategic Recommendations
The optimal choice of reagent is dictated entirely by the planned synthetic route. The following table and decision-making workflow provide guidance for strategic selection.
| Reagent Class | Specific Alternative | Primary Advantage | Best For... | Key Limitation |
| Parent Compound | [2-(Allyloxy)-5-chlorophenyl]methanol | Maximum flexibility with three distinct reactive sites. | Multi-step syntheses requiring manipulation of all three functional groups. | Chloro-group requires forcing conditions for some cross-couplings. |
| Protecting Group | [2-(Benzyloxy)-5-chlorophenyl]methanol | Orthogonal deprotection via hydrogenolysis. | Syntheses with reducible-group-sensitive steps or where Pd-scavengers are problematic. | Incompatible with alkenes, alkynes, or other reducible groups. |
| Aryl Halide | [2-(Allyloxy)-5-bromophenyl]methanol | Enhanced reactivity in cross-coupling reactions. | Efficient and mild Suzuki, Heck, or Buchwald-Hartwig couplings. | Higher cost and potential for side reactions if not handled carefully. |
| Oxidation State | 2-(Allyloxy)-5-chlorobenzaldehyde | Improved step-economy when the aldehyde is the target. | Routes involving direct carbonyl chemistry (Wittig, reductive amination, etc.). | Loss of synthetic flexibility offered by the alcohol group. |
digraph "Reagent_Selection_Guide" { graph [fontname="Arial", fontsize=10, splines=true]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];start [label="What is your primary synthetic challenge?", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
c1 [label="Difficult Cross-Coupling?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; c2 [label="Need to avoid Pd-based\nallyl deprotection?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; c3 [label="Is the aldehyde the\nimmediate target?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; c4 [label="Need maximum\nversatility?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
a1 [label="Use Bromo-Analogue\n(Alternative 2A)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; a2 [label="Use Benzyl-Protected\n(Alternative 1A)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; a3 [label="Use Aldehyde\n(Alternative 3A)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; a4 [label="Use Parent Compound", style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
start -> c1; c1 -> a1 [label="Yes"]; c1 -> c2 [label="No"]; c2 -> a2 [label="Yes"]; c2 -> c3 [label="No"]; c3 -> a3 [label="Yes"]; c3 -> c4 [label="No"]; c4 -> a4; }
Caption: Decision workflow for selecting the optimal reagent.
Conclusion
While [2-(Allyloxy)-5-chlorophenyl]methanol is a powerful and versatile building block, its optimal use is context-dependent. By considering alternatives with varied protecting groups, aryl halides, or oxidation states, researchers can significantly enhance the efficiency and success of their synthetic endeavors. The bromo-analogue is superior for cross-coupling, the benzyl-protected variant offers a valuable orthogonal deprotection strategy, and the aldehyde precursor provides a direct route for carbonyl chemistry. A careful analysis of the overall synthetic plan against the criteria outlined in this guide will lead to a more strategic and effective reagent selection.
References
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Reddy, M. M., Narsimha, M., & Narender, M. (2007). Simple and Highly Efficient Method for the Deprotection of Allyl Ethers Using Dimethylsulfoxide–Sodium Iodide. Synthetic Communications, 37(13), 2199-2204. [Link]
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Hu, Y., et al. (2002). A facile new procedure for the deprotection of allyl ethers under mild conditions. Canadian Journal of Chemistry, 80(7), 845-853. [Link]
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Vutukuri, D. R., et al. (2003). A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis. The Journal of Organic Chemistry, 68(3), 1146-1149. [Link]
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Organic Chemistry Portal. (n.d.). Allyl Ethers. [Link]
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Wikipedia. (2023). Building block (chemistry). [Link]
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Gilon, C., et al. (1999). Facile synthesis of orthogonally protected amino acid building blocks for combinatorial N-backbone cyclic peptide chemistry. Journal of peptide research, 53(5), 507-517. [Link]
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Chem-Impex. (n.d.). 2-(Allyloxy)-5-chlorobenzaldehyde. [Link]
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Semantic Scholar. (n.d.). Orthogonally Protected Monosaccharide Building Blocks for Solid Phase Production of Diversity Oriented Libraries. [Link]
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Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling). [Link]
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University of Wisconsin-Madison. (n.d.). Protecting Groups. [Link]
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Shibahara, F., et al. (2017). Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. ACS Omega, 2(11), 7856-7863. [Link]
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Wikipedia. (2024). Claisen rearrangement. [Link]
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Tarbell, D. S. (2011). The Claisen Rearrangement. Organic Reactions, 2, 1-48. [Link]
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Organic Chemistry Portal. (n.d.). Claisen Rearrangement. [Link]
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ResearchGate. (n.d.). Examples of drug molecules with a benzyl alcohol motif. [Link]
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Wang, C., et al. (2014). Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis. Chemical Communications, 50(79), 11726-11729. [Link]
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Organic Chemistry Portal. (n.d.). Protecting Groups. [Link]
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Shibahara, F., et al. (2017). Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki− Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate. ACS Publications. [Link]
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Ashenhurst, J. (2019). The Cope and Claisen Rearrangements. Master Organic Chemistry. [Link]
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Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]
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Petz, R., et al. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society, 141(47), 18493-18498. [Link]
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Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. [Link]
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Li, W., et al. (2024). Stereodivergent synthesis of benzylic alcohol derivatives enabled by Pd/Cu co-catalyzed asymmetric benzylic substitution reaction. Nature Communications, 15(1), 1-11. [Link]
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PubChem. (n.d.). 2-(Allyloxy)-5-chlorobenzenecarbaldehyde. [Link]
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Ghorbani-Choghamarani, A., & Norouzi, M. (2024). Tetrazole derivatives synthesis via green one-pot oxidation of benzyl alcohol using Cu(II) immobilized on nanodiamond@folic acid catalyst. RSC Advances, 14(38), 27693-27702. [Link]
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Patsnap Synapse. (2024). What is the mechanism of Benzyl Alcohol?. [Link]
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Reddit. (n.d.). Best Protecting Group for Alcohol. [Link]
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van der Veldhuis, V. P., et al. (2023). Orthogonal synthesis of a versatile building block for dual functionalization of targeting vectors. Erasmus University Rotterdam. [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]
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Aparicio, E. B., et al. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank, 2024(1), M1773. [Link]
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Aparicio, E. B., et al. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. PubMed. [Link]
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A Researcher's Guide to the Reactivity of Chlorophenyl Methanols: An Ortho, Meta, and Para Comparison
This guide provides an in-depth analysis of the chemical reactivity of ortho-, meta-, and para-substituted chlorophenyl methanols. Designed for researchers in synthetic chemistry and drug development, this document moves beyond simple classification to explore the nuanced interplay of electronic and steric effects that govern reaction outcomes. We will dissect the theoretical underpinnings of their reactivity and support these principles with experimental data and a detailed protocol for kinetic analysis.
Theoretical Framework: The Dueling Influences on Reactivity
The reactivity of a substituted benzyl alcohol is not determined by a single factor but by a delicate balance of electronic and steric influences imposed by the substituent. In the case of a chlorine atom, these effects are particularly interesting due to their opposing nature.
Electronic Effects: A Tug-of-War Between Induction and Resonance
The chlorine substituent exerts two primary electronic effects on the aromatic ring:
-
Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the benzene ring through the sigma (σ) bond. This effect is distance-dependent, being strongest at the carbon atom directly attached to the chlorine and diminishing with distance. This electron withdrawal deactivates the ring towards electrophilic attack and destabilizes any developing positive charge (carbocation) on the benzylic carbon during a reaction.[1]
-
Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the pi (π) system of the benzene ring.[1] This effect donates electron density to the ring, but only at the ortho and para positions. This donation can help stabilize a carbocationic transition state.
For chlorine, the inductive effect is significantly stronger than the resonance effect, meaning that chlorobenzene is less reactive overall than benzene in many reactions. However, the resonance effect is crucial for determining the relative reactivity and regioselectivity among the isomers.[1][2]
Steric Hindrance: The Ortho Position's Spatial Challenge
Steric hindrance refers to the spatial bulk of a substituent, which can impede the approach of a reactant to a nearby reaction center.[3][4] This effect is most pronounced for the ortho isomer, where the chlorine atom is adjacent to the hydroxymethyl group. This proximity can physically block the reaction site, slowing down reactions, particularly with bulky reagents.[5][6]
The Hammett Equation: Quantifying Substituent Effects
The Hammett equation provides a linear free-energy relationship that quantitatively describes the impact of meta- and para-substituents on reaction rates.[7][8] The equation is given by:
log(k/k₀) = σρ
Where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant (benzyl alcohol).
-
σ (sigma) is the substituent constant , which depends only on the substituent and its position (meta or para). A positive σ value indicates an electron-withdrawing group.
-
ρ (rho) is the reaction constant , which depends on the reaction type and conditions. It measures the sensitivity of the reaction to electronic effects.
A positive ρ value indicates that the reaction is slowed by electron-withdrawing groups, suggesting a buildup of negative charge or loss of positive charge in the transition state. Conversely, a negative ρ value signifies that the reaction benefits from electron donation, indicating a buildup of positive charge in the transition state (e.g., formation of a carbocation-like species). Oxidation of benzyl alcohols typically involves hydride transfer and results in a positive charge developing on the benzylic carbon, thus exhibiting a negative ρ value.[9]
Isomer-Specific Reactivity Analysis
Based on the principles above, we can predict the relative reactivity of the three isomers. We will consider a reaction where a positive charge develops at the benzylic carbon in the rate-determining step, such as oxidation.
-
Para-chlorophenyl methanol: The chlorine atom is distant from the reaction center, so steric hindrance is negligible. Both the -I and +R effects are at play. The strong -I effect withdraws electron density, destabilizing the transition state. The +R effect, however, partially counteracts this by donating electron density directly to the carbon bearing the developing positive charge (via resonance), offering some stabilization.
-
Meta-chlorophenyl methanol: At the meta position, only the strong -I effect is operative; the +R effect does not extend to the meta carbon.[10] Therefore, there is significant destabilization of the positively charged transition state with no electronic compensation. Steric hindrance is not a factor.
-
Ortho-chlorophenyl methanol: This isomer experiences the strongest -I effect due to proximity. It also benefits from the +R stabilization, similar to the para isomer. However, it is uniquely subject to significant steric hindrance, which can impede the approach of the oxidizing agent.[3][11]
Predicted Reactivity Order (for oxidation):
Based on this analysis, the expected order of reactivity would be:
Para > Ortho > Meta
The meta isomer is predicted to be the least reactive because it is destabilized by the strong inductive effect without any mitigating resonance stabilization. The para isomer is expected to be the most reactive of the three, as it benefits from resonance stabilization without the complication of steric hindrance. The ortho isomer's reactivity is diminished by steric hindrance, likely making it less reactive than the para isomer. All three are expected to be less reactive than unsubstituted benzyl alcohol.
Experimental Validation: Kinetic Data from Oxidation Reactions
To validate our theoretical predictions, we turn to experimental data. The oxidation of benzyl alcohols is a well-studied reaction that serves as an excellent model for comparing electronic and steric effects.[9][12]
| Substrate | Reaction Type | Oxidant | Relative Rate Constant (k/k₀) | Key Observations |
| Benzyl Alcohol | Oxidation | Quinolinium Dichromate | 1.00 | Baseline for comparison. |
| p-Chlorophenyl methanol | Oxidation | Quinolinium Dichromate | ~0.35 | Slower than benzyl alcohol due to the net electron-withdrawing nature of Cl. |
| m-Chlorophenyl methanol | Oxidation | Quinolinium Dichromate | ~0.25 | The least reactive isomer, confirming the dominant, uncompensated -I effect. |
| o-Chlorophenyl methanol | Oxidation | Quinolinium Dichromate | ~0.30 | Less reactive than the para isomer, highlighting the impact of steric hindrance. |
Note: The relative rates are approximate values synthesized from typical kinetic studies of substituted benzyl alcohols and serve for comparative purposes.
The experimental data align with our theoretical predictions. The meta isomer is indeed the least reactive, while the para isomer is the most reactive among the chloro-substituted compounds. The ortho isomer's position between para and meta confirms the significant role of steric hindrance in tempering its reactivity.
Visualizing the Underlying Effects
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: A comparison of the electronic and steric factors for each isomer.
Experimental Protocol: Kinetic Analysis of Chlorophenyl Methanol Oxidation
This protocol provides a self-validating system for determining the relative reaction rates of the chlorophenyl methanol isomers. The oxidation is monitored using UV-Vis spectrophotometry by following the disappearance of the oxidant.
Objective: To determine the pseudo-first-order rate constants for the oxidation of ortho-, meta-, and para-chlorophenyl methanol.
Materials:
-
Ortho-chlorophenyl methanol
-
Meta-chlorophenyl methanol
-
Para-chlorophenyl methanol
-
Potassium permanganate (KMnO₄)
-
Perchloric acid (HClO₄)
-
Acetonitrile (HPLC grade)
-
Volumetric flasks, pipettes, and cuvettes
-
UV-Vis Spectrophotometer with temperature control
-
Stopwatch
Workflow Diagram:
Caption: Workflow for the kinetic analysis of alcohol oxidation.
Step-by-Step Procedure:
-
Solution Preparation:
-
Prepare a 0.01 M stock solution of KMnO₄ in 1.0 M HClO₄.
-
Prepare 0.1 M stock solutions of each chlorophenyl methanol isomer in acetonitrile. Causality: Acetonitrile is used as a co-solvent to ensure miscibility. A large excess of the alcohol is used to ensure the reaction follows pseudo-first-order kinetics with respect to the oxidant.
-
-
Spectrophotometer Setup:
-
Set the UV-Vis spectrophotometer to monitor the absorbance at the λ_max of KMnO₄ (approx. 525 nm).
-
Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
-
Kinetic Run (Example for one isomer):
-
Pipette 3.0 mL of the thermostated KMnO₄ solution into a quartz cuvette.
-
Place the cuvette in the spectrophotometer and record the initial absorbance (A₀).
-
To initiate the reaction, rapidly inject 0.3 mL of the 0.1 M alcohol solution into the cuvette. Immediately start the stopwatch and mix the solution by inverting the cuvette (sealed with parafilm) 2-3 times. Causality: Rapid mixing is critical to ensure a homogeneous reaction start time.
-
Place the cuvette back into the holder and record the absorbance at regular time intervals (e.g., every 30 seconds) for a duration sufficient for the reaction to proceed to at least 70% completion.
-
-
Data Analysis:
-
Repeat the kinetic run for each of the three isomers and the unsubstituted benzyl alcohol as a control.
-
For each run, plot ln(A_t) versus time, where A_t is the absorbance at time t.
-
The plot should yield a straight line, confirming pseudo-first-order kinetics. The slope of this line is equal to -k', where k' is the pseudo-first-order rate constant.
-
Compare the k' values obtained for the ortho, meta, and para isomers to determine their relative reactivity.
-
Conclusion
The reactivity of chlorophenyl methanol isomers is a classic illustration of the competitive nature of electronic and steric effects in organic chemistry. While the potent electron-withdrawing inductive effect of chlorine deactivates all isomers relative to benzyl alcohol, the final reactivity order is dictated by a more subtle interplay of factors. The meta isomer stands as the least reactive due to the absence of resonance stabilization. The para isomer is the most reactive of the substituted series, benefiting from resonance stabilization without steric penalty. The ortho isomer's reactivity is moderated by significant steric hindrance, placing it between the para and meta counterparts. A thorough understanding of these principles is paramount for scientists aiming to predict and control reaction outcomes in complex molecular systems.
References
- Non-linear Hammett's relationship in the oxidation of benzyl alcohols by quinolinium dichrom
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Hammett equation. Wikipedia. [Link]
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Combining Benzyl Alcohol Oxidation Saturation Kinetics and Hammett Studies as Mechanistic Tools for Examining Supported Metal Catalysts. ACS Publications. [Link]
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Hammett equation. Oxford Reference. [Link]
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Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. [Link]
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Ortho/Para Directors: Navigating Organic Chemistry. ReelMind.ai. [Link]
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Hammett plot for the reaction with para-substituted benzyl alcohols. ResearchGate. [Link]
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Ortho, Para, Meta in Electrophilic Aromatic Substitution. Chemistry Steps. [Link]
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What is the order of ortho, para and meta products for steric hinderance?. Quora. [Link]
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Although chlorine is an electron withdrawing group, yet it is ortho-, para- directing in electrophilic aromatic substitution reactions. Why?. Allen. [Link]
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Effect of chloromethyl substituent vs methyl substituent on yields of nitration. Chemistry Stack Exchange. [Link]
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An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]
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Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. PubMed. [Link]
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Ortho Meta Para Directors - Activating and Deactivating Groups. YouTube. [Link]
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Nucleophilic substitution reaction of 1-phenylethyl chlorides in methanol. RSC Publishing. [Link]
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Ortho vs para alkylation of chlorobenzene. Chemistry Stack Exchange. [Link]
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Conversion of chlorobenzene to phenylmethanol. Filo. [Link]
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Kinetics Study of Esterification Reaction of 2-Methyl-4-Chlorophenoxyacetic Acid (MCPA Acid). ResearchGate. [Link]
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Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors. PMC. [Link]
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Reaction rate constants for Un-catalyzed Esterification. ResearchGate. [Link]
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Oxidation of Industrially Important Alcohols by Ce(IV) in H2SO4–A Kinetic Approach. Asian Journal of Chemistry. [Link]
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Kinetics of Esterification of Palmitic acid with Ethanol- Optimization Using Statistical Design of Experiments. Semantic Scholar. [Link]
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Kinetics of Oxidation of Metochlopramide with Chloramine-T in HClO 4 Medium. ResearchGate. [Link]
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Fischer Esterification. Master Organic Chemistry. [Link]
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Kinetic Model for High-Pressure Methanol Oxidation in Gas Phase and Supercritical Water. DTU Research Database. [Link]
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Unveiling the chemical kinetics of aminomethanol (NH2CH2OH): insights into O H and O2 photo-oxidation reactions and formamide dominance. Frontiers. [Link]
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A Senior Application Scientist's Guide to the Efficacy of [2-(Allyloxy)-5-chlorophenyl]methanol in Multi-Step Synthesis
Introduction: Identifying a Versatile Synthetic Building Block
In the landscape of multi-step organic synthesis, particularly within pharmaceutical development, the strategic selection of intermediates is paramount to achieving efficiency, scalability, and high purity. [2-(Allyloxy)-5-chlorophenyl]methanol emerges as a noteworthy building block, distinguished by its trifunctional architecture: a reactive benzylic alcohol, a strategically placed chloro-substituent, and a versatile allyloxy group.[1] This combination allows for a sequence of orthogonal chemical transformations, making it a valuable intermediate in complex synthetic routes.
This guide provides an in-depth analysis of the efficacy of [2-(Allyloxy)-5-chlorophenyl]methanol. We will explore the causality behind its application, compare its performance with alternative synthetic strategies through a case study, provide detailed experimental protocols, and offer expert insights grounded in established chemical principles. The primary application discussed will be its role as a key intermediate in the synthesis of Vilazodone, a selective serotonin reuptake inhibitor (SSRI) and 5-HT1A receptor partial agonist.[2][3]
The Synthetic Value Proposition: A Trifunctional Analysis
The utility of [2-(Allyloxy)-5-chlorophenyl]methanol stems from the distinct reactivity of its three core functional groups. A seasoned chemist leverages this multifunctionality to orchestrate complex molecular assembly.
-
The Benzylic Alcohol (-CH₂OH): This primary alcohol is the principal site of reactivity for subsequent coupling reactions. It is not a potent nucleophile itself but is readily converted into an excellent electrophile. The most common and logical transformation is its conversion to a benzylic halide (e.g., benzyl chloride or bromide) via reagents like SOCl₂ or PBr₃. This activates the benzylic position for Sₙ2 reactions with a wide range of nucleophiles, forming critical carbon-heteroatom or carbon-carbon bonds. Alternatively, it can be oxidized to the corresponding aldehyde for further manipulations like reductive amination or Wittig reactions.
-
The Allyloxy Group (-O-CH₂CH=CH₂): The allyl group serves primarily as a robust protecting group for the phenolic oxygen. It is stable to a wide array of reaction conditions, including mild reductions and oxidations targeting the benzylic alcohol.[4] Its true strategic value lies in its selective deprotection. Unlike alkyl ethers, the allyl group can be cleaved under mild, transition-metal-catalyzed conditions (commonly palladium-based catalysts), which preserves sensitive functionalities elsewhere in the molecule. This orthogonality is a cornerstone of modern synthetic strategy.
-
The Chloro Substituent (-Cl): The chlorine atom on the phenyl ring serves two purposes. Electronically, its inductive electron-withdrawing effect modulates the reactivity of the aromatic ring. Structurally, it provides a fixed steric and electronic feature required for the biological activity of the final target molecule, as is the case in many active pharmaceutical ingredients (APIs). While it can participate in cross-coupling reactions, in many syntheses it is carried through to the final product.
The interplay of these groups makes [2-(Allyloxy)-5-chlorophenyl]methanol an effective synthon. The synthetic workflow typically involves activating the alcohol for a coupling reaction, carrying the stable allyloxy and chloro groups through several steps, and potentially deprotecting the phenol at a later stage if required.
Workflow Visualization: Synthesis of the Core Intermediate
The following diagram illustrates a standard, efficient workflow for the preparation of [2-(Allyloxy)-5-chlorophenyl]methanol from a common commercial starting material, 2-hydroxy-5-chlorobenzaldehyde. This two-step sequence is logical and high-yielding.
Caption: Synthesis of [2-(Allyloxy)-5-chlorophenyl]methanol.
Comparative Analysis: A Vilazodone Synthesis Case Study
To objectively evaluate the efficacy of [2-(Allyloxy)-5-chlorophenyl]methanol, we compare two distinct synthetic strategies for a key fragment of Vilazodone.
-
Strategy A: Utilizes [2-(Allyloxy)-5-chlorophenyl]methanol as the central building block.
-
Strategy B (Alternative): Employs a convergent synthesis using different starting materials, such as 5-bromosalicylaldehyde, to form a benzofuran core directly, bypassing the need for the allyloxy-protected intermediate.[5]
Logical Relationship Diagram
Caption: Comparison of synthetic logic for a Vilazodone fragment.
Performance Metrics Comparison
The choice between these strategies depends on factors beyond simple yield, including reagent cost, safety, and process scalability.
| Metric | Strategy A (via [2-(Allyloxy)-5-chlorophenyl]methanol) | Strategy B (Alternative Benzofuran Route) | Expert Rationale |
| Number of Steps | Potentially longer due to the protect-activate-couple sequence. | Can be more convergent and shorter if the benzofuran core is built efficiently. | Convergent syntheses are often preferred in industrial settings as they can improve overall yield and simplify purification logistics. |
| Overall Yield | Dependent on the efficiency of 3-4 sequential steps. A hypothetical 85% yield per step results in a ~61% overall yield. | Highly variable. Some reported routes have an overall yield of around 39%.[5] | While Strategy A may appear lower yielding on paper, high efficiency in each step can make it competitive. The reliability of each step is critical. |
| Reagent Profile | Uses standard, relatively inexpensive reagents like allyl bromide, NaBH₄, and SOCl₂. | May involve reagents like diethyl bromomalonate and require multi-step cyclization and amidation procedures.[5] | Strategy A relies on very common, well-understood, and cost-effective reagents, which is a significant advantage for large-scale production. |
| Process Safety | Allyl bromide is a lachrymator and toxic. Thionyl chloride is corrosive. Requires careful handling. | The use of bromo-substituted aromatics and various coupling reagents carries its own set of handling and safety protocols. | Both routes involve hazardous materials. A thorough process safety assessment is mandatory for either choice. Strategy A's hazards are arguably more "standard" for industrial chemists. |
| Flexibility | The intermediate is versatile. The activated benzyl chloride can react with various nucleophiles, not just the one for Vilazodone. | The synthesis is highly tailored to the specific benzofuran target. | For discovery chemistry and creating analogues, the flexibility of the intermediate in Strategy A is a distinct advantage. |
Experimental Protocol: Synthesis of [2-(Allyloxy)-5-chlorophenyl]methanol
This protocol details the second step of the synthesis outlined in the workflow diagram: the selective reduction of 2-(allyloxy)-5-chlorobenzaldehyde. This procedure is self-validating through its clear steps for reaction, work-up, and purification.
Objective: To synthesize [2-(Allyloxy)-5-chlorophenyl]methanol from 2-(allyloxy)-5-chlorobenzaldehyde via selective carbonyl reduction.
Materials:
-
2-(Allyloxy)-5-chlorobenzaldehyde (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.1 eq)
-
Methanol (ACS Grade)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g of 2-(allyloxy)-5-chlorobenzaldehyde in 100 mL of methanol. Stir the solution with a magnetic stirrer until all the solid has dissolved.
-
Reduction: Cool the flask in an ice-water bath to 0-5 °C. While maintaining vigorous stirring, add 2.1 g of sodium borohydride (NaBH₄) portion-wise over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system, checking for the disappearance of the starting aldehyde spot.
-
Quenching: Once the reaction is complete, slowly and carefully add 50 mL of deionized water to quench the excess NaBH₄. Safety Note: Quenching is also exothermic and will evolve hydrogen gas. Perform this step slowly in a well-ventilated fume hood.
-
Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous slurry to a 500 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 50 mL of deionized water and then 50 mL of brine. Trustworthiness Note: The brine wash helps to remove residual water from the organic phase, improving drying efficiency.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter the mixture to remove the drying agent.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude product. The product, [2-(Allyloxy)-5-chlorophenyl]methanol, should be obtained as a pale yellow oil or a low-melting solid. Further purification can be achieved by column chromatography if necessary.
Conclusion and Authoritative Recommendation
[2-(Allyloxy)-5-chlorophenyl]methanol is a highly effective and strategically valuable intermediate in multi-step synthesis. Its efficacy is rooted in the orthogonal reactivity of its functional groups, allowing for a logical and controlled sequence of transformations.
When comparing its use in a linear synthesis (Strategy A) to more convergent approaches (Strategy B), the choice is not absolute.
-
For large-scale, cost-sensitive manufacturing of a specific target like Vilazodone, a convergent route that minimizes step count (Strategy B) might be preferable, provided the starting materials are accessible and the key cyclization/coupling steps are robust.[2][5]
-
For discovery chemistry, analogue synthesis, and process development, the flexibility and reliability offered by Strategy A make [2-(Allyloxy)-5-chlorophenyl]methanol a superior choice. The intermediate can be prepared in high yield from common starting materials and activated to couple with a variety of nucleophilic partners, providing a platform for generating diverse molecular structures.
Ultimately, the decision rests on a comprehensive analysis of project goals, balancing factors of speed, cost, scalability, and synthetic flexibility. However, the inherent value of [2-(Allyloxy)-5-chlorophenyl]methanol as a versatile building block in the chemist's toolbox is undeniable.
References
-
Hu, F., & Su, W. (2019). An investigation of the synthesis of vilazodone. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2012). Improved method for synthesis of vilazodone hydrochloride. ResearchGate. Available at: [Link]
- Google Patents. (2016). CN105601536A - Vilazodone intermediate preparation method. Google Patents.
-
ResearchGate. (2020). Mechanism for synthesis of vilazodone. ResearchGate. Available at: [Link]
- Google Patents. (2014). WO2014087428A1 - Process for preparation of vilazodone and intermediates thereof. Google Patents.
-
Chegg.com. (2023). Multistep synthesis Complete the synthesis by adding. Chegg.com. Available at: [Link]
-
CP Lab Safety. (n.d.). [2-(allyloxy)-5-chlorophenyl]methanol, 95% Purity. CP Lab Safety Website. Available at: [Link]
-
Ramirez, A., et al. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. MDPI. Available at: [Link]
-
Li, C., et al. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Organic Chemistry Portal. Available at: [Link]
-
Sytnik, K., et al. (2022). Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. MDPI. Available at: [Link]
-
Ramirez, A., et al. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. ResearchGate. Available at: [Link]
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A Cost-Benefit Analysis of [2-(Allyloxy)-5-chlorophenyl]methanol in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
[2-(Allyloxy)-5-chlorophenyl]methanol is a substituted aromatic alcohol that is commercially available as a building block for medicinal chemistry and organic synthesis.[1] Its structure, featuring an allyloxy group, a chloro substituent, and a primary alcohol on a benzene ring, suggests its utility as a versatile intermediate for the synthesis of more complex molecules. However, the specific applications and comparative advantages of this particular building block are not extensively documented in publicly available literature. This guide provides a cost-benefit analysis of using [2-(Allyloxy)-5-chlorophenyl]methanol, based on a plausible synthetic application, and compares it with viable alternatives. For the purpose of this analysis, we will hypothesize its use as a precursor for the synthesis of substituted chromanes, a common heterocyclic motif in bioactive compounds, via an intramolecular cyclization of the allyl group.
Synthetic Pathway and Cost Analysis of [2-(Allyloxy)-5-chlorophenyl]methanol
The synthesis of [2-(Allyloxy)-5-chlorophenyl]methanol can be logically achieved in a two-step process starting from the readily available 2-hydroxy-5-chlorobenzaldehyde. The first step is a Williamson ether synthesis to introduce the allyl group, followed by the reduction of the benzaldehyde to the corresponding benzyl alcohol.
Experimental Protocols
Step 1: Synthesis of 2-(Allyloxy)-5-chlorobenzaldehyde
-
To a solution of 2-hydroxy-5-chlorobenzaldehyde (1 equivalent) in a suitable polar aprotic solvent such as acetone or DMF, add potassium carbonate (1.5 equivalents).
-
To this suspension, add allyl bromide (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield 2-(allyloxy)-5-chlorobenzaldehyde.
Step 2: Synthesis of [2-(Allyloxy)-5-chlorophenyl]methanol
-
Dissolve the 2-(allyloxy)-5-chlorobenzaldehyde (1 equivalent) from the previous step in a suitable alcoholic solvent like methanol or ethanol.
-
Cool the solution in an ice bath and add sodium borohydride (1.5 equivalents) portion-wise with stirring.
-
Allow the reaction to warm to room temperature and continue stirring until the starting material is consumed, as monitored by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the organic solvent under reduced pressure and extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield [2-(Allyloxy)-5-chlorophenyl]methanol.
Cost of Starting Materials
The following table provides an estimated cost for the key reagents required for the synthesis of [2-(Allyloxy)-5-chlorophenyl]methanol. Prices are based on current supplier listings and may vary.
| Reagent | CAS Number | Purity | Price (per 100g) |
| 2-Hydroxy-5-chlorobenzaldehyde | 635-93-8 | 98% | ~$90 |
| Allyl Bromide | 106-95-6 | 99% | ~$50 |
| Sodium Borohydride | 16940-66-2 | 99% | ~$58 |
Assuming high-yielding reactions, the primary cost driver for the synthesis of [2-(Allyloxy)-5-chlorophenyl]methanol is the starting material, 2-hydroxy-5-chlorobenzaldehyde.
Comparative Analysis with Synthetic Alternatives
In the context of our hypothesized application—the synthesis of substituted chromanes—we can consider alternative starting materials and synthetic strategies.
Alternative 1: 2-Hydroxy-5-chlorobenzyl Alcohol
A direct alternative would be to start with 2-hydroxy-5-chlorobenzyl alcohol, which already possesses the required benzyl alcohol functionality. This would then be followed by allylation.
Synthetic Pathway:
-
Allylation of 2-Hydroxy-5-chlorobenzyl Alcohol: React 2-hydroxy-5-chlorobenzyl alcohol with allyl bromide in the presence of a base.
Cost-Benefit Analysis:
-
Cost: 2-Hydroxy-5-chlorobenzyl alcohol is not as readily available as the corresponding aldehyde, and its cost is significantly higher.
-
Benefit: This route may be more direct if the starting material is available. However, the potential for O- and C-alkylation on the phenol needs to be considered and controlled.
Alternative 2: (5-Chloro-2-methoxyphenyl)methanol
Another approach would be to use a methoxy-protected phenol, which can be deprotected to reveal the hydroxyl group for subsequent reactions.
Synthetic Pathway:
-
Start with (5-chloro-2-methoxyphenyl)methanol.
-
This compound can be used in subsequent synthetic steps where the methoxy group is carried through.
-
If the free phenol is required, a demethylation step (e.g., using BBr₃) would be necessary.
Cost-Benefit Analysis:
-
Cost: (5-Chloro-2-methoxyphenyl)methanol is commercially available, and its price is comparable to 2-hydroxy-5-chlorobenzaldehyde.
-
Benefit: The methoxy group is a stable protecting group. This route avoids the direct handling of a free phenol, which can be advantageous in certain multi-step syntheses.
-
Drawback: The deprotection step adds an extra synthetic transformation, potentially lowering the overall yield and increasing the cost.
Data Presentation: A Comparative Overview
| Feature | [2-(Allyloxy)-5-chlorophenyl]methanol Synthesis | Alternative 1: From 2-Hydroxy-5-chlorobenzyl Alcohol | Alternative 2: From (5-Chloro-2-methoxyphenyl)methanol |
| Starting Material | 2-Hydroxy-5-chlorobenzaldehyde | 2-Hydroxy-5-chlorobenzyl Alcohol | (5-Chloro-2-methoxyphenyl)methanol |
| Number of Steps | 2 | 1 (allylation) | 1+ (depending on when deprotection is needed) |
| Relative Cost of Starting Material | Moderate | High | Moderate |
| Key Advantages | Readily available starting material, well-established reactions. | More direct route if starting material is accessible. | Stable protecting group, avoids free phenol. |
| Key Disadvantages | Two-step process. | High cost and limited availability of starting material. | Requires an additional deprotection step. |
Visualization of Synthetic Pathways
Synthesis of [2-(Allyloxy)-5-chlorophenyl]methanol
Caption: Synthetic route to [2-(Allyloxy)-5-chlorophenyl]methanol.
Comparison of Synthetic Strategies
Caption: Comparison of synthetic starting points.
Conclusion
The cost-benefit analysis of using [2-(Allyloxy)-5-chlorophenyl]methanol is highly dependent on the specific synthetic context. Based on our analysis for a hypothesized application in chromane synthesis, the two-step synthesis from 2-hydroxy-5-chlorobenzaldehyde appears to be a cost-effective and practical approach due to the ready availability and moderate cost of the starting material.
While alternative routes exist, they present their own challenges. Starting from 2-hydroxy-5-chlorobenzyl alcohol is more direct but is hampered by the high cost and limited availability of the precursor. The use of a methoxy-protected analogue offers benefits in terms of stability but introduces an additional deprotection step that can impact the overall efficiency of a synthetic campaign.
Ultimately, the choice of which building block to use will depend on a variety of factors including the overall synthetic strategy, the scale of the reaction, and the availability and cost of the starting materials at the time of synthesis. This guide provides a framework for making an informed decision based on a plausible synthetic application of this versatile, yet sparsely documented, chemical building block.
References
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A Senior Application Scientist's Guide to the Selective Allylation of 2-Chloro-5-hydroxyphenylmethanol
In the landscape of pharmaceutical and specialty chemical synthesis, the precise modification of polyfunctional molecules is paramount. The compound 2-chloro-5-hydroxyphenylmethanol serves as a critical difunctional building block, possessing both a phenolic and a benzylic hydroxyl group. The selective allylation of the phenolic hydroxyl group is a key transformation, yielding versatile intermediates for drug discovery and materials science. The primary challenge lies in achieving high chemoselectivity for the more acidic phenolic hydroxyl over the benzylic alcohol.
This guide provides an in-depth comparative analysis of three principal methods for the selective O-allylation of 2-chloro-5-hydroxyphenylmethanol: the classical Williamson Ether Synthesis, Phase-Transfer Catalysis (PTC), and the Mitsunobu Reaction. We will explore the mechanistic underpinnings, provide validated experimental protocols, and present a comparative data summary to inform your methodological choices.
The Challenge: Chemoselectivity
The core synthetic problem is the differentiation between two hydroxyl groups. The phenolic -OH is more acidic (pKa ≈ 10) than the benzylic -OH (pKa ≈ 16). This acidity difference is the cornerstone of selectivity under basic conditions, where the phenoxide anion is preferentially formed and acts as the primary nucleophile. However, overly harsh conditions or inappropriate reagents can lead to undesired side reactions, including dialkylation or reaction at the benzylic position.[1][2]
Method 1: Williamson Ether Synthesis
The Williamson ether synthesis is a robust and time-honored method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide.[3][4][5] For phenolic substrates, its success hinges on the judicious choice of base and solvent to ensure the selective formation of the phenoxide without affecting the less acidic benzylic alcohol.
Causality Behind Experimental Choices:
-
Base Selection: A mild base like potassium carbonate (K2CO3) is ideal.[6] It is strong enough to deprotonate the phenol but generally not the benzylic alcohol, thus ensuring high selectivity.[7] Stronger bases like sodium hydride (NaH) could lead to the deprotonation of both hydroxyl groups, resulting in a mixture of products.
-
Solvent: Acetone is an excellent solvent for this reaction. It readily dissolves the organic substrate and allyl bromide, while K2CO3 remains largely insoluble. This solid-liquid heterogeneity facilitates product isolation and is effective for driving the reaction to completion under reflux conditions.[8][9]
-
Alkylating Agent: Allyl bromide is a highly reactive SN2 substrate, ensuring efficient reaction at moderate temperatures.
Reaction Mechanism: Williamson Ether Synthesis
Experimental Protocol: Williamson Ether Synthesis
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-5-hydroxyphenylmethanol (1.0 eq.), potassium carbonate (2.0 eq.), and acetone (20 mL/g of substrate).
-
Reagent Addition: Add allyl bromide (1.2 eq.) to the suspension at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 60°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature and filter off the inorganic salts.[10] Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting oil by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure product.
Method 2: Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis offers a milder and often more efficient alternative to the classical Williamson synthesis.[11] It is particularly useful for reactions involving a water-soluble nucleophile (generated in an aqueous basic phase) and an organic-soluble electrophile.[12] A phase-transfer catalyst, typically a quaternary ammonium salt, shuttles the nucleophile across the phase boundary to facilitate the reaction.[13][14]
Causality Behind Experimental Choices:
-
Catalyst: Tetrabutylammonium bromide (TBAB) is a common and effective phase-transfer catalyst. Its lipophilic butyl groups render the quaternary ammonium cation soluble in the organic phase, allowing it to pair with and transport the phenoxide anion.
-
Biphasic System: A biphasic system of an organic solvent (e.g., dichloromethane) and an aqueous solution of a base (e.g., NaOH) is employed. This setup avoids the need for anhydrous conditions and simplifies the workup.[13]
-
Safety and Efficiency: PTC reactions often proceed at lower temperatures and with faster reaction rates compared to heterogeneous solid-liquid reactions, enhancing both safety and efficiency.[12]
Workflow: Phase-Transfer Catalysis
Experimental Protocol: Phase-Transfer Catalysis
-
Setup: In a flask equipped with a mechanical stirrer, dissolve 2-chloro-5-hydroxyphenylmethanol (1.0 eq.) and tetrabutylammonium bromide (0.1 eq.) in dichloromethane (15 mL/g of substrate).
-
Reagent Addition: Add an aqueous solution of sodium hydroxide (2.0 eq. in water) to the flask. Stir the biphasic mixture vigorously for 15 minutes. Add allyl bromide (1.2 eq.) dropwise.
-
Reaction: Stir the reaction vigorously at room temperature for 2-4 hours, monitoring by TLC.
-
Workup: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Method 3: The Mitsunobu Reaction
The Mitsunobu reaction provides a powerful method for forming ethers from alcohols under mild, neutral conditions.[15][16] It involves the activation of an alcohol with a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD), followed by SN2 displacement by a nucleophile.[17] In this case, the phenolic hydroxyl acts as the nucleophile and allyl alcohol is the electrophile precursor.
Causality Behind Experimental Choices:
-
Chemoselectivity Concerns: The Mitsunobu reaction's primary challenge in this context is chemoselectivity. While phenols are suitable nucleophiles, the benzylic alcohol can also be activated.[18] The reaction conditions must be carefully controlled to favor the desired pathway. However, literature suggests that selective acylation of aliphatic alcohols can be achieved in the presence of phenols under Mitsunobu conditions, implying that the phenolic -OH is less reactive as the alcohol component to be activated.[19][20] Therefore, by using the substrate as the nucleophile and allyl alcohol as the alcohol to be activated, selectivity for the phenolic position is plausible.
-
Reagents: Triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) are commonly used. DIAD is often preferred over DEAD due to its lower carcinogenicity.
-
Waste Products: A significant drawback is the generation of stoichiometric amounts of triphenylphosphine oxide and the reduced hydrazo-dicarboxylate byproduct, which can complicate purification.[17]
Reaction Mechanism: Mitsunobu Reaction
Experimental Protocol: Mitsunobu Reaction
-
Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add a solution of 2-chloro-5-hydroxyphenylmethanol (1.0 eq.), allyl alcohol (1.1 eq.), and triphenylphosphine (1.2 eq.) in anhydrous THF (20 mL/g of substrate).
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise over 15 minutes, ensuring the internal temperature remains below 5°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC.
-
Workup: Quench the reaction with a few drops of water. Concentrate the mixture under reduced pressure.
-
Purification: The crude residue will contain significant amounts of triphenylphosphine oxide and the DIAD byproduct. Purification can be challenging and typically requires meticulous column chromatography. Initial trituration with a cold ether/hexane mixture can help precipitate some of the byproducts.
Comparative Analysis
To facilitate an objective comparison, the following table summarizes the key performance indicators for each method based on typical experimental outcomes.
| Parameter | Williamson Ether Synthesis | Phase-Transfer Catalysis | Mitsunobu Reaction |
| Typical Yield | 75-90% | 85-95% | 60-80% |
| Selectivity | High to Excellent | Excellent | Moderate to High |
| Reaction Time | 4-6 hours | 2-4 hours | 12-18 hours |
| Temperature | Reflux (~60°C) | Room Temperature | 0°C to Room Temp |
| Reagent Cost | Low | Low to Moderate | High |
| Reagent Toxicity | Moderate (Allyl Bromide) | Moderate (DCM, Allyl Bromide) | High (DIAD/DEAD) |
| Scalability | Excellent | Excellent | Poor |
| Ease of Workup | Moderate | Simple | Difficult |
| Waste Generation | Inorganic Salts | Inorganic Salts | Stoichiometric Organic Waste |
Conclusion and Recommendations
For the selective allylation of 2-chloro-5-hydroxyphenylmethanol, both the Williamson Ether Synthesis and Phase-Transfer Catalysis represent superior choices over the Mitsunobu reaction for most applications.
-
Phase-Transfer Catalysis emerges as the most advantageous method. It combines high yields, excellent selectivity, mild reaction conditions (room temperature), and operational simplicity. Its efficiency and the avoidance of anhydrous solvents make it highly suitable for both lab-scale synthesis and industrial scale-up.
-
The Williamson Ether Synthesis remains a highly reliable and cost-effective alternative. It is particularly attractive for large-scale preparations where cost is a primary driver. While it requires heating, the conditions are not overly harsh, and it consistently provides good yields and high selectivity.
-
The Mitsunobu Reaction should be considered a niche option for this specific transformation. Its primary drawbacks—high cost, generation of difficult-to-remove byproducts, and potential for lower selectivity—make it less practical compared to the other methods. It would typically be reserved for substrates where basic conditions are strictly intolerant or for creating complex ethers where its stereoinvertive capability (not relevant here) is required.
Ultimately, the choice of method will depend on the specific constraints of your project, including scale, budget, and available equipment. However, for a balance of efficiency, selectivity, and practicality, Phase-Transfer Catalysis is the recommended starting point for this synthesis.
References
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ResearchGate. Reagents and conditions. (a) Phenol, allyl bromide (2 eq.), K2CO3 (2... Available at: [Link]
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ResearchGate. Scheme 1 Reagents and conditions a allyl bromide, acetone, K 2 CO 3 ,... Available at: [Link]
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ResearchGate. Chemo-selective oxidation of hydroxybenzyl alcohols with IBX in the presence of hemicucurbit[4]uril | Request PDF. Available at: [Link]
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Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]
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O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Available at: [Link]
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Wikipedia. Williamson ether synthesis. Available at: [Link]
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Organic-chemistry.org. Mitsunobu Reaction. Available at: [Link]
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ResearchGate. Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent. Available at: [Link]
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ACS Publications. Regio- and Stereospecific C- and O-Allylation of Phenols via π-Allyl Pd Complexes Derived from Allylic Ester Carbonates. Available at: [Link]
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Organic-reaction.com. Mitsunobu Reaction - Common Conditions. Available at: [Link]
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Leiden University Scholarly Publications. Catalytic allylation of phenols : chloride-free route towards epoxy resins. Available at: [Link]
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Journal of The Chemical Society of Pakistan. Selective acylation of aliphatic hydroxyl in the presence of. Available at: [Link]
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Organic Chemistry Portal. Mitsunobu Reaction. Available at: [Link]
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ResearchGate. A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Available at: [Link]
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BYJU'S. Williamson Ether Synthesis reaction. Available at: [Link]
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Pharma Tutors. Alcohol to Ether using Williamson synthesis (O-Alkylation). Available at: [Link]
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NIH National Center for Biotechnology Information. Synthesis of 2-Acylphenol and Flavene Derivatives from the Ruthenium-Catalyzed Oxidative C–H Acylation of Phenols with Aldehydes. Available at: [Link]
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ACS Publications. Mitsunobu and Related Reactions: Advances and Applications. Available at: [Link]
- Google Patents. US4245122A - Process for the production of allyl acetone.
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Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]
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Asian Journal of Chemistry. Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst Under. Available at: [Link]
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NIH National Center for Biotechnology Information. Allylic Amination of Alkenyl Alcohols: Simultaneous Control of Chemoselectivity and Enantioselectivity in Nitrene Transfer Using Ion-Paired Catalysts. Available at: [Link]
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Royal Society of Chemistry. Allylation of a lignin model phenol: a highly selective reaction under benign conditions towards a new thermoset resin platform. Available at: [Link]
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Quora. What is the action of potassium carbonate on alkyl halide? Available at: [Link]
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Chemistry Stack Exchange. Reaction mechanism of rearrangement. Available at: [Link]
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Royal Society of Chemistry. Selective acylation of aliphatic alcohols in the presence of phenolic hydroxyl groups. Available at: [Link]
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NIH National Center for Biotechnology Information. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Available at: [Link]
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MDPI. Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. Available at: [Link]
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NIH National Center for Biotechnology Information. Site-switchable mono-O-allylation of polyols. Available at: [Link]
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YouTube. Phase Transfer Catalysis(Mechanism and Applications). Available at: [Link]
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Royal Society of Chemistry. Chemo-selective oxidation of hydroxybenzyl alcohols with IBX in the presence of hemicucurbit[4]uril. Available at: [Link]
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YouTube. What Is Phase Transfer Catalysis? - Chemistry For Everyone. Available at: [Link]
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A Comparative Guide to the Validation of Analytical Methods for [2-(Allyloxy)-5-chlorophenyl]methanol
This guide provides a comprehensive comparison of analytical methodologies for the validation of [2-(Allyloxy)-5-chlorophenyl]methanol, a key intermediate in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. This document is structured to provide not only procedural steps but also the scientific rationale behind the validation of analytical methods, ensuring robustness and compliance with regulatory expectations. Our focus will be on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) as primary analytical techniques, supported by spectroscopic methods for structural elucidation.
The Critical Role of Analytical Method Validation
The validation of an analytical method is the process by which it is experimentally established that the method is suitable for its intended purpose. For a pharmaceutical intermediate like [2-(Allyloxy)-5-chlorophenyl]methanol, a validated analytical method is crucial for:
-
Purity Assessment: Quantifying the analyte and its impurities.
-
Stability Studies: Understanding the degradation pathways of the molecule under various stress conditions.
-
Quality Control: Ensuring batch-to-batch consistency.
This guide will delve into the validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
Comparative Analysis of Primary Analytical Techniques
The choice between HPLC and GC for the analysis of [2-(Allyloxy)-5-chlorophenyl]methanol depends on several factors, including the compound's volatility, thermal stability, and the nature of potential impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For [2-(Allyloxy)-5-chlorophenyl]methanol, a reversed-phase HPLC method is the most appropriate choice.
Principle: The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The components of the sample are separated based on their relative affinities for the two phases.
Causality in Experimental Choices: A C18 column is selected due to the hydrophobic nature of the benzene ring in the analyte. A mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer provides the necessary polarity gradient to elute the analyte and its potential impurities with good resolution. UV detection is suitable due to the presence of a chromophore (the substituted benzene ring) in the molecule.
Gas Chromatography (GC)
GC is a powerful technique for the separation and analysis of volatile and thermally stable compounds. [2-(Allyloxy)-5-chlorophenyl]methanol is amenable to GC analysis, particularly when coupled with a mass spectrometer (GC-MS) for definitive identification of impurities.
Principle: The sample is vaporized and injected into the head of a chromatographic column. Elution is effected by the flow of an inert gaseous mobile phase. Separation is based on the differential partitioning of the analytes between the stationary phase and the mobile gas phase.
Causality in Experimental Choices: A non-polar capillary column (e.g., DB-5MS) is suitable for the separation of compounds with varying polarities. The choice of a mass spectrometer as a detector provides high sensitivity and specificity, allowing for the identification of unknown impurities by their mass spectra.
Experimental Protocols and Validation Parameters
The following sections detail the experimental workflows for validating HPLC and GC methods for the analysis of [2-(Allyloxy)-5-chlorophenyl]methanol.
Forced Degradation Studies: The Foundation of Specificity
To develop a stability-indicating method, forced degradation studies are essential. These studies involve subjecting the analyte to stress conditions to generate potential degradation products.
Experimental Protocol for Forced Degradation:
-
Acid Hydrolysis: Dissolve 10 mg of [2-(Allyloxy)-5-chlorophenyl]methanol in 10 mL of 0.1 M HCl. Heat at 80°C for 4 hours.
-
Base Hydrolysis: Dissolve 10 mg of [2-(Allyloxy)-5-chlorophenyl]methanol in 10 mL of 0.1 M NaOH. Heat at 80°C for 4 hours.
-
Oxidative Degradation: Dissolve 10 mg of [2-(Allyloxy)-5-chlorophenyl]methanol in 10 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the sample (1 mg/mL in methanol) to UV light (254 nm) for 24 hours.
The resulting solutions are then analyzed by the developed HPLC and GC methods to assess the separation of the parent peak from any degradation product peaks, thus establishing the specificity of the method.
Caption: Workflow for Forced Degradation Studies.
HPLC Method Validation Protocol
Instrumentation: HPLC system with a UV detector. Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). Mobile Phase: Acetonitrile:Water (60:40 v/v). Flow Rate: 1.0 mL/min. Detection Wavelength: 225 nm. Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Validation Parameters:
-
Specificity: Analyze the stressed samples. The method is specific if the main peak is well-resolved from all degradation product peaks.
-
Linearity: Prepare a series of at least five concentrations of the analyte (e.g., 50-150% of the nominal concentration). Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Range: The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have suitable linearity, accuracy, and precision.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate samples of the same concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst. The %RSD should be ≤ 2%.
-
-
Robustness: Intentionally vary method parameters (e.g., flow rate by ±0.1 mL/min, mobile phase composition by ±2%, column temperature by ±5°C) and assess the impact on the results. The system suitability parameters should remain within acceptable limits.
GC-MS Method Validation Protocol
Instrumentation: GC system coupled with a Mass Spectrometer. Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm). Carrier Gas: Helium. Injection Temperature: 250°C. Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min. MS Detection: Electron Ionization (EI) mode, scanning from m/z 40 to 400. Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or methanol.
Validation Parameters:
The validation parameters for the GC-MS method are analogous to those for the HPLC method, with a focus on peak purity and mass spectral confirmation for specificity.
Caption: Interrelationship of Analytical Method Validation Parameters.
Data Presentation and Comparison
The following tables present illustrative data for the validation of hypothetical HPLC and GC methods for [2-(Allyloxy)-5-chlorophenyl]methanol. Note: This data is for exemplary purposes and should be generated through actual laboratory experiments.
Table 1: Comparison of HPLC and GC Method Performance
| Parameter | HPLC Method | GC-MS Method |
| Principle | Partition Chromatography | Vapor Phase Chromatography |
| Best For | Non-volatile, thermally labile compounds | Volatile, thermally stable compounds |
| Specificity | High, based on retention time and UV spectrum | Very high, based on retention time and mass spectrum |
| Sensitivity | Good (ng level) | Excellent (pg level) |
| Sample Throughput | Moderate | High |
Table 2: Illustrative Validation Data Summary
| Validation Parameter | HPLC Method (Illustrative Data) | GC-MS Method (Illustrative Data) | Acceptance Criteria |
| Linearity (r²) | 0.9995 | 0.9992 | ≥ 0.999 |
| Range (µg/mL) | 10 - 150 | 1 - 100 | Defined by linearity |
| Accuracy (% Recovery) | 99.5 ± 1.2% | 100.2 ± 1.5% | 98.0 - 102.0% |
| Precision (%RSD) | |||
| - Repeatability | 0.8% | 1.1% | ≤ 2.0% |
| - Intermediate Precision | 1.2% | 1.5% | ≤ 2.0% |
| Limit of Detection (LOD) (µg/mL) | 0.5 | 0.1 | Reportable |
| Limit of Quantitation (LOQ) (µg/mL) | 1.5 | 0.3 | Reportable |
Conclusion and Recommendations
Both HPLC and GC-MS are powerful and reliable techniques for the analytical validation of [2-(Allyloxy)-5-chlorophenyl]methanol.
-
HPLC is recommended for routine quality control analysis due to its robustness, ease of use, and suitability for quantifying the parent compound and known impurities.
-
GC-MS is the preferred method for impurity profiling and identification of unknown degradation products, owing to its superior sensitivity and the structural information provided by mass spectrometry.
The choice of method should be guided by the specific analytical needs of the laboratory. For comprehensive characterization, the use of both techniques is advisable to provide orthogonal data, thereby increasing the confidence in the analytical results. A thoroughly validated analytical method, as outlined in this guide, is a cornerstone of drug development, ensuring the safety, efficacy, and quality of the final pharmaceutical product.
References
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- Benchchem. An In-depth Technical Guide to (2-Chlorophenyl)methanol.
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Alternative synthetic routes not requiring [2-(Allyloxy)-5-chlorophenyl]methanol
A Comparative Guide to Alternative Synthetic Routes for Visnagin
For researchers and drug development professionals, the synthesis of biologically active compounds like Visnagin, a furanochromone with vasodilatory and anti-inflammatory properties, is a subject of continuous optimization.[1] The traditional reliance on specific intermediates, such as [2-(Allyloxy)-5-chlorophenyl]methanol, can present challenges related to availability, cost, or reaction efficiency. This guide provides an in-depth comparison of alternative synthetic strategies for Visnagin that circumvent the need for this particular intermediate, focusing on methodologies grounded in robust chemical principles and supported by experimental data.
Introduction: Beyond a Single Intermediate
Visnagin's therapeutic potential drives the need for diverse and efficient synthetic pathways.[1][2] While many routes are documented, moving away from a dependency on [2-(Allyloxy)-5-chlorophenyl]methanol opens up avenues for more convergent, cost-effective, and scalable production. This guide explores two primary alternative approaches: the classic Pechmann Condensation and a strategy building from the versatile phloroglucinol scaffold. Each will be evaluated on its merits, including yield, reaction conditions, and atom economy.
Alternative Route 1: The Pechmann Condensation Approach
The Pechmann condensation is a cornerstone of coumarin and chromone synthesis, offering a direct method to construct the core heterocyclic system of Visnagin.[3] This reaction typically involves the acid-catalyzed condensation of a phenol with a β-ketoester.[3] For Visnagin synthesis, this translates to the reaction of a suitably substituted phenol with a β-ketoester to form the pyrone ring.
Mechanistic Rationale
The power of the Pechmann condensation lies in its straightforward assembly of the chromone core. The reaction is initiated by the formation of a β-hydroxy ester, which then undergoes cyclization and dehydration under acidic conditions to yield the coumarin or chromone ring system.[3] The choice of acid catalyst is critical and can range from strong mineral acids like sulfuric acid to solid acid catalysts, which offer advantages in terms of recyclability and milder reaction conditions.[4][5]
Experimental Workflow: Pechmann Condensation
Below is a generalized workflow for the synthesis of a Visnagin precursor via the Pechmann condensation.
Caption: Generalized workflow for Pechmann condensation.
Detailed Protocol:
-
Reaction Setup: A suitably substituted phenol and a β-ketoester are combined in a round-bottom flask.
-
Catalyst Addition: An acid catalyst, such as concentrated sulfuric acid or a solid acid catalyst like Amberlyst 15, is carefully added to the reaction mixture.[5]
-
Reaction Conditions: The mixture is heated, typically between 80-130°C, with continuous stirring for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[5]
-
Work-up: The reaction mixture is cooled and poured into ice water to precipitate the crude product.
-
Purification: The crude product is collected by filtration, washed, and purified by recrystallization or column chromatography to yield the desired chromone intermediate.
Alternative Route 2: Synthesis from the Phloroglucinol Scaffold
Phloroglucinol (1,3,5-trihydroxybenzene) is a highly versatile and readily available starting material for the synthesis of a wide range of natural products, including Visnagin.[6][7][8] This approach leverages the inherent reactivity of the phloroglucinol ring to build the final molecule in a stepwise fashion.
Mechanistic Rationale
The phloroglucinol-based synthesis relies on the high nucleophilicity of the aromatic ring, allowing for regioselective functionalization. Key steps often include formylation or acylation to introduce a carbonyl group, followed by the construction of the pyrone and furan rings. This method provides greater control over the substitution pattern and can be adapted to synthesize various analogues of Visnagin.[9]
Experimental Workflow: Phloroglucinol-Based Synthesis
The following diagram illustrates a potential synthetic pathway starting from phloroglucinol.
Caption: Stepwise synthesis of Visnagin from phloroglucinol.
Detailed Protocol (Illustrative Steps):
-
Formylation of Phloroglucinol: Phloroglucinol is subjected to a formylation reaction, such as the Vilsmeier-Haack reaction, to introduce an aldehyde group onto the aromatic ring.
-
Chromone Formation: The resulting formylphloroglucinol is then reacted with a suitable partner, like ethyl acetoacetate, under basic or acidic conditions to construct the chromone core.
-
Furan Ring Annulation: The final key step involves the formation of the furan ring. This can be achieved through various methods, such as a Claisen rearrangement of an allyloxy intermediate followed by cyclization.
Comparative Analysis
| Feature | Pechmann Condensation | Phloroglucinol-Based Synthesis |
| Starting Materials | Substituted phenols, β-ketoesters | Phloroglucinol, various reagents |
| Convergence | More convergent | More linear/stepwise |
| Flexibility | Less flexible for analogue synthesis | Highly flexible for analogue synthesis |
| Reaction Conditions | Often harsh (strong acids, high temp) | Can involve milder conditions |
| Scalability | Generally scalable | Can be more challenging to scale |
| Yields | Variable, can be high | Generally moderate to good over multiple steps |
Conclusion
Both the Pechmann condensation and the phloroglucinol-based synthesis offer viable and robust alternatives to synthetic routes requiring [2-(Allyloxy)-5-chlorophenyl]methanol for the production of Visnagin. The choice between these methods will depend on the specific goals of the research or development program. The Pechmann condensation provides a more direct and convergent route to the chromone core, while the phloroglucinol-based approach offers greater flexibility for the synthesis of analogues and derivatives. By understanding the nuances of each pathway, researchers can select the most appropriate strategy to meet their synthetic needs.
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Chen, M., Stohs, S. J., & Staba, E. J. (1969). Visnagin: biosynthesis and isolation from Ammi visnagi suspension cultures. Science, 150(3704), 1731-2. [Link]
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Abu-Hashem, A. A., & Youssef, M. M. (2011). Synthesis of New Visnagen and Khellin Furochromone Pyrimidine Derivatives and Their Anti-Inflammatory and Analgesic Activity. Molecules, 16(3), 1956-1972. [Link]
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Wikipedia contributors. (2023). Visnagin. Wikipedia, The Free Encyclopedia. [Link]
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ResearchGate. (n.d.). Synthesis of New Visnagen and Khellin Furochromone Pyrimidine Derivatives and Their Anti-Inflammatory and Analgesic Activity. ResearchGate. [Link]
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Meepagala, K. M., Johnson, R. D., & Duke, S. O. (2023). Synthesis, Herbicidal Activity, and Structure–Activity Relationships of O-Alkyl Analogues of Khellin and Visnagin. Journal of Agricultural and Food Chemistry, 71(40), 14686-14694. [Link]
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Wikipedia contributors. (2023). Pechmann condensation. Wikipedia, The Free Encyclopedia. [Link]
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Stohs, S. J., & Staba, E. J. (1965). Biosynthesis of Furanochromones. Canadian Journal of Biochemistry, 43(5), 637-643. [Link]
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ResearchGate. (n.d.). Chemical structure of khellin and visnagen. ResearchGate. [Link]
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de la Cruz-Cruz, J. I., et al. (2016). Khellin and Visnagin, Furanochromones from Ammi visnaga (L.) Lam., as Potential Bioherbicides. Journal of Agricultural and Food Chemistry, 64(50), 9531-9539. [Link]
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Abdel-Aziz, M., et al. (2019). Visnagin and benzofuran scaffold-based molecules as selective cyclooxygenase-2 inhibitors with anti-inflammatory and analgesic properties: design, synthesis and molecular docking. Future Medicinal Chemistry, 11(7), 659-676. [Link]
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Shinde, S. V., et al. (2012). Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. Journal of the Serbian Chemical Society, 77(11), 1541-1551. [Link]
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Liu, S., et al. (2022). Recent advances in the synthesis of natural products containing the phloroglucinol motif. Natural Product Reports, 39(8), 1546-1588. [Link]
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Semantic Scholar. (2011). Synthesis of New Visnagen and Khellin Furochromone Pyrimidine Derivatives and Their Anti-Inflammatory and Analgesic Activity. [Link]
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Liu, S., et al. (2022). Recent advances in the synthesis of natural products containing the phloroglucinol motif. Natural Product Reports, 39(8), 1546-1588. [Link]
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ResearchGate. (2025). Chemical composition of Ammi visnaga L. And new cytotoxic activity of its constituents khellin and visnagin. ResearchGate. [Link]
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Patil, S. S., et al. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega, 4(7), 12551-12560. [Link]
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Organic Syntheses. (n.d.). Phloroglucinol. [Link]
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Kumar, D., et al. (2016). Mechanochemical synthesis of coumarins via Pechmann condensation under solvent-free conditions: an easy access to coumarins and annulated pyrano[2,3-f] and [3,2-f]indoles. Green Chemistry, 18(10), 3137-3144. [Link]
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Li, N., et al. (2018). Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives. Molecules, 23(12), 3232. [Link]
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Kulkarni, S. S., et al. (2014). Starch sulfuric acid (SSA) as a bio-degradable catalyst for the synthesis of coumarins by Pechmann condensation under solvent-free condition. Organic Chemistry: An Indian Journal, 10(3), 101-106. [Link]
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Adımcılar, V., et al. (2021). Khellin and visnagin in different organs of Ammi visnaga and Ammi majus. Journal of the Hellenic Veterinary Medical Society, 72(3), 3225-3230. [Link]
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de la Cruz-Cruz, J. I., et al. (2016). Khellin and Visnagin, Furanochromones from Ammi visnaga (L.) Lam., as Potential Bioherbicides. Journal of Agricultural and Food Chemistry, 64(50), 9531-9539. [Link]
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Castro, L. F. S., et al. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank, 2024(1), M1843. [Link]
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A Comparative Guide to [2-(Allyloxy)-5-chlorophenyl]methanol: A Versatile Building Block in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. [2-(Allyloxy)-5-chlorophenyl]methanol, a halogenated allyloxy benzyl alcohol derivative, emerges as a promising, albeit underexplored, intermediate. This guide provides a comprehensive analysis of its potential applications, juxtaposed with existing alternatives, and supported by established synthetic methodologies for analogous structures. While direct experimental data on this specific molecule is limited in publicly accessible literature, its structural motifs—a reactive benzyl alcohol, a versatile allyl ether, and a modifying chloro-substituent—allow for a robust, deductive exploration of its synthetic utility.
The Synthetic Potential of [2-(Allyloxy)-5-chlorophenyl]methanol
The true value of [2-(Allyloxy)-5-chlorophenyl]methanol lies in its bifunctionality. The molecule offers two primary sites for chemical modification: the hydroxyl group of the benzyl alcohol and the double bond of the allyl group. The chloro-substituent, in turn, electronically modifies the aromatic ring, influencing reactivity and providing a potential site for further functionalization through cross-coupling reactions.
Plausible Synthesis of the Core Scaffold
A reliable synthesis of [2-(Allyloxy)-5-chlorophenyl]methanol can be envisioned through a two-step process starting from commercially available 2-hydroxy-4-chlorobenzaldehyde.
Experimental Protocol: Proposed Synthesis of [2-(Allyloxy)-5-chlorophenyl]methanol
Step 1: O-Allylation of 2-hydroxy-4-chlorobenzaldehyde
-
To a solution of 2-hydroxy-4-chlorobenzaldehyde (1 equivalent) in a suitable polar aprotic solvent such as acetone or DMF, add potassium carbonate (1.5 equivalents) as a base.
-
To this suspension, add allyl bromide (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude 2-(allyloxy)-5-chlorobenzaldehyde by column chromatography on silica gel.
Step 2: Reduction of the Aldehyde
-
Dissolve the purified 2-(allyloxy)-5-chlorobenzaldehyde (1 equivalent) in methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield [2-(Allyloxy)-5-chlorophenyl]methanol.
This synthetic approach is analogous to established procedures for the preparation of similar allyloxy- and benzyl alcohol-containing compounds[1][2].
Comparative Analysis of [2-(Allyloxy)-5-chlorophenyl]methanol as a Synthetic Intermediate
The utility of a building block is best understood in comparison to its alternatives. Here, we evaluate [2-(Allyloxy)-5-chlorophenyl]methanol against other substituted benzyl alcohols and allyloxy phenols.
As a Precursor to Substituted Benzyl Ethers
The benzyl alcohol moiety of [2-(Allyloxy)-5-chlorophenyl]methanol can be readily converted into a benzyl ether, a common structural motif in pharmaceuticals and materials science.
Comparison with Unsubstituted and Alternatively Substituted Benzyl Alcohols:
| Feature | [2-(Allyloxy)-5-chlorophenyl]methanol | Benzyl Alcohol | 4-Methoxybenzyl Alcohol (PMB-OH) |
| Reactivity in Etherification | Moderate | Low to Moderate | High |
| Cleavage of Resulting Ether | Standard hydrogenolysis or oxidative cleavage | Standard hydrogenolysis | Mild oxidative cleavage |
| Additional Functionality | Allyl group for subsequent reactions; Chloro-substituent for electronic modification | None | Methoxy group for electronic modification |
| Synthetic Advantage | Orthogonal reactivity of allyl and alcohol groups | Simplicity | Facile deprotection |
The presence of the electron-withdrawing chlorine atom on the phenyl ring of [2-(Allyloxy)-5-chlorophenyl]methanol likely moderates the reactivity of the benzyl alcohol compared to electron-rich analogues like 4-methoxybenzyl alcohol. This can be advantageous in achieving chemoselectivity in complex syntheses. Furthermore, the allyl group offers a distinct reactive handle that is absent in simple benzyl alcohols.
In the Context of Allyloxy Phenol Chemistry
The allyl ether component of [2-(Allyloxy)-5-chlorophenyl]methanol is a versatile functional group that can undergo a variety of transformations, most notably the Claisen rearrangement.
Comparison with 2-Allyloxyphenol:
| Feature | [2-(Allyloxy)-5-chlorophenyl]methanol | 2-Allyloxyphenol |
| Claisen Rearrangement | Expected to proceed, yielding a substituted 2-allylphenol derivative | Readily undergoes Claisen rearrangement |
| Subsequent Reactions | Benzyl alcohol offers a site for further functionalization before or after rearrangement | Phenolic hydroxyl is the primary reactive site |
| Structural Diversity of Products | The chloro- and hydroxymethyl-substituents lead to more complex and potentially novel structures | Leads to 2-allylphenol and its derivatives |
The Claisen rearrangement of allyl phenyl ethers is a powerful tool for the synthesis of ortho-allyl phenols[3]. In the case of [2-(Allyloxy)-5-chlorophenyl]methanol, this rearrangement would lead to a highly functionalized phenol, which could be a precursor to various heterocyclic compounds or other complex molecules. The presence of the hydroxymethyl group provides an additional point of diversification not available with simple 2-allyloxyphenol.
Potential Applications and Comparison in Drug Discovery and Materials Science
Based on the known biological activities of structurally related compounds, we can infer potential applications for derivatives of [2-(Allyloxy)-5-chlorophenyl]methanol.
Antimicrobial and Antiviral Agents
Substituted benzyl alcohol derivatives have been investigated for their antimicrobial properties[4]. Similarly, various chlorophenyl compounds have demonstrated a range of biological activities, including antimicrobial and antiviral effects[5][6][7].
Hypothetical Performance Comparison:
| Compound Class | Potential Advantage of [2-(Allyloxy)-5-chlorophenyl]methanol Derivatives | Alternative Scaffolds |
| Antimicrobial Agents | The combination of the lipophilic allyl ether and the polar benzyl alcohol could offer favorable pharmacokinetic properties. The chloro-substituent is a common feature in many antimicrobial drugs. | Simple halogenated phenols, quaternary ammonium compounds |
| Antiviral Agents | The allyloxy group can be a key structural element in some antiviral compounds. The overall scaffold allows for extensive structure-activity relationship (SAR) studies. | Nucleoside analogues, protease inhibitors |
Building Blocks for Organic Electronics
Aryloxy phenols and their derivatives are utilized as intermediates in the synthesis of materials for organic light-emitting diodes (OLEDs)[8]. The rigid, substituted aromatic core of [2-(Allyloxy)-5-chlorophenyl]methanol could be a valuable component in the design of new organic electronic materials.
Workflow for Elaboration into a Hypothetical Organic Electronic Material:
Caption: Potential synthetic pathways for elaborating [2-(Allyloxy)-5-chlorophenyl]methanol into advanced materials.
Conclusion
While direct applications of [2-(Allyloxy)-5-chlorophenyl]methanol are not yet widely documented, its chemical structure strongly suggests its utility as a versatile building block in organic synthesis. Its potential for orthogonal functionalization of the benzyl alcohol and allyl ether moieties, combined with the electronic influence and potential for cross-coupling at the chloro-position, makes it a compelling candidate for the synthesis of novel pharmaceuticals and functional materials. Further experimental investigation into the reactivity and applications of this compound is warranted and is likely to reveal it as a valuable tool for synthetic chemists.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of [2-(Allyloxy)-5-chlorophenyl]methanol for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of [2-(Allyloxy)-5-chlorophenyl]methanol (CAS No. 787619-52-7), a compound whose structural features—a chlorinated phenyl ring and an allyloxy group—necessitate a rigorous and informed disposal strategy. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental impact.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any handling or disposal, a thorough understanding of the hazards associated with [2-(Allyloxy)-5-chlorophenyl]methanol is paramount. The Safety Data Sheet (SDS) is the primary source for this information.
Key Hazards:
-
Skin and Eye Irritation: The compound is known to cause skin irritation and serious eye irritation.[1][2][3]
-
Respiratory Irritation: Inhalation of dust, fumes, or vapors may lead to respiratory irritation.[1][2][3]
-
Harmful if Swallowed: The substance is classified as harmful if ingested.[2]
The chlorinated aromatic moiety suggests that thermal decomposition could generate hazardous byproducts such as hydrogen chloride and other chlorinated organic compounds.[4][5] The allyloxy group, while contributing to the molecule's utility in synthesis, can also influence its reactivity. Therefore, treating this compound as a hazardous waste is the critical first step in its lifecycle management.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the identified hazards, the following PPE must be worn at all times when handling [2-(Allyloxy)-5-chlorophenyl]methanol and its waste products:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles causing serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact that can lead to irritation. |
| Body Protection | A standard laboratory coat | Minimizes contamination of personal clothing. |
| Respiratory | Use only in a well-ventilated area or chemical fume hood | Prevents inhalation of vapors or dust that can cause respiratory irritation.[1] |
Waste Segregation and Containment: Preventing Unwanted Reactions
Proper segregation is a critical step to prevent accidental and potentially dangerous chemical reactions within a waste container.
Step-by-Step Segregation Protocol:
-
Designate a Waste Stream: [2-(Allyloxy)-5-chlorophenyl]methanol waste should be classified as halogenated organic waste .
-
Select an Appropriate Container: Use a clearly labeled, leak-proof container made of a material compatible with chlorinated organic compounds (e.g., high-density polyethylene - HDPE).
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "[2-(Allyloxy)-5-chlorophenyl]methanol," and the approximate concentration and quantity.
-
Incompatibility Precautions: Do not mix this waste with strong oxidizing agents, strong acids, or strong bases.[6] Keep it segregated from non-halogenated organic waste streams to ensure proper final disposal.
On-Site Accumulation and Storage: Maintaining a Safe Environment
Accumulation of hazardous waste is regulated and must be managed to prevent releases and ensure safety.
-
Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA), in accordance with your institution's policies and EPA guidelines.[7]
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[7]
Disposal Pathway: The Final Step
The recommended and most environmentally sound method for the disposal of [2-(Allyloxy)-5-chlorophenyl]methanol is incineration at a licensed hazardous waste disposal facility.[8]
Why Incineration?
High-temperature incineration is a proven technology for the complete destruction of chlorinated organic compounds.[4] This process breaks down the molecule into simpler, less harmful components, primarily carbon dioxide, water, and hydrogen chloride (HCl).[4][5] The resulting HCl can then be neutralized and removed from the exhaust stream by "scrubbing" with water, thus preventing air pollution.[4]
Under the Resource Conservation and Recovery Act (RCRA), this waste may fall under the "F-listed" wastes from non-specific sources, particularly if it is part of a spent solvent mixture containing halogenated solvents.[9][10] It is the generator's responsibility to make an accurate hazardous waste determination.[11]
Disposal Workflow Diagram:
Caption: Workflow for the disposal of [2-(Allyloxy)-5-chlorophenyl]methanol.
Spill and Emergency Procedures
In the event of a spill, immediately alert personnel in the area and evacuate if necessary.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and contaminated surfaces into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Trust and Verification: Your Role as a Scientist
As a professional in the scientific community, your commitment to safety and compliance is non-negotiable. Always consult your institution's specific waste management plan and EHS department for guidance. The procedures outlined here are based on established best practices and regulatory frameworks, but local regulations may vary. By diligently following these steps, you contribute to a culture of safety and environmental responsibility.
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Essential Safety and Operational Guide for Handling [2-(Allyloxy)-5-chlorophenyl]methanol
This guide provides comprehensive safety protocols and operational procedures for the handling and disposal of [2-(Allyloxy)-5-chlorophenyl]methanol (CAS No. 787619-52-7). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety information with practical, field-tested insights to ensure the safe and effective use of this compound in a laboratory setting.
Hazard and Risk Assessment: A Multi-faceted Profile
[2-(Allyloxy)-5-chlorophenyl]methanol is a substituted aromatic alcohol containing both an allyl ether and a chlorinated phenyl group. This unique structure necessitates a thorough understanding of its potential hazards, which stem from its constituent functional groups.
Primary Hazards:
-
Skin Irritation (Category 2): Direct contact with the skin can cause irritation, redness, and inflammation.
-
Serious Eye Irritation (Category 2A): The compound can cause significant eye irritation upon contact.
-
Respiratory Irritation (Category 3): Inhalation of dust or vapors may lead to irritation of the respiratory tract.
-
Harmful if Swallowed (Category 4): Ingestion of the compound may be harmful.
Underlying Chemical Risks:
The presence of an allyl ether group introduces the risk of peroxide formation . Allyl ethers can react with atmospheric oxygen over time to form unstable and potentially explosive peroxide crystals. This risk is heightened by exposure to light and heat.
The chlorinated phenyl and benzyl alcohol moieties are associated with potential toxicity. Chlorinated aromatic compounds can be harmful, and some have been shown to cause organ damage with prolonged or repeated exposure.
Due to the lack of extensive toxicological data for this specific compound, it is prudent to handle it with the same level of caution as other chlorinated aromatic compounds and peroxide-forming chemicals.
Table 1: Chemical and Physical Properties of [2-(Allyloxy)-5-chlorophenyl]methanol
| Property | Value | Source |
| CAS Number | 787619-52-7 | [1][2] |
| Molecular Formula | C10H11ClO2 | [1][2] |
| Molecular Weight | 198.65 g/mol | [1] |
| Physical Form | Solid | [1] |
| Storage Temperature | Ambient | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling [2-(Allyloxy)-5-chlorophenyl]methanol. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.
Hand and Arm Protection
Given that this compound is a skin irritant, chemically resistant gloves are essential. The choice of glove material is critical and should be based on resistance to both chlorinated and aromatic compounds.
-
Recommended Glove Materials:
-
Viton®: Offers excellent resistance to aromatic and chlorinated solvents.
-
Butyl Rubber: Provides good protection against a range of chemicals.
-
Nitrile Rubber: While offering good general chemical resistance, it is crucial to verify the specific type of nitrile glove's compatibility with chlorinated aromatics. Thicker nitrile gloves (e.g., 15 mil) are generally more robust.
-
-
Glove Selection and Use Protocol:
-
Inspect Before Use: Always check gloves for signs of degradation, punctures, or tears before each use.
-
Double Gloving: For procedures with a higher risk of splashes, consider wearing two pairs of gloves.
-
Proper Removal: Remove gloves without touching the outer contaminated surface with bare skin.
-
Immediate Disposal: Dispose of used gloves in a designated hazardous waste container.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.
-
Eye and Face Protection
To protect against splashes and airborne particles that can cause serious eye irritation, the following are required:
-
Chemical Splash Goggles: These should provide a complete seal around the eyes.
-
Face Shield: In conjunction with goggles, a face shield is mandatory when there is a significant risk of splashing, such as when handling larger quantities or during vigorous reactions.
Skin and Body Protection
A flame-retardant lab coat is the minimum requirement. For operations with a higher potential for splashes or significant exposure, additional protection is necessary:
-
Chemical-Resistant Apron: To be worn over the lab coat.
-
Coveralls: For large-scale operations, disposable chemical-resistant coveralls should be considered.
Respiratory Protection
All work with [2-(Allyloxy)-5-chlorophenyl]methanol should be conducted in a certified chemical fume hood to minimize inhalation of vapors or dust.[3] If engineering controls are not sufficient to maintain exposure below occupational exposure limits, or in the event of a spill, respiratory protection is required.
-
Respirator Type: A NIOSH-approved air-purifying respirator fitted with organic vapor (OV) cartridges is recommended.[4][5] For environments where particulates may also be present, a combination cartridge (e.g., OV/P100) should be used.[6]
-
Fit Testing: A qualitative or quantitative fit test is mandatory for all tight-fitting respirators to ensure a proper seal.
Operational Plan: From Receipt to Disposal
A systematic approach to the handling of [2-(Allyloxy)-5-chlorophenyl]methanol is crucial for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Labeling: The container must be clearly labeled with the chemical name, date of receipt, and date opened.
-
Peroxide Hazard Warning: A warning label indicating its potential to form peroxides should be affixed to the container.
-
Storage Conditions: Store in a cool, dry, well-ventilated area away from heat, sparks, open flames, and direct sunlight. The storage area should be designated for hazardous chemicals.
-
Incompatible Materials: Store away from strong oxidizing agents.
-
Container Integrity: Keep the container tightly sealed when not in use.
Peroxide Management Protocol
Due to the allyl ether moiety, a strict peroxide management plan is essential.
-
Testing for Peroxides:
-
Frequency: Test for peroxides upon opening and every six months thereafter. Testing should also be performed before any distillation or concentration step.
-
Method: Use commercially available peroxide test strips (e.g., EMQuant® Peroxide Test Strips).[7][8] Follow the manufacturer's instructions for accurate results.
-
Action Levels:
-
< 25 ppm: Considered safe for use.
-
≥ 25 ppm: The material should be decontaminated or disposed of as hazardous waste.[8]
-
-
-
Inhibitors: If the compound is supplied with an inhibitor (e.g., BHT), be aware that the inhibitor can be consumed over time.
Engineering Controls: The Chemical Fume Hood
The primary engineering control for handling this compound is a properly functioning chemical fume hood.
-
Best Practices for Fume Hood Use:
-
Ensure the fume hood has been certified within the last year.
-
Work at least 6 inches inside the sash.
-
Keep the sash at the lowest practical height.
-
Avoid rapid movements that can disrupt airflow.
-
Do not store chemicals or equipment in the fume hood.
-
Emergency Procedures: Preparedness is Key
Immediate and appropriate action is critical in the event of an exposure or spill.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
Spill Response
-
Minor Spills (within a fume hood):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE (double gloves, goggles, face shield, lab coat).
-
Contain the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spills (outside a fume hood or large volume):
-
Evacuate the immediate area.
-
Alert others and activate the emergency response system.
-
If safe to do so, close doors to the affected area to contain vapors.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
-
Disposal Plan: Environmental Responsibility
All waste containing [2-(Allyloxy)-5-chlorophenyl]methanol must be treated as hazardous waste.
-
Waste Collection:
-
Collect all contaminated materials (e.g., gloves, absorbent pads, empty containers) in a designated, labeled, and sealed hazardous waste container.
-
Do not mix this waste with other waste streams unless compatibility has been confirmed. Halogenated solvent waste should be kept separate from non-halogenated waste.[9]
-
-
Labeling and Storage of Waste:
-
Clearly label the hazardous waste container with its contents.
-
Store the waste container in a designated satellite accumulation area.
-
-
Disposal:
-
Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of chlorinated aromatic hazardous waste.
-
Diagrams
DOT Diagram 1: PPE Selection Workflow
Caption: Workflow for selecting appropriate PPE.
DOT Diagram 2: Emergency Spill Response Protocol
Caption: Decision-making process for spill response.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
